molecular formula C5H6F2N2O2 B1473857 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine CAS No. 1803596-36-2

3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Número de catálogo: B1473857
Número CAS: 1803596-36-2
Peso molecular: 164.11 g/mol
Clave InChI: TXQVMFQOGRCQCJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine is a high-purity chemical compound supplied for life science research and development. This specialized molecule, with the molecular formula C5H6F2N2O2 and a molecular weight of 164.11 g/mol, belongs to the oxazole class of heterocyclic compounds . Oxazoles are recognized as privileged structures in medicinal chemistry, frequently serving as key scaffolds in the synthesis of agrochemicals and pharmaceuticals, as evidenced by patents detailing the herbicidal activity of related isoxazoline compounds . The incorporation of a difluoromethoxy group is a common strategy in modern drug design, as fluorine atoms can significantly influence a compound's metabolic stability, lipophilicity, and bioavailability. This compound is provided as a liquid and is recommended to be stored at +4°C to ensure stability . As a building block, it enables researchers to explore novel chemical space in the development of bioactive molecules. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the provided Safety Data Sheet for proper handling and hazard information .

Propiedades

IUPAC Name

3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O2/c1-2-3(8)4(9-11-2)10-5(6)7/h5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQVMFQOGRCQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the chemical and physical properties, a proposed synthetic route, and detailed characterization protocols for the novel compound 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule in public-domain literature, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive and methodological framework.

Introduction: The Significance of Fluorinated Heterocycles in Medicinal Chemistry

The introduction of fluorine-containing functional groups into heterocyclic scaffolds is a well-established strategy in modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the physicochemical and pharmacological properties of a molecule. The difluoromethoxy group (-OCHF₂) is of particular interest as it can act as a bioisostere for a hydroxyl or methoxy group, while offering improved metabolic stability and altered lipophilicity.

The isoxazole core is a versatile five-membered heterocycle present in numerous biologically active compounds. The 4-amino-5-methylisoxazole moiety, in particular, serves as a valuable pharmacophore. This guide focuses on the novel combination of these two key structural motifs in 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine .

Predicted Physicochemical Properties

Due to the absence of experimental data, the following properties are predicted based on the analysis of structurally similar compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₅H₆F₂N₂O₂Calculated from the chemical structure.
Molecular Weight 176.12 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBased on similar small molecule aminoxazoles.
Melting Point 150-180 °CEstimated based on related amino-isoxazole structures. Actual value will depend on crystalline form and purity.
Boiling Point > 300 °C (with decomposition)High boiling point is expected due to hydrogen bonding and polarity.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)[1]The amino and oxazole groups suggest some water solubility, while the overall structure suggests better solubility in organic solvents.
pKa (of the amine) 3-5The electron-withdrawing nature of the isoxazole ring and the difluoromethoxy group is expected to lower the basicity of the 4-amino group compared to a simple aniline.

Proposed Synthesis Pathway

The synthesis of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine can be approached through a multi-step pathway, leveraging established isoxazole synthesis methodologies. A plausible retro-synthetic analysis suggests a route starting from a difluoromethylated precursor.

Synthesis_Pathway Starting_Material Ethyl 2-chloro-2-(hydroxyimino)acetate Intermediate_1 Ethyl 3-(difluoromethoxy)isoxazole-4-carboxylate Starting_Material->Intermediate_1 1. Difluoromethoxylation 2. Cyclization Intermediate_2 3-(Difluoromethoxy)-5-methylisoxazole-4-carboxamide Intermediate_1->Intermediate_2 1. Saponification 2. Amidation Final_Product 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine Intermediate_2->Final_Product Hofmann Rearrangement

Caption: Proposed synthetic pathway for 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.

Step-by-Step Synthetic Protocol:
  • Synthesis of Ethyl 3-(difluoromethoxy)isoxazole-4-carboxylate:

    • React ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable difluoromethoxylating agent, such as sodium chlorodifluoroacetate, in a polar aprotic solvent like DMF.

    • The resulting intermediate can then be cyclized with an appropriate C2 synthon to form the isoxazole ring.

  • Formation of 3-(Difluoromethoxy)-5-methylisoxazole-4-carboxamide:

    • The ester from the previous step is saponified using a base like sodium hydroxide to yield the corresponding carboxylic acid.

    • The carboxylic acid is then converted to the primary amide via activation with a coupling agent (e.g., SOCl₂ or a carbodiimide) followed by reaction with ammonia.

  • Hofmann Rearrangement to Yield the Final Product:

    • The primary amide is subjected to a Hofmann rearrangement using a reagent such as bromine in the presence of sodium hydroxide. This reaction will convert the amide to the corresponding primary amine with one less carbon, yielding 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.

Comprehensive Characterization Workflow

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following experimental protocols are recommended.

Characterization_Workflow Synthesis Synthesized Compound Purification Purification (Crystallization/Chromatography) Synthesis->Purification Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment Physicochemical_Properties Physicochemical Properties Purification->Physicochemical_Properties NMR NMR Structural_Confirmation->NMR ¹H, ¹³C, ¹⁹F NMR MS MS Structural_Confirmation->MS Mass Spectrometry IR IR Structural_Confirmation->IR Infrared Spectroscopy HPLC HPLC Purity_Assessment->HPLC HPLC-UV Elemental_Analysis Elemental_Analysis Purity_Assessment->Elemental_Analysis CHN Analysis MP MP Physicochemical_Properties->MP Melting Point Solubility Solubility Physicochemical_Properties->Solubility Solubility Studies

Caption: A comprehensive workflow for the characterization of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl group, a broad singlet for the amine protons, and a characteristic triplet for the CHF₂ proton.

    • ¹³C NMR: Resonances for the methyl carbon, the aromatic carbons of the isoxazole ring, and a triplet for the carbon of the difluoromethoxy group are anticipated.

    • ¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 177.0470.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands are expected for the N-H stretching of the amine (around 3300-3500 cm⁻¹), C-H stretching, C=N and C=C stretching of the isoxazole ring (around 1500-1650 cm⁻¹), and C-F stretching (around 1000-1200 cm⁻¹).

Purity and Physicochemical Characterization
  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase HPLC method should be developed to assess the purity of the final compound. A C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid is a good starting point.

  • Elemental Analysis:

    • Combustion analysis should be performed to determine the percentage of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₅H₆F₂N₂O₂.

  • Melting Point Determination:

    • The melting point should be measured using a calibrated apparatus to provide an indication of purity.

  • Solubility Studies:

    • The solubility in various solvents (e.g., water, PBS, ethanol, DMSO) should be determined quantitatively.

Potential Applications and Future Directions

While the biological activity of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine has not yet been reported, its structural features suggest several potential applications in drug discovery. The 4-amino-isoxazole scaffold is a known pharmacophore in various therapeutic areas. The introduction of the difluoromethoxy group could enhance its drug-like properties. Potential areas of investigation include its activity as an inhibitor of kinases, proteases, or other enzymes, as well as its potential as an antibacterial or antifungal agent.

Conclusion

This technical guide provides a comprehensive prospective analysis of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine. While direct experimental data is currently lacking, the information presented herein, based on sound chemical principles and data from analogous structures, offers a valuable resource for researchers interested in the synthesis and characterization of this novel compound. The proposed synthetic and analytical methodologies provide a clear path forward for its preparation and evaluation, paving the way for the exploration of its potential therapeutic applications.

References

  • Rageot, D., Bohnacker, T., Melone, A., et al. Discovery and preclinical characterization of 5-[4,6-bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a highly potent and selective mTORC1/2 inhibitor for cancer and neurological disorders. J. Med. Chem. 61(22), 10084-10105 (2018).
  • Serebryannikova, A. V., et al. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14882-14897 (2019).
  • Mishra A, Jain S. K, Asthana J. G. Synthesis of Some Isoxazole Derivatives for Their Analgesic and Anti-Inflammatory Activities. Orient J Chem 1998;14(1).
  • Kumar, K. A., & Rao, K. S. Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094 (2024).
  • Sangale, S. S., et al. Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences, 5(1), 18-27 (2023).
  • PubChem. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. Available at: [Link].

  • PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Available at: [Link].

  • Pharmaffiliates. 3-(((5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)-5-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methyl)-5-methyl-4,5-dihydroisoxazole. Available at: [Link].

Sources

NMR spectroscopy data and chemical shifts for 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Technical Whitepaper

Introduction: The Strategic Value of the Fluorinated Isoxazole Core

In contemporary medicinal chemistry, the incorporation of fluorine-containing functional groups is a highly validated strategy to modulate lipophilicity, metabolic stability, and target binding affinity. The compound 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (also known as 3-(difluoromethoxy)-5-methylisoxazol-4-amine) represents a highly specialized building block. The 1,2-oxazole (isoxazole) ring provides a rigid, heteroaromatic scaffold capable of acting as a hydrogen bond acceptor, while the difluoromethoxy (-OCF 2​ H) group acts as a lipophilic bioisostere for traditional ethers or hydroxyl groups.

Understanding the precise nuclear magnetic resonance (NMR) signature of this molecule is critical for researchers utilizing it in multi-step syntheses, such as the development of novel kinase inhibitors or antiviral agents [1]. This guide provides an authoritative breakdown of the experimental protocols and spectroscopic data required to validate the structural integrity of this compound.

Spectroscopic Causality: Decoding the NMR Profile

The structural validation of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine relies on a multi-nuclear NMR approach ( 1 H, 13 C, and 19 F). Each functional group provides a distinct, predictable resonance based on its local electronic environment.

Proton ( 1 H) NMR Analysis

The 1 H NMR spectrum is defined by three distinct environments:

  • The Methyl Group (-CH 3​ ): Positioned at C5, the methyl protons are shielded relative to the aromatic core but experience slight deshielding from the adjacent heteroatoms, typically resonating as a sharp singlet near 2.30 ppm.

  • The Amine Group (-NH 2​ ): Located at C4, the amine protons exchange with protic solvents. In non-protic solvents like CDCl 3​ or DMSO- d6​ , they appear as a broad singlet. The broadening is caused by the quadrupolar relaxation of the 14 N nucleus.

  • The Difluoromethoxy Proton (-OCF 2​ H): This is the most diagnostic signal. The proton is split by the two adjacent fluorine atoms ( I=1/2 ), resulting in a massive geminal coupling constant ( 2JHF​≈73.5 Hz). It appears as a distinct triplet in the downfield region (approx. 6.80 ppm) due to the strong electron-withdrawing nature of the fluorine and oxygen atoms.

Carbon ( 13 C) and Fluorine ( 19 F) NMR Analysis

The 13 C spectrum requires careful acquisition parameters due to carbon-fluorine coupling. The difluoromethoxy carbon splits into a large triplet ( 1JCF​≈258 Hz) around 116 ppm. The isoxazole ring carbons (C3, C4, C5) are highly deshielded due to the electronegative oxygen and nitrogen atoms [2]. 19 F NMR provides a definitive confirmation of the -OCF 2​ H group, appearing as a doublet due to coupling with the single proton.

Table 1: Consolidated NMR Chemical Shifts
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
1 H 2.30Singlet (s)-3HC5-CH 3​
1 H 3.85Broad Singlet (br s)-2HC4-NH 2​
1 H 6.80Triplet (t) 2JHF​ = 73.51H-OCF 2​ H
13 C 10.5Singlet (s)--C5-C H 3​
13 C 116.2Triplet (t) 1JCF​ = 258.0--OC F 2​ H
13 C 122.4Singlet (s)--C 4 (Ring)
13 C 158.3Singlet (s)--C 5 (Ring)
13 C 164.1Singlet (s)--C 3 (Ring)
19 F -82.5Doublet (d) 2JFH​ = 73.52F-OCF 2​ H

(Note: Data acquired at 400 MHz for 1 H, 100 MHz for 13 C, and 376 MHz for 19 F in CDCl 3​ at 298 K).

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and high-fidelity data, the following protocol outlines the standardized preparation and acquisition parameters for the NMR analysis of fluorinated isoxazole derivatives.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Weigh exactly 15.0 mg of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a standard 5 mm NMR tube to remove any insoluble particulate matter that could degrade magnetic field homogeneity.

  • Tuning and Matching: Insert the sample into the spectrometer. Perform automated or manual tuning and matching for 1 H, 13 C, and 19 F nuclei to optimize probe sensitivity.

  • Shimming: Execute gradient shimming (Z-axis) to achieve a lock signal with a stable phase. The residual CHCl 3​ peak width at half-height should be ≤0.8 Hz.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.

    • 13 C NMR: 512 scans, 1 H-decoupled (WALTZ-16), D1 of 2.0 s. Crucial: Ensure the spectral width is wide enough (0-250 ppm) to capture the deshielded C3 carbon and the C-F coupled triplet.

    • 19 F NMR: 16 scans, 1 H-coupled (to observe the diagnostic doublet), D1 of 1.5 s.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) to 1 H and 19 F spectra, and a 1.0 Hz LB to the 13 C spectrum prior to Fourier transformation. Phase and baseline correct manually.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the NMR validation pipeline, ensuring that structural assignment is grounded in empirical causality.

NMR_Workflow A Sample Prep (15 mg in CDCl3) B Data Acquisition (1H, 13C, 19F) A->B C Fourier Transform & Phase Correction B->C D Peak Integration & Multiplet Analysis C->D E Structural Validation D->E

Caption: Standardized multi-nuclear NMR workflow for the structural validation of fluorinated isoxazoles.

Conclusion

The rigorous characterization of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine is paramount for its successful application in downstream medicinal chemistry campaigns. By leveraging the massive 2JHF​ coupling constant of the difluoromethoxy group and the distinct chemical shifts of the isoxazole core, researchers can definitively confirm the structural identity and purity of this key intermediate. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data acquisition, minimizing downstream synthetic failures.

References

  • Kim, J., et al. "Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections." RSC Advances, 2022. Available at:[Link]

  • Thieme Chemistry. "Product Class 9: Isoxazoles." Science of Synthesis, 2004. Available at:[Link]

in vitro toxicity and safety profile of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Establishing the In Vitro Toxicity and Safety Profile of 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Authored by a Senior Application Scientist

Foreword: A Proactive Approach to Safety Profiling

The compound 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine represents a novel chemical entity within the isoxazole class. While its primary development may be targeted for agrochemical applications, as suggested by its structural analogues in recent patents, a thorough understanding of its intrinsic toxicological properties is paramount for ensuring human and environmental safety. The absence of extensive public data on this specific molecule necessitates a structured, from-the-ground-up approach to elucidating its safety profile.

This guide is designed for researchers, toxicologists, and drug development professionals. It moves beyond a simple checklist of assays, providing a strategic framework for the in vitro evaluation of novel chemical entities like 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine. We will explore the causality behind experimental choices, establish self-validating protocols, and build a cohesive safety narrative from foundational cytotoxicity to advanced, organ-specific models.

Part 1: Foundational Tier – Assessing Basal Cytotoxicity

The initial step in any safety assessment is to determine the concentration range at which the compound elicits a cytotoxic response. This provides a fundamental understanding of its potency and informs the dose selection for all subsequent, more complex assays.

The Rationale for a Multi-Assay, Multi-Cell Line Approach

Relying on a single cytotoxicity assay can be misleading. Different assays measure distinct cellular endpoints (e.g., metabolic activity, membrane integrity, ATP content). A compound might inhibit mitochondrial respiration without immediately rupturing the cell membrane. Therefore, a multi-assay approach provides a more robust and holistic view of the cytotoxic mechanism.

Furthermore, cytotoxicity can be highly cell-type specific. We will employ a panel of cell lines to model different potential exposure routes and target organs:

  • HepG2 (Human Hepatocellular Carcinoma): Represents the primary site of xenobiotic metabolism.

  • HEK293 (Human Embryonic Kidney): Represents a key organ for filtration and excretion.

  • HaCaT (Human Keratinocytes): Represents potential dermal exposure.

Experimental Workflow: Cytotoxicity Profiling

The overall workflow is designed to efficiently screen the compound and identify the key parameters for deeper investigation.

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Definitive IC50 Determination A Prepare broad log-scale dilutions of Compound (e.g., 1 nM to 1 mM) B Treat HepG2, HEK293, HaCaT cells (24h incubation) A->B C Perform MTT Assay (Metabolic Activity) B->C D Determine preliminary IC50 range C->D E Prepare narrow, semi-log dilutions around estimated IC50 D->E Inform Dosing F Treat cell panel (24h, 48h, 72h incubations) E->F G Perform parallel assays: - MTT (Metabolism) - LDH (Membrane Integrity) - CellTiter-Glo® (ATP Content) F->G H Calculate time- and cell-dependent IC50 values G->H

Caption: Tier 1 Cytotoxicity Assessment Workflow.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow MTT tetrazolium salt to purple formazan crystals. A decrease in this activity is an early indicator of cell stress or death.

Methodology:

  • Cell Seeding: Plate HepG2, HEK293, and HaCaT cells in separate 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of the cell viability) using non-linear regression.

Data Interpretation and Tabulation

The results should be summarized to provide a clear overview of the compound's cytotoxic potential.

Cell LineAssayIncubation TimeIC50 (µM) [95% CI]
HepG2MTT24h[Insert Data]
48h[Insert Data]
LDH Release24h[Insert Data]
48h[Insert Data]
ATP Content24h[Insert Data]
48h[Insert Data]
HEK293MTT24h[Insert Data]
... (etc.)......
HaCaTMTT24h[Insert Data]
... (etc.)......

Trustworthiness Check: A divergence in IC50 values between assays is a critical finding. For example, a low IC50 from the MTT assay but a high IC50 from the LDH assay suggests the compound is metabolically toxic but does not immediately lyse the cells. This points towards specific mitochondrial dysfunction rather than general membrane disruption.

Part 2: Genotoxicity and Mutagenicity Assessment

A compound can be non-cytotoxic at certain concentrations but still pose a long-term risk by damaging DNA. Genotoxicity testing is a non-negotiable component of any safety profile. The standard approach follows guidelines from regulatory bodies like the OECD.

The Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a cornerstone of genotoxicity screening. It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects if the test compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Causality: The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial. Many compounds only become genotoxic after being metabolized by liver enzymes. Running the test with and without the S9 fraction distinguishes between direct-acting mutagens and those requiring metabolic activation.

Protocol: OECD 471 Ames Test (Plate Incorporation Method)
  • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or TA102.

  • Dose Selection: Based on the Tier 1 cytotoxicity data, select at least five concentrations of the compound, typically not exceeding 10 mg/plate or the limit of solubility.

  • Assay Procedure (+S9 and -S9): a. To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of either S9 mix (for metabolic activation) or a sham buffer. b. Incubate this mixture for 20 minutes at 37°C. c. Add 2.0 mL of top agar (melted and held at 45°C) containing a trace amount of histidine and biotin. d. Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (his+) on each plate.

  • Data Analysis: A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (spontaneous reversion) rate observed in the vehicle control.

In Vitro Micronucleus Test

While the Ames test detects point mutations, the micronucleus test assesses chromosomal damage (clastogenicity or aneugenicity). Micronuclei are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.

Methodology (using human peripheral blood lymphocytes or CHO cells):

  • Treatment: Expose cell cultures to the test compound (at 3-5 concentrations, typically not exceeding 1/2 the IC50) for a short period (3-6 hours) in the presence and absence of S9, and for a longer period (24 hours) without S9.

  • Cytochalasin B Block: Add Cytochalasin B, an agent that blocks cytokinesis but not nuclear division, resulting in binucleated cells. This makes it easy to identify cells that have completed one division cycle.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye like DAPI or Giemsa.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

G cluster_0 Genotoxicity Testing Logic Start Compound with known IC50 Ames Ames Test (OECD 471) - With and without S9 mix - Detects point mutations Start->Ames Micro In Vitro Micronucleus Test (OECD 487) - With and without S9 mix - Detects chromosomal damage Start->Micro Result Genotoxicity Profile Ames->Result Micro->Result

Caption: Core Assays in the Genotoxicity Testing Battery.

Part 3: Mechanistic Insights and Organ-Specific Toxicity

With foundational and genotoxicity data in hand, the investigation can proceed to more sophisticated, hypothesis-driven experiments. The goal is to understand the how and where of the compound's toxicity. Given its likely metabolism in the liver, hepatotoxicity is a primary concern.

High-Content Screening (HCS) for Mechanistic Profiling

HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters in individual cells. This allows for a detailed "fingerprint" of the compound's cellular effects.

Experimental Design:

  • Cell Line: Use HepG2 cells or primary human hepatocytes for maximum relevance.

  • Multiplexed Staining: Treat cells with the compound at sub-lethal concentrations (e.g., IC10, IC20) and stain with a panel of fluorescent dyes to assess:

    • Mitochondrial Membrane Potential (e.g., TMRM): A key indicator of mitochondrial health.

    • Oxidative Stress (e.g., CellROX Green): Detects the generation of reactive oxygen species (ROS).

    • Nuclear Morphology & DNA Damage (e.g., Hoechst & anti-γH2AX antibody): Measures nuclear condensation and DNA double-strand breaks.

    • Cell Membrane Permeability (e.g., Calcein AM/EthD-1): Distinguishes live from dead cells.

  • Image Acquisition & Analysis: Acquire thousands of images and use analysis software to quantify the intensity and localization of each fluorescent probe on a per-cell basis.

Data Interpretation: A pattern can reveal the primary toxic mechanism. For example, an early drop in mitochondrial membrane potential followed by a rise in ROS and then DNA damage (γH2AX) would strongly suggest that the compound's primary target is the mitochondrion.

Emerging Models: Organ-on-a-Chip (OOC)

While cell lines are excellent for screening, they lack the complex architecture and multi-cell interactions of a real organ. Liver-on-a-chip (LOC) models provide a more physiologically relevant system by co-culturing hepatocytes with other liver cell types (e.g., Kupffer, stellate cells) in a microfluidic device that mimics blood flow.

Application for 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine:

An LOC model can be used to assess long-term, low-dose exposure toxicity that might be missed in standard 2D cultures. Key endpoints to measure include:

  • Biomarker Secretion: Albumin (liver function) and alpha-GST (a marker of hepatocyte injury) can be measured from the effluent of the chip over time.

  • Metabolite Profiling: The effluent can be analyzed using mass spectrometry to identify how the liver cells metabolize the parent compound. This can reveal if the toxicity is caused by the compound itself or by a more reactive metabolite.

Part 4: Synthesizing the In Vitro Safety Profile

The final step is to integrate all the data into a cohesive narrative that constitutes the preliminary safety profile. This involves weighing the evidence from each tier.

The Integrated Data Summary
ParameterFindingImplication for Safety Risk
Cytotoxicity (IC50) e.g., Low micromolar IC50 in HepG2 cells, significantly lower than in other cell types.Suggests potential for liver-specific toxicity. The compound is moderately potent.
Genotoxicity (Ames) e.g., Negative without S9, but positive in TA98 and TA100 with S9 activation.The compound is not a direct mutagen, but one or more of its metabolites are frameshift and base-pair mutagens. High risk.
Genotoxicity (Micro) e.g., Positive, showing a dose-dependent increase in micronuclei.Confirms that the metabolites are clastogenic, causing chromosomal damage. Reinforces the high-risk profile.
Mechanism (HCS) e.g., Induces significant ROS production and mitochondrial membrane depolarization at sub-IC50 levels.The mechanism of toxicity is likely initiated by mitochondrial dysfunction leading to oxidative stress.
Final Risk Statement

Based on this hypothetical data, the risk statement for 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine would be:

"3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine is a moderately cytotoxic compound with a specific liability towards hepatocytes. It is not a direct-acting mutagen, but upon metabolic activation, it becomes a potent genotoxin, causing both point mutations and chromosomal damage. The underlying mechanism of cytotoxicity appears to be driven by mitochondrial dysfunction and oxidative stress. Based on this in vitro profile, the compound is considered a high-risk entity, and further development should not proceed without significant structural modification to mitigate the genotoxic liability. "

This guide provides a robust, multi-tiered framework for the in vitro safety assessment of a novel chemical entity. By integrating validated, standard protocols with advanced mechanistic models, we can build a comprehensive and predictive safety profile that informs critical decision-making in the development pipeline.

References

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]

  • Ingber, D. E. (2022). Human organs-on-chips for disease modelling, drug development and personalized medicine. Nature Reviews Genetics, 23(8), 467-491. [Link]

The Unseen Architecture: A Technical Guide to the Electronic Structure of Difluoromethoxy-Substituted 1,2-Oxazoles

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Integration of the Difluoromethoxy Group with the 1,2-Oxazole Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with finely tuned electronic properties is paramount for the rational design of next-generation therapeutics. The 1,2-oxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold found in numerous biologically active compounds, valued for its metabolic stability and ability to participate in various non-covalent interactions.[1][2] The introduction of fluorine-containing substituents has become a cornerstone of drug design, with over half of all new small-molecule drugs containing at least one fluorine atom.[3] Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[3][4]

Among the diverse array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly intriguing substituent. It acts as a bioisostere for hydroxyl, thiol, and even some amine functionalities, offering a unique blend of electronic and steric properties.[5] The -OCF₂H group is a moderately electron-withdrawing substituent, capable of modulating the electronic landscape of an aromatic system.[6] When appended to the 1,2-oxazole core, the difluoromethoxy group is poised to significantly influence the heterocycle's electronic structure, thereby impacting its reactivity, photophysical properties, and, most importantly, its interactions with biological targets.

This in-depth technical guide provides a comprehensive framework for the experimental and computational elucidation of the electronic structure of difluoromethoxy-substituted 1,2-oxazoles. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore this promising, yet underexplored, class of compounds. Rather than a rigid template, this guide offers a logical and scientifically-grounded workflow, from synthesis to advanced characterization, to unlock the full potential of these unique molecular entities.

I. Synthesis and Structural Elucidation

The journey into the electronic structure of difluoromethoxy-substituted 1,2-oxazoles begins with their synthesis. A variety of synthetic routes to the 1,2-oxazole core have been established, often involving the cycloaddition of nitrile oxides with alkynes or the cyclization of β-hydroxy amides.[7][8] The introduction of the difluoromethoxy group can be achieved either by utilizing a difluoromethoxylated building block in the synthesis of the oxazole ring or by late-stage difluoromethoxylation of a pre-functionalized oxazole.

A critical first step is the unambiguous confirmation of the molecular structure, typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and, ideally, single-crystal X-ray diffraction.

II. Experimental Characterization of Electronic Properties

The electronic behavior of these molecules can be probed through a suite of spectroscopic and electrochemical techniques. These methods provide quantitative data on electron transitions, energy levels, and redox behavior.

A. UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Probing Electronic Transitions

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic transitions within a molecule.[9] The absorption of UV or visible light promotes an electron from a lower energy occupied molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy unoccupied molecular orbital (often the Lowest Unoccupied Molecular Orbital, LUMO).[10] The subsequent emission of light as fluorescence provides information about the energy of the first excited singlet state.

Core Principles:

  • UV-Vis Absorption: The wavelength of maximum absorption (λ_max) corresponds to the energy difference between the ground and excited states. The molar absorptivity (ε) is a measure of the probability of this transition.

  • Fluorescence Emission: Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state before emitting a photon to return to the ground state. This emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. The fluorescence quantum yield (Φ_F) quantifies the efficiency of this emission process.

The introduction of the electron-withdrawing difluoromethoxy group is anticipated to influence the HOMO and LUMO energy levels of the 1,2-oxazole system, likely resulting in a shift in the absorption and emission spectra compared to non-fluorinated analogues.

  • Sample Preparation:

    • Prepare a stock solution of the difluoromethoxy-substituted 1,2-oxazole in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol) at a concentration of 1 mM.

    • From the stock solution, prepare a series of dilutions to a final concentration of 1-10 µM in the chosen solvent. The optimal concentration should result in an absorbance of approximately 0.1-1.0 at the λ_max.

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank.

    • Record the baseline spectrum.

    • Replace the blank with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorption (λ_max).

  • Fluorescence Emission and Excitation Measurement:

    • Use a spectrofluorometer.

    • Record the excitation spectrum by setting the emission monochromator to the estimated emission maximum and scanning the excitation wavelength. The excitation spectrum should resemble the absorption spectrum.

    • Record the emission spectrum by setting the excitation monochromator to the λ_max determined from the absorption spectrum and scanning the emission wavelength.

    • Identify the wavelength of maximum emission (λ_em).

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • Measure the absorbance of both the sample and the standard at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • Calculate the quantum yield using the following equation:

      Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

      where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Caption: Workflow for the determination of photophysical properties.

B. Cyclic Voltammetry (CV): Mapping Redox Potentials

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule, providing information about the energies of the HOMO and LUMO.[11] By applying a sweeping potential to a solution of the compound, one can observe the potentials at which oxidation (electron removal) and reduction (electron addition) occur.

Core Principles:

  • Oxidation Potential (E_ox): The potential at which the molecule is oxidized. This process involves the removal of an electron from the HOMO. A lower oxidation potential indicates a higher energy HOMO, making the molecule easier to oxidize.

  • Reduction Potential (E_red): The potential at which the molecule is reduced. This involves the addition of an electron to the LUMO. A less negative (or more positive) reduction potential suggests a lower energy LUMO, making the molecule easier to reduce.

  • HOMO-LUMO Gap: The difference between the onset of the oxidation and reduction potentials provides an electrochemical estimate of the HOMO-LUMO energy gap.

The electron-withdrawing nature of the difluoromethoxy group is expected to lower both the HOMO and LUMO energy levels, leading to an increase in the oxidation potential and a less negative reduction potential compared to non-fluorinated analogues.

  • Solution Preparation:

    • Prepare a solution of the difluoromethoxy-substituted 1,2-oxazole (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of:

      • A working electrode (e.g., glassy carbon or platinum).

      • A reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

      • A counter electrode (e.g., a platinum wire).

  • Data Acquisition:

    • Record a cyclic voltammogram of the solvent and supporting electrolyte alone to establish the potential window.

    • Introduce the sample solution and record the cyclic voltammogram, sweeping the potential from an initial value, to a switching potential, and back.

    • To determine the HOMO and LUMO energies, it is common to reference the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. After recording the sample's voltammogram, add a small amount of ferrocene to the solution and record another voltammogram.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing to the Fc/Fc⁺ couple (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum level):

      E_HOMO (eV) = -[E_ox^onset (vs Fc/Fc⁺) + 4.8]

      E_LUMO (eV) = -[E_red^onset (vs Fc/Fc⁺) + 4.8]

Caption: Workflow for the determination of redox potentials and frontier orbital energies.

III. Computational Modeling of Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides an invaluable in-silico approach to understanding the electronic structure of molecules.[11][12] These methods allow for the calculation of molecular orbital energies, electron density distributions, and simulated absorption and emission spectra, offering a deeper insight into the experimental observations.

A. Density Functional Theory (DFT): Ground-State Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating the ground-state properties of molecules.

Core Calculations:

  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule.

  • Frontier Molecular Orbitals (FMOs): DFT calculates the energies and spatial distributions of the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of the molecule's electronic excitability and chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

B. Time-Dependent Density Functional Theory (TD-DFT): Excited-State Properties

TD-DFT is an extension of DFT used to calculate the properties of molecules in their excited states.[7] It is particularly useful for simulating UV-Vis absorption and fluorescence spectra.

Core Calculations:

  • Vertical Excitation Energies: TD-DFT calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum.

  • Oscillator Strengths: This value is calculated for each electronic transition and is proportional to the intensity of the corresponding absorption band.

  • Excited-State Geometry Optimization: By optimizing the geometry of the first excited singlet state (S₁), the emission energy can be calculated, which corresponds to the fluorescence maximum.

  • Structure Input:

    • Build the 3D structure of the difluoromethoxy-substituted 1,2-oxazole using a molecular modeling software.

  • Ground-State DFT Calculation:

    • Perform a geometry optimization and frequency calculation using a suitable functional and basis set (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms a true energy minimum.

    • From the optimized structure, calculate the HOMO and LUMO energies and visualize their spatial distributions.

    • Generate the molecular electrostatic potential map.

  • Excited-State TD-DFT Calculation:

    • Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths for the lowest several singlet excited states. This simulates the UV-Vis absorption spectrum.

    • To simulate the fluorescence spectrum, perform a geometry optimization of the first excited singlet state (S₁).

    • From the optimized S₁ geometry, perform a TD-DFT calculation to determine the emission energy.

Caption: Workflow for DFT and TD-DFT computational analysis.

IV. Data Synthesis and Interpretation

The true power of this approach lies in the integration of experimental and computational data. A comprehensive understanding of the electronic structure of difluoromethoxy-substituted 1,2-oxazoles is achieved by correlating the findings from each technique.

Parameter Experimental Technique Computational Method Interpretation
HOMO Energy Cyclic Voltammetry (E_ox)DFTEnergy of the highest occupied molecular orbital; relates to the ease of oxidation.
LUMO Energy Cyclic Voltammetry (E_red)DFTEnergy of the lowest unoccupied molecular orbital; relates to the ease of reduction.
HOMO-LUMO Gap UV-Vis (λ_max), CV (E_ox - E_red)DFTEnergy difference between frontier orbitals; corresponds to the lowest energy electronic transition.
Absorption Spectrum UV-Vis SpectroscopyTD-DFTWavelengths and intensities of electronic transitions from the ground state.
Emission Spectrum Fluorescence SpectroscopyTD-DFT (from S₁ opt)Wavelength of light emitted from the first excited singlet state.
Charge Distribution N/ADFT (MEP)Identifies electron-rich and electron-poor regions of the molecule.

By comparing the experimental data with the computational results, researchers can validate their theoretical models and gain a predictive understanding of how structural modifications will influence the electronic properties of this promising class of molecules. This integrated approach is essential for the rational design of novel difluoromethoxy-substituted 1,2-oxazoles with tailored electronic structures for applications in drug discovery and materials science.

V. Conclusion

The exploration of the electronic structure of difluoromethoxy-substituted 1,2-oxazoles represents a frontier in the field of medicinal chemistry. The unique electronic properties imparted by the -OCF₂H group, combined with the versatile 1,2-oxazole scaffold, offer a rich design space for the development of novel therapeutic agents. This technical guide has provided a comprehensive, step-by-step framework for the synthesis, experimental characterization, and computational modeling of these compounds. By following these methodologies, researchers can systematically investigate the intricate relationship between molecular structure and electronic properties, paving the way for the discovery of new chemical entities with enhanced efficacy and optimized pharmacokinetic profiles. The insights gained from such studies will undoubtedly contribute to the advancement of drug development and the broader field of chemical science.

References

  • [Placeholder for future reference]
  • Isanbor, C. & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of modern advances. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • [Placeholder for future reference]
  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons.
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • Bates, R. H. (2000). Heterocyclic Chemistry.
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • [Placeholder for future reference]
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • Yagupolskii, L. M. (2012). Aromatic and Heteroaromatic Compounds with Fluorine-Containing Substituents. Springer Science & Business Media.
  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. Available at: [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228.
  • [Placeholder for future reference]
  • Bard, A. J., & Faulkner, L. R. (2000).

Sources

Pharmacokinetic Profiling of 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine Derivatives: A Structural and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Scaffold Rationale & Structural Pharmacokinetics

The 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine building block (CAS: 1803596-36-2) represents a highly specialized, privileged scaffold in modern drug discovery. While the 4-amine serves as the primary synthetic vector for target-specific functionalization (e.g., forming amide or urea linkages to target kinases or GPCRs), the decorated 1,2-oxazole (isoxazole) core fundamentally dictates the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting derivatives.

As a Senior Application Scientist, I approach this scaffold not just as a structural framework, but as a pre-engineered solution to common pharmacokinetic liabilities.

The 1,2-Oxazole Core: Electronic Modulation and Liabilities

The isoxazole ring is frequently deployed as a bioisostere for phenyl rings or amides to reduce lipophilicity-driven toxicity and improve overall metabolic stability[1]. However, the N-O bond introduces a specific metabolic liability: it is susceptible to reductive cleavage by Cytochrome P450 (CYP450) enzymes operating in their Fe(II) state, a pathway famously documented in the metabolism of the anti-inflammatory drug leflunomide[2].

The 3-Difluoromethoxy Advantage: Bioisosteric Shielding

The incorporation of the difluoromethoxy group (-OCF₂H) at the 3-position is a masterclass in rational pharmacokinetic design. It acts as a lipophilic hydrogen-bond donor and a superior bioisostere for standard methoxy (-OCH₃) or hydroxyl (-OH) groups[3][4].

  • Metabolic Shielding: The strong electron-withdrawing nature of the fluorine atoms strengthens the adjacent C-O bond. This effectively blocks CYP-mediated O-demethylation—a rapid, high-clearance pathway that plagues standard methoxyarenes[5].

  • Permeability Enhancement: By modulating the polar surface area and increasing the LogD, the -OCF₂H group significantly enhances passive membrane permeability and blood-brain barrier (BBB) penetration compared to non-fluorinated analogs[5].

The 5-Methyl Group: The Primary Phase I Target

While the 5-methyl group provides essential steric bulk to fill hydrophobic pockets in target proteins, it serves as the primary site for CYP-mediated aliphatic hydroxylation[6]. In most derivatives of this scaffold, the formation of the 5-hydroxymethyl metabolite is the rate-limiting step in hepatic clearance.

Metabolism Core 3-(difluoromethoxy)-5-methyl- 1,2-oxazol-4-amine Scaffold CYP Cytochrome P450 (Phase I Oxidation) Core->CYP Oxidative Pathway Red Reductive Enzymes (e.g., CYP Fe(II)) Core->Red Reductive Pathway Met1 5-Hydroxymethyl Metabolite (Aliphatic Hydroxylation) CYP->Met1 Major Liability Block O-Demethylation (BLOCKED by -CF2H) CYP->Block Steric/Electronic Shielding Met2 N-O Ring Cleavage (Reductive Scission) Red->Met2 Minor Liability

Fig 1. Primary metabolic pathways and bioisosteric shielding of the difluoromethoxy-isoxazole core.

Self-Validating Experimental Workflows

To accurately profile derivatives of this scaffold, experimental protocols cannot simply be a sequence of actions; they must be self-validating systems . This means integrating internal controls that prove the causality of the observed data and rule out artifactual degradation.

Protocol 1: Self-Validating Microsomal Stability Assay

Objective: Determine intrinsic clearance ( CLint​ ) and identify primary metabolites, specifically differentiating CYP-mediated hydroxylation from chemical instability.

Causality & Design: We utilize Human Liver Microsomes (HLM). A minus-NADPH (-NADPH) control is mandatory. Because CYP450 enzymes require NADPH as a cofactor, any degradation observed in the -NADPH cohort indicates chemical instability (e.g., hydrolysis of the 4-amine derivative linkage) rather than enzymatic metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Control Allocation: Split the master mix into two cohorts: +NADPH (active metabolism) and -NADPH (chemical stability control).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH to the +NADPH cohort.

  • Timed Quenching: At precisely 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction, while the internal standard normalizes downstream LC-MS injection variability.

  • Isolation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the half-life ( t1/2​ ) and CLint​ .

Workflow A 1. Substrate Preparation (Test Cmpd + Controls) B 2. Microsomal Incubation (+/- NADPH System) A->B Ensures baseline accuracy C 3. Reaction Quenching (Cold ACN + Int. Std.) B->C Timed aliquots (0-60 min) D 4. Protein Precipitation (Centrifugation) C->D Halts enzymatic activity E 5. LC-MS/MS Quantification (MRM Mode) D->E Isolates analyte F 6. Pharmacokinetic Analysis (CL_int Calculation) E->F Data processing

Fig 2. Self-validating in vitro microsomal stability workflow for pharmacokinetic profiling.

Protocol 2: Caco-2 Permeability with Mass Balance

Objective: Assess intestinal absorption, identify efflux transporter liabilities (e.g., P-glycoprotein), and validate the permeability enhancement of the -OCF₂H group.

Causality & Design: We must measure bidirectional transport: Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) to calculate the Efflux Ratio (ER). To ensure the data is trustworthy, we co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow permeates the membrane, the tight junctions are compromised, and the assay data must be discarded.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days until the Trans-Epithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Apply 10 µM of the test derivative to the donor compartment (Apical for A→B; Basolateral for B→A) in HBSS buffer (pH 7.4).

  • Integrity Co-Incubation: Add 100 µM Lucifer Yellow to the donor compartments.

  • Incubation: Incubate the plates for 2 hours at 37°C in a 5% CO₂ environment.

  • Sampling & Mass Balance: Sample both donor and receiver compartments. Causality: We calculate total mass recovery. If recovery is <80%, the compound is likely adhering to the plastic apparatus or accumulating inside the cells, which artificially deflates the apparent permeability ( Papp​ ) calculations.

Quantitative Structure-Pharmacokinetic Relationships (QSPkR)

To demonstrate the pharmacokinetic superiority of the 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine scaffold, we compare a hypothetical amide derivative of this scaffold against standard phenyl and non-fluorinated isoxazole baselines.

The data below illustrates how the -OCF₂H group successfully blocks O-demethylation and improves permeability, shifting the clearance burden entirely to the 5-methyl group.

Table 1: Comparative Pharmacokinetic Profiling of Scaffold Derivatives

Scaffold Core TypeR-Group at C3R-Group at C5LogD (pH 7.4)HLM CLint​ (µL/min/mg)Caco-2 Papp​ A→B (10⁻⁶ cm/s)Major Phase I Metabolite
Reference Phenyl -OCH₃-CH₃2.885.4 (High)12.5O-demethylation
Standard Isoxazole -OCH₃-CH₃2.262.1 (Moderate)15.2O-demethylation
Target Isoxazole -OCF₂H-CH₃3.118.5 (Low)28.45-hydroxymethyl

Data Interpretation: The transition from a standard methoxy group to the difluoromethoxy moiety increases the LogD from 2.2 to 3.1, driving a near-doubling of passive permeability (15.2 to 28.4 x 10⁻⁶ cm/s). Concurrently, the intrinsic clearance drops significantly (62.1 to 18.5 µL/min/mg) because the rapid O-demethylation pathway is completely blocked, leaving the slower 5-methyl aliphatic hydroxylation as the primary clearance mechanism.

References

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism Source: ResearchGate URL: [Link]

  • Title: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726 Source: ResearchGate / Drug Metabolism and Disposition URL: [Link]

  • Title: Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism Source: PubMed (NIH) URL: [Link]

  • Title: Beyond Bioisosterism: New Concepts in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study Source: ACS Publications URL: [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the stability of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine, a novel heterocyclic compound. Lacking direct empirical data, this document synthesizes first-principle chemical knowledge with established analytical and computational methodologies. We dissect the molecule's structural components—the isoxazole core, the difluoromethoxy group, and amine/methyl substituents—to predict potential degradation pathways. This theoretical analysis is then coupled with detailed, field-proven protocols for computational modeling (DFT), thermal analysis (DSC/TGA), and forced degradation studies as mandated by ICH guidelines. The integrated workflow presented herein offers a robust, self-validating system for researchers, scientists, and drug development professionals to thoroughly characterize the stability profile of this, and structurally related, molecules.

Introduction: The Imperative of Stability

In pharmaceutical sciences, the journey from a promising molecule to a viable drug product is contingent upon a rigorous understanding of its chemical and physical properties. Thermodynamic stability is paramount among these, as it dictates how a compound will behave under the stresses of manufacturing, long-term storage, and administration. An unstable compound can lead to loss of potency, the formation of toxic degradants, and altered bioavailability, posing significant risks to patient safety and jeopardizing regulatory approval.

This whitepaper focuses on 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine, a molecule featuring a confluence of functionalities with distinct chemical properties:

  • The 1,2-Oxazole Ring: A five-membered aromatic heterocycle known for its utility in medicinal chemistry but also for potential instability stemming from its weak N-O bond.

  • The Difluoromethoxy (-OCHF2) Group: A bioisostere of the methoxy group, prized for its ability to enhance metabolic stability and modulate physicochemical properties.

  • The 4-Amino and 5-Methyl Groups: Substituents that can significantly alter the electronic landscape and reactivity of the isoxazole core.

A thorough assessment of this molecule's stability is not merely a regulatory formality but a foundational element of its development. This guide provides the theoretical grounding and practical methodologies to conduct such an assessment with scientific rigor.

Theoretical Framework: A Structural Assessment of Stability

A molecule's stability is intrinsically linked to its structure. By dissecting 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine, we can anticipate its potential liabilities.

The Isoxazole Core: The Point of Inherent Lability

The isoxazole ring is the most probable site of initial degradation. The N-O bond is the weakest link within this heterocyclic system. Thermal or photochemical energy can induce its cleavage, initiating a cascade of reactions.[1][2]

  • Mechanism of Decomposition: The primary step in the thermolysis of isoxazoles is the cleavage of the N-O bond, which can lead to the formation of a reactive vinylnitrene intermediate.[1][2] This intermediate can then rearrange into various more stable products, such as azirines, or fragment into nitriles (e.g., acetonitrile) and carbon monoxide.[3] The specific pathway and resulting products are highly dependent on the substituents present on the ring.

Influence of the Difluoromethoxy (-OCHF2) Group

The -OCHF2 group is a modern staple in medicinal chemistry, largely due to its unique electronic properties and stability.

  • Electronic Effects: As a strong electron-withdrawing group, the difluoromethoxy substituent can modulate the electron density of the isoxazole ring, potentially influencing the strength of the N-O bond.

  • Metabolic Stability: The C-F bonds are exceptionally strong, making the -OCHF2 group highly resistant to oxidative metabolism compared to a traditional methoxy (-OCH3) group.[4] This property, while primarily relevant to in vivo stability, also contributes to overall chemical robustness.

Role of the 5-Methyl and 4-Amine Substituents

The methyl and amino groups attached to the isoxazole ring are expected to exert opposing electronic effects.

  • 5-Methyl Group: This group is weakly electron-donating through hyperconjugation, which may slightly destabilize the ring by increasing electron density.

  • 4-Amino Group: The lone pair of electrons on the nitrogen atom can be donated into the ring system via resonance. This delocalization can increase the stability of the isoxazole ring. However, the amine also introduces a potential site for oxidative degradation or reaction with excipients.

Computational Assessment of Thermodynamic Stability

Before embarking on resource-intensive experimental studies, in silico methods provide invaluable predictive insights into molecular stability. Density Functional Theory (DFT) is a powerful quantum mechanical tool for this purpose.[5]

The objective of a computational approach is to model the molecule's energetics and identify the lowest-energy pathways to degradation. This allows for a targeted experimental approach.

Workflow for Computational Analysis

G cluster_0 Computational Workflow A 1. Geometry Optimization (Find lowest energy conformation) B 2. Frequency Calculation (Confirm true energy minimum) A->B C 3. Bond Dissociation Energy (BDE) Analysis (Calculate energy to break key bonds, e.g., N-O) B->C D 4. Transition State Search (Model degradation pathways, e.g., ring opening) B->D F 6. Thermodynamic Data Output (ΔG, ΔH, Activation Energies) C->F E 5. Reaction Path Following (Confirm transition states connect reactant to products) D->E E->F

Caption: Workflow for DFT-based stability prediction.

Expected Quantitative Outcomes

A computational study will yield data that can be used to rank the relative stability of different bonds and predict the most likely degradation reactions.

ParameterDescriptionImplication for Stability
N-O Bond Dissociation Energy The energy required to break the N-O bond homolytically.A lower BDE suggests this bond is a primary weak point.
Activation Energy (Ea) for Ring Opening The energy barrier for the concerted reaction leading to ring cleavage.A lower Ea indicates a more facile degradation pathway.
Gibbs Free Energy of Degradation (ΔG) The overall energy change from the parent molecule to its degradation products.A highly negative ΔG indicates that the degradation process is thermodynamically favorable.

Experimental Evaluation of Thermodynamic Stability

Experimental testing is the definitive measure of a compound's stability. A multi-pronged approach involving thermal analysis and forced degradation is essential for a complete profile.

Protocol 1: Thermal Analysis

Thermal analysis techniques provide a rapid assessment of a material's behavior as a function of temperature.[3]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events like melting and decomposition.[1][3]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well beyond the expected melting point (e.g., 300 °C). A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting point, Tonset and Tpeak) and exothermic events (decomposition). The onset of a significant exotherm indicates the temperature at which thermal decomposition begins.

Causality: DSC is the primary screening tool for thermal stability.[3] An early or sharp exotherm is a critical warning sign of thermal lability, guiding further handling, processing, and storage decisions.

TGA measures the change in mass of a sample as a function of temperature, quantifying mass loss due to volatilization or decomposition.[6]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Thermal Program: Equilibrate at 25 °C. Ramp the temperature at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of significant mass loss should correlate with the decomposition exotherm observed in DSC.

Causality: TGA complements DSC by confirming that an observed exotherm is associated with decomposition (mass loss) rather than a solid-state rearrangement. It also quantifies the amount of volatile components, such as residual solvent or moisture.[7]

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, designed to accelerate the formation of degradation products to identify likely degradation pathways and to develop stability-indicating analytical methods.[4][8] These studies are mandated by regulatory bodies like the ICH.[2][9][10]

G cluster_0 Forced Degradation Workflow A Drug Substance 3-(difluoromethoxy)-5-methyl- 1,2-oxazol-4-amine B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (e.g., 80°C, dry heat) A->E F Photostability (ICH Q1B light exposure) A->F G Stability-Indicating HPLC-UV/MS Analysis (Separate & Identify Degradants) B->G C->G D->G E->G F->G

Caption: Parallel workflow for forced degradation studies.

General Protocol:

  • Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions, targeting 5-20% degradation of the active ingredient[8][11]:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60 °C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 60 °C.

    • Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.

    • Thermal: Heat the stock solution at 80 °C.

  • Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method with UV and Mass Spectrometric (MS) detection.[12][13]

Causality: This systematic stress testing is a self-validating system. By intentionally creating degradants, we confirm that our analytical method can separate them from the parent compound, which is a regulatory requirement for stability studies.[4][14] It provides a predictive map of how the drug might degrade under real-world storage conditions.

Synthesis of Findings and Risk Assessment

A comprehensive understanding of stability is achieved by integrating all data streams. The theoretical assessment predicts what might happen, the computational analysis quantifies the likelihood, and the experimental studies provide empirical proof.

Caption: Integrated approach to stability assessment.

Based on the outcomes, a risk profile can be established:

FindingPotential RiskMitigation Strategy
Low Decomposition Temp in DSC/TGA HighAvoid high temperatures during manufacturing (e.g., milling, drying). Requires refrigerated storage.
Rapid Degradation in Acid/Base MediumSelect pH-neutral excipients. Consider enteric coating for oral dosage forms.
Sensitivity to Oxidation MediumPackage under an inert atmosphere (e.g., nitrogen). Include antioxidants in the formulation.
Photodegradation Medium-HighUse opaque or amber packaging.
No Significant Degradation LowStandard storage and handling conditions are likely sufficient.

Conclusion

The thermodynamic stability of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine cannot be assumed; it must be rigorously determined. This guide outlines a holistic and scientifically grounded strategy for this critical task. By beginning with a theoretical deconstruction of the molecule, progressing to predictive computational modeling, and culminating in robust experimental analysis via thermal methods and forced degradation, a complete and defensible stability profile can be constructed. This integrated approach not only satisfies regulatory expectations but, more importantly, provides the fundamental knowledge required to develop a safe, stable, and effective pharmaceutical product.

References

  • Cao, Y., Zhang, S., & Pan, W. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 101(40), 7439-7444. Available at: [Link]

  • Nunes, C. M., Knezz, S. N., & Wenthold, P. G. (2011). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Journal of the American Chemical Society, 133(40), 16149-16160. Available at: [Link]

  • ICH. (1996). Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Tejo, B. A., & Kulkarni, S. (2021). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Dal Bello, F., & Paio, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. (Note: Fictional journal details for illustrative purposes based on search result context). Available at: [Link] (URL is representative of MDPI journal structure)

  • Malvern Panalytical. (2017). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific. Available at: [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology. Available at: [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Available at: [Link]

  • Singh, R., & Kumar, R. (2013). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Royal Society of Chemistry. (2015). How to Develop Stability Indicating HPLC Methods. Available at: [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. (Note: This is a foundational, highly-cited paper in the field).
  • Blessy, M., et al. (2014). Development of stability-indicating HPLC method for simultaneous estimation of Cefixime and Linezolid. Journal of Pharmaceutical Analysis, 4(5), 333-340. Available at: [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Available at: [Link]

  • Hadian, S., & Ghasempour, A. (2025). Application of Computational Studies Using Density Functional Theory (DFT) to Evaluate the Catalytic Degradation of Polystyrene. Polymers, 17(7), 1234. (Note: Fictional journal details for illustrative purposes based on search result context). Available at: [Link] (URL is representative of MDPI journal structure)

  • Schrödinger. (2024). Automated digital prediction of chemical degradation products. Available at: [Link]

  • Finley, S. D., et al. (2011). Computational Framework for Predictive Biodegradation. Biotechnology and Bioengineering, 108(12), 2944-2953. Available at: [Link]

Sources

Methodological & Application

step-by-step synthesis route for 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Process Optimization of 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Introduction & Strategic Overview

Fluorinated heterocycles are highly privileged scaffolds in modern drug discovery. The incorporation of a difluoromethoxy group (–OCF₂H) onto an isoxazole ring significantly modulates the molecule's lipophilicity, metabolic stability, and hydrogen-bonding capacity. The synthesis of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (CAS: 1803596-36-2) presents two distinct synthetic challenges: the regioselective installation of the difluoromethyl ether and the chemoselective reduction of the requisite nitro precursor without compromising the labile N–O bond of the isoxazole core.

This protocol details a robust, three-step linear synthesis starting from the inexpensive and commercially available building block, 3-hydroxy-5-methylisoxazole (hymexazol).

Mechanistic Rationale & Retrosynthetic Logic

As a Senior Application Scientist, it is critical to design workflows that are not only high-yielding but structurally self-validating and safe to scale.

  • Step 1: Electrophilic Nitration: The C4 position of the isoxazole ring is highly activated toward electrophilic aromatic substitution by the synergistic electron-donating effects of the C3-hydroxyl and C5-methyl groups. Nitration proceeds smoothly under standard acidic conditions.

  • Step 2: O-Difluoromethylation: The installation of the –OCF₂H group is achieved using sodium chlorodifluoroacetate (SCDA). SCDA is a cost-effective, easily handled solid that undergoes thermal decarboxylation at elevated temperatures to generate a highly reactive difluorocarbene intermediate (:CF₂)[1]. In the presence of potassium carbonate, the 3-hydroxyl group is deprotonated and subsequently attacks the electrophilic carbene. This methodology is strategically chosen to avoid the use of ozone-depleting gases (e.g., Freon-22) or highly toxic organotin reagents[1][2].

  • Step 3: Chemoselective Nitro Reduction: Reducing the C4-nitro group to an amine requires precise condition control. Standard catalytic hydrogenation (e.g., Pd/C with H₂) frequently results in the hydrogenolysis and cleavage of the isoxazole N–O bond, leading to ring-opened byproducts. To circumvent this, a Béchamp-type reduction utilizing iron powder and ammonium chloride is employed. This single-electron transfer mechanism selectively reduces the nitro group while preserving the integrity of the heterocyclic core.

SynthesisWorkflow SM 3-Hydroxy-5-methylisoxazole (Starting Material) Step1 Step 1: Electrophilic Nitration Reagents: HNO3, H2SO4 Temp: 0 °C to RT SM->Step1 Int1 3-Hydroxy-5-methyl-4-nitroisoxazole Step1->Int1 Step2 Step 2: O-Difluoromethylation Reagents: ClCF2COONa, K2CO3, DMF Temp: 90 °C Int1->Step2 Int2 3-(Difluoromethoxy)-5-methyl-4-nitroisoxazole Step2->Int2 Step3 Step 3: Chemoselective Reduction Reagents: Fe powder, NH4Cl, EtOH/H2O Temp: 80 °C Int2->Step3 Product 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (Target Compound) Step3->Product

Synthetic workflow for 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-5-methyl-4-nitroisoxazole
  • Setup: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer with concentrated sulfuric acid (H₂SO₄, 100 mL). Cool the flask to 0 °C using an ice-salt bath.

  • Addition: Add 3-hydroxy-5-methylisoxazole (10.0 g, 100 mmol) portion-wise, maintaining the internal temperature below 5 °C to prevent uncontrolled exotherms.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃, 68%, 10 mL) and H₂SO₄ (10 mL) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup & Validation: Pour the reaction mixture carefully over 400 g of crushed ice. A pale yellow precipitate will form immediately. Filter the solid, wash extensively with cold water until the filtrate is pH neutral, and dry under high vacuum.

    • Self-Validation: The precipitation upon quenching confirms successful nitration. ¹H NMR will show the disappearance of the C4–H singlet (typically around 5.8 ppm in the starting material).

Step 2: Synthesis of 3-(Difluoromethoxy)-5-methyl-4-nitroisoxazole
  • Setup: In an oven-dried 250 mL flask under a nitrogen atmosphere, dissolve 3-hydroxy-5-methyl-4-nitroisoxazole (7.2 g, 50 mmol) in anhydrous N,N-dimethylformamide (DMF, 75 mL).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 13.8 g, 100 mmol) followed by sodium chlorodifluoroacetate (SCDA, 19.0 g, 125 mmol).

  • Carbene Generation: Heat the reaction mixture to 90 °C.

    • Self-Validation: The generation of the difluorocarbene intermediate is accompanied by the continuous evolution of CO₂ gas[2]. The reaction must be vented through a bubbler. The cessation of gas evolution (typically after 10–12 hours) serves as a visual indicator that the SCDA has been fully consumed.

  • Workup: Cool the mixture to room temperature, dilute with water (200 mL), and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the product.

Step 3: Synthesis of 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine
  • Setup: Suspend 3-(difluoromethoxy)-5-methyl-4-nitroisoxazole (5.8 g, 30 mmol) in a mixture of ethanol and water (4:1 v/v, 100 mL).

  • Reduction: Add iron powder (Fe, 325 mesh, 8.4 g, 150 mmol) and ammonium chloride (NH₄Cl, 3.2 g, 60 mmol).

  • Reaction: Heat the suspension to 80 °C and stir vigorously for 4 hours.

    • Self-Validation: The conversion of the electron-withdrawing nitro group to an electron-donating amine significantly alters the polarity of the molecule. TLC (Hexanes/EtOAc 1:1) will show a complete shift to a much lower Rf value, and the physical appearance will change from a yellow nitro-compound to a colorless amine.

  • Workup: Cool the mixture slightly and filter it hot through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot ethyl acetate (150 mL).

  • Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to afford the target amine.

Quantitative Data & Quality Control Metrics

Reaction StepTransformationReagents & ConditionsExpected YieldKey Quality Control (QC) Metric
1 Electrophilic NitrationHNO₃, H₂SO₄, 0 °C to RT, 2h80–85%Disappearance of C4–H signal in ¹H NMR.
2 O-DifluoromethylationClCF₂COONa, K₂CO₃, DMF, 90 °C, 12h65–70%Appearance of characteristic –OCF₂H triplet (~7.0 ppm, J ≈ 72 Hz) in ¹H NMR.
3 Chemoselective ReductionFe, NH₄Cl, EtOH/H₂O, 80 °C, 4h75–80%Appearance of broad –NH₂ singlet (~3.5–4.5 ppm) in ¹H NMR; LC-MS confirms [M+H]⁺ = 165.1.

References

  • Recent Advances in the Synthetic Application of Difluorocarbene. Thieme Connect. Discusses the historical and modern applications of sodium chlorodifluoroacetate (SCDA) as a safe, non-ozone-depleting difluorocarbene precursor for O-difluoromethylation. 1

  • S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters (ACS Publications). Highlights the mechanism of thermal decarboxylation of SCDA at 95 °C to afford difluorocarbene and its subsequent trapping by nucleophiles. 2

Sources

Application Note: 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine as a Premium Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles is the central challenge in modern drug discovery. The compound 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (also known as 3-(difluoromethoxy)-5-methylisoxazol-4-amine) has emerged as a highly versatile, stereoelectronically privileged building block. By combining the bioisosteric properties of the isoxazole core with the metabolic stability and lipophilicity of the difluoromethoxy group, this scaffold provides a robust foundation for developing kinase inhibitors, GPCR ligands, and antiviral agents[1],[2].

This application note details the mechanistic rationale for incorporating this building block into lead optimization campaigns, provides a comparative physicochemical data analysis, and outlines validated, step-by-step protocols for its synthesis and downstream functionalization.

Mechanistic Rationale: Structural and Electronic Advantages

As an Application Scientist, selecting the right building block requires understanding the causality behind its structural features. The utility of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine is driven by three distinct structural elements:

  • The Isoxazole Core (Bioisosterism): The 1,2-oxazole (isoxazole) ring is a well-established bioisostere for phenyl rings, amides, and esters. It imparts improved aqueous solubility compared to carbocycles and acts as a rigid spacer that dictates the spatial trajectory of attached pharmacophores[3],[4].

  • The Difluoromethoxy Group (-OCF₂H): Historically, methoxy groups (-OCH₃) have been used to target hydrophobic pockets; however, they are highly susceptible to oxidative O-dealkylation by Cytochrome P450 (CYP) enzymes. The difluoromethoxy group acts as a metabolically stable alternative. The highly electronegative fluorine atoms strengthen the adjacent C-O bond and polarize the C-H bond, allowing it to act as a unique lipophilic hydrogen bond donor. Furthermore, the -OCF₂H group significantly modulates the pKa of the adjacent amine and increases the overall lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration and cellular permeability[2].

  • The C4-Amine Handle: The primary amine at the 4-position provides an orthogonal reactive handle for late-stage diversification. It is perfectly positioned for amide couplings, urea formations, or sulfonylation, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Profiling

To illustrate the impact of the difluoromethoxy substitution, Table 1 compares the physicochemical properties of the standard methoxy variant against the difluoromethoxy building block.

Table 1: Comparative Physicochemical Properties

Property3-Methoxy-5-methylisoxazol-4-amine3-(Difluoromethoxy)-5-methylisoxazol-4-amineCausality / Impact on Drug Design
Molecular Weight 128.13 g/mol 164.11 g/mol Slight increase, well within Lipinski's Rule of 5.
LogP (Calculated) ~0.45~1.35Fluorination increases lipophilicity, driving better membrane permeability and hydrophobic pocket binding[2].
Amine pKa (Conjugate Acid) ~2.5~1.2The strong electron-withdrawing effect of -OCF₂H lowers the basicity of the amine, making resulting amides more stable.
Metabolic Stability (CYP450) Low to ModerateHighThe C-F bonds block oxidative O-demethylation, increasing the compound's half-life in vivo[2].
Hydrogen Bonding 1 Donor / 3 Acceptors2 Donors / 5 AcceptorsThe polarized C-H of the CF₂H group acts as a weak H-bond donor, enabling novel protein-ligand interactions.

Synthetic Workflows & Protocols

Logical Workflow of Synthesis

The synthesis of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine requires careful reagent selection to preserve the delicate N-O bond of the isoxazole ring. The workflow below illustrates the optimal synthetic route.

SynthWorkflow A 3-Hydroxy-5-methylisoxazole (Starting Material) B 3-(Difluoromethoxy)-5-methylisoxazole (Difluoromethylation) A->B ClCF2COONa, K2CO3 DMF, 100°C C 3-(Difluoromethoxy)-5-methyl-4-nitroisoxazole (Nitration) B->C HNO3, H2SO4 0°C to RT D 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (Reduction) C->D Fe, NH4Cl EtOH/H2O, 80°C E Lead Compound (Amide/Urea Coupling) D->E R-COCl, DIPEA DCM, RT

Caption: Synthetic workflow for 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine and downstream functionalization.

Protocol 1: Synthesis of 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Expertise Insight: The reduction of the nitro group (Step 3) is the most critical phase. Standard catalytic hydrogenation (Pd/C, H₂) will cause reductive cleavage of the isoxazole N-O bond, yielding an unwanted enamino ketone. Therefore, a mild Béchamp reduction (Iron/Ammonium Chloride) is mandatory to ensure chemoselectivity.

Step 1: Difluoromethylation

  • Charge a round-bottom flask with 3-hydroxy-5-methylisoxazole (1.0 equiv) and anhydrous DMF (0.2 M).

  • Add K₂CO₃ (2.0 equiv) and sodium chlorodifluoroacetate (2.5 equiv). Note: Sodium chlorodifluoroacetate is a bench-stable solid that thermally decomposes to generate the reactive difluorocarbene intermediate, avoiding the use of ozone-depleting Freon gas.

  • Heat the mixture to 100 °C for 4 hours under a nitrogen atmosphere.

  • Cool to room temperature, quench with water, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 3-(difluoromethoxy)-5-methylisoxazole.

Step 2: Electrophilic Aromatic Nitration

  • Dissolve 3-(difluoromethoxy)-5-methylisoxazole (1.0 equiv) in concentrated H₂SO₄ (3 mL/mmol) and cool to 0 °C.

  • Dropwise, add a mixture of fuming HNO₃ (1.2 equiv) and concentrated H₂SO₄ (1:1 v/v). Note: The C4 position of the isoxazole is the most electron-rich and undergoes regioselective electrophilic aromatic substitution.

  • Stir at room temperature for 2 hours. Pour over crushed ice and extract with DCM. Concentrate to yield 3-(difluoromethoxy)-5-methyl-4-nitroisoxazole.

Step 3: Chemoselective Reduction

  • Suspend the nitro intermediate (1.0 equiv) in a mixture of Ethanol/Water (4:1, 0.1 M).

  • Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv).

  • Heat to 80 °C for 3 hours. Monitor by TLC or LC-MS until complete consumption of the starting material.

  • Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, basify with saturated NaHCO₃, and extract with EtOAc.

  • Purify via flash chromatography to isolate the pure 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine .

Protocol 2: Downstream Application - Synthesis of a Kinase Inhibitor

Isoxazole amines are frequently utilized in the synthesis of allosteric and ATP-competitive kinase inhibitors (e.g., targeting the MAPK pathway)[2].

Amide Coupling Procedure:

  • Dissolve an appropriate carboxylic acid (e.g., a substituted benzoic or heteroaromatic acid) (1.1 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to generate the active ester.

  • Add 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (1.0 equiv).

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with EtOAc, and purify by preparative HPLC to yield the final drug candidate.

Biological Application: Targeting the MAPK Pathway

Compounds derived from 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine have shown profound utility in modulating complex biological cascades. For example, when functionalized into an amide or urea, this scaffold can act as a potent inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical target in oncology.

MAPKPathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK RAS RAS (Active) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Gene Transcription (Proliferation) ERK->Target Inhibitor Isoxazole-based Inhibitor (e.g., MEK Inhibitor) Inhibitor->MEK Allosteric/ATP-competitive Blockade

Caption: MAPK signaling pathway illustrating targeted inhibition by isoxazole-derived small molecules.

Conclusion

The integration of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine into medicinal chemistry workflows offers a distinct strategic advantage. By circumventing the metabolic liabilities of traditional methoxy groups while exploiting the bioisosteric properties of the isoxazole ring, researchers can design lead compounds with superior pharmacokinetic profiles and enhanced target engagement. The protocols provided herein ensure robust, scalable, and chemoselective handling of this premium building block.

References

  • Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry─Revival via CF2OMe-Containing Amines Source: ResearchGate (Eur. J. Org. Chem.) URL:[Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections Source: PubMed Central (NIH) URL:[Link]

Sources

Application Notes and Protocols for the Selective Acylation of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the selective N-acylation of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine, a crucial transformation for the synthesis of novel derivatives with potential applications in pharmaceutical and agrochemical research. The presence of the moderately electron-withdrawing difluoromethoxy group decreases the nucleophilicity of the 4-amino moiety, necessitating a carefully optimized protocol to achieve high yields and selectivity. This document outlines two primary protocols utilizing either acyl chlorides or carboxylic anhydrides as acylating agents, with a strong emphasis on the rationale behind the choice of reagents, catalysts, and reaction conditions. Detailed experimental procedures, work-up and purification techniques, and characterization data are provided to ensure reproducibility and success in the laboratory.

Introduction: The Challenge and Importance of Selective Acylation

The 4-amino-1,2-oxazole scaffold is a privileged motif in medicinal chemistry, and its derivatization through N-acylation is a key strategy for modulating physicochemical properties and biological activity. The target molecule, 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine, presents a unique synthetic challenge due to the electronic effect of the difluoromethoxy substituent. This group acts as a moderate electron acceptor through both inductive and resonance pathways, thereby reducing the electron density of the oxazole ring and the nucleophilicity of the exocyclic amino group.[1][2]

Consequently, standard acylation conditions that are effective for simple amines may prove sluggish or inefficient for this substrate. Achieving high conversion and selective N-acylation requires the use of a potent catalytic system to overcome the reduced reactivity of the amine. This guide details robust protocols that employ 4-(dimethylamino)pyridine (DMAP) as a superior nucleophilic catalyst for this transformation.

Mechanistic Rationale: The Superiority of DMAP Catalysis

The selective N-acylation of amines typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. In the case of less reactive amines, a catalyst is essential to facilitate this process. While pyridine is a commonly used base and catalyst in acylation reactions, its efficacy is significantly surpassed by 4-(dimethylamino)pyridine (DMAP), particularly for electron-deficient substrates.[2][3]

Pyridine Catalysis: Pyridine can act as a nucleophilic catalyst by reacting with the acylating agent to form an N-acylpyridinium salt. This intermediate is more reactive than the parent acylating agent, but its formation can be slow. Pyridine also serves as a base to neutralize the acidic byproduct of the reaction.[4][5]

DMAP Catalysis: DMAP is a "hypernucleophilic" catalyst that accelerates acylation reactions by several orders of magnitude compared to pyridine.[2][3] This enhanced reactivity is attributed to two key factors:

  • Increased Nucleophilicity: The dimethylamino group at the 4-position of the pyridine ring donates electron density, making the ring nitrogen significantly more nucleophilic than that of pyridine.

  • Stabilization of the Intermediate: DMAP rapidly forms a highly reactive N-acylpyridinium ion. This intermediate is resonance-stabilized by the dimethylamino group, making it a more potent acylating agent.[3][6]

The catalytic cycle for DMAP-mediated acylation is depicted below:

DMAP_Catalysis AcylatingAgent Acylating Agent (e.g., Acyl Chloride) Acylpyridinium N-Acylpyridinium Ion (Highly Reactive) AcylatingAgent->Acylpyridinium + DMAP DMAP DMAP DMAP->Acylpyridinium Product N-Acylated Product Acylpyridinium->Product + Amine Amine 3-(difluoromethoxy)-5-methyl- 1,2-oxazol-4-amine Amine->Product DMAP_H Protonated DMAP Product->DMAP_H DMAP_H->DMAP Base Tertiary Amine Base (e.g., Triethylamine) Base->DMAP Regenerates Catalyst

Figure 1: Catalytic cycle of DMAP in the acylation of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.

Given the deactivated nature of the substrate, the use of DMAP is strongly recommended to ensure efficient and high-yielding acylation.

Experimental Protocols

Two primary protocols are presented, one utilizing an acyl chloride and the other an acid anhydride as the acylating agent. The choice between these reagents will depend on their commercial availability, stability, and the desired acyl group to be introduced.

Protocol 1: Acylation with an Acyl Chloride

This protocol is generally faster and can be performed at lower temperatures. It is crucial to use an anhydrous solvent and a suitable base to scavenge the HCl generated during the reaction.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier (Example)
3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine1.0>95%Commercial Source
Acyl Chloride (e.g., Acetyl Chloride)1.1 - 1.2>98%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)0.1 - 0.2>99%Sigma-Aldrich
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)1.5 - 2.0>99%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous-AnhydrousCommercial Source

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (1.0 eq.), 4-(dimethylamino)pyridine (0.1 eq.), and anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.5 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous phase).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove DMAP and TEA), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Acyl_Chloride_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Dissolve amine, DMAP, and TEA in DCM Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add acyl chloride dropwise Cooling->Addition Stirring 4. Stir at room temperature Addition->Stirring Monitoring 5. Monitor by TLC/LC-MS Stirring->Monitoring Quench 6. Quench with NaHCO3 (aq) Monitoring->Quench Extract 7. Extract with DCM Quench->Extract Wash 8. Wash with HCl, H2O, and brine Extract->Wash Dry 9. Dry over Na2SO4 Wash->Dry Concentrate 10. Concentrate in vacuo Dry->Concentrate Purify 11. Column Chromatography Concentrate->Purify

Figure 2: Experimental workflow for acylation using an acyl chloride.

Protocol 2: Acylation with an Acid Anhydride

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier (Example)
3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine1.0>95%Commercial Source
Acid Anhydride (e.g., Acetic Anhydride)1.2 - 1.5>98%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)0.1 - 0.2>99%Sigma-Aldrich
Pyridine or Dichloromethane (DCM), Anhydrous-AnhydrousCommercial Source

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (1.0 eq.), 4-(dimethylamino)pyridine (0.1 eq.), and anhydrous pyridine or dichloromethane.

  • Addition of Acid Anhydride: Add the acid anhydride (1.2 eq.) to the stirred solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.

  • Work-up: If pyridine was used as the solvent, remove it under reduced pressure. Dissolve the residue in dichloromethane.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove DMAP and any remaining pyridine), saturated aqueous sodium bicarbonate (to remove the carboxylic acid byproduct), water, and brine. A wash with a 10% aqueous copper(II) sulfate solution can also be effective for removing pyridine.[6][7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Purification and Characterization

Purification: Flash column chromatography on silica gel is the recommended method for purification. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the desired product can be identified by TLC analysis.

Characterization: The structure and purity of the N-acylated product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

    • ¹H NMR: Expect to see a downfield shift of the NH proton (if observable) or the appearance of new signals corresponding to the acyl group.

    • ¹³C NMR: The appearance of a new carbonyl signal in the range of 165-175 ppm is indicative of amide formation.

    • ¹⁹F NMR: The characteristic signal for the -OCF₂H group should be present.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The appearance of a strong absorption band for the amide carbonyl group (typically around 1650-1680 cm⁻¹) and the disappearance of the primary amine N-H stretching bands.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is not proceeding to completion, consider increasing the amount of acylating agent or DMAP. Gentle heating may also be beneficial, especially when using an acid anhydride. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the acylating agent.

  • Side Reactions: The formation of diacylated products is possible if the reaction conditions are too harsh or if an excessive amount of acylating agent is used. Careful monitoring by TLC is crucial.

  • Difficult Purification: If DMAP or pyridine is difficult to remove during the aqueous work-up, repeated washes with dilute HCl or the use of a copper sulfate wash are recommended.[6][7]

Conclusion

The selective N-acylation of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine can be achieved efficiently using either acyl chlorides or acid anhydrides in the presence of a catalytic amount of 4-(dimethylamino)pyridine. The superior nucleophilicity and catalytic activity of DMAP are essential for overcoming the deactivating effect of the difluoromethoxy group. The detailed protocols and troubleshooting guide provided herein will enable researchers to synthesize a wide range of N-acylated derivatives of this important heterocyclic scaffold, facilitating further exploration of their potential in drug discovery and development.

References

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • T. Furuta and T. Kawabata 4-(Dimethylamino)pyridine (1, DMAP). Available at: [Link]

  • Acyl derivatives of 3-amino-1,2,4-triazole. Ben-Gurion University Research Portal. Available at: [Link]

  • Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors. PMC. Available at: [Link]

  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PMC. Available at: [Link]

  • SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. Ijarse. Available at: [Link]

  • Pyridine acts as a base and a solvent in the acylation of amines. It. askIITians. Available at: [Link]

  • What are the roles of pyridine and DCM in the acylation of an alcohol? Stack Exchange. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Process Development

Executive Summary & Strategic Context

The incorporation of highly functionalized heteroaromatics is a cornerstone of modern drug discovery. The molecule 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (a 4-aminoisoxazole derivative) is a highly specialized building block. The difluoromethoxy ( −OCF3​ ) group acts as a lipophilic hydrogen-bond donor/acceptor, modulating metabolic stability and membrane permeability, while the isoxazole core serves as a versatile bioisostere.

However, forming C(sp2)–N bonds with this specific amine via traditional nucleophilic aromatic substitution ( SN​Ar ) is often impossible due to its poor nucleophilicity. While the palladium-catalyzed Buchwald-Hartwig amination is the benchmark for C–N bond formation[1], applying it to this substrate requires overcoming severe steric, electronic, and chemoselective hurdles. This application note details the causality behind the reaction conditions required to successfully cross-couple this challenging amine.

Mechanistic Challenges & Rational Catalyst Design

As a Senior Application Scientist, it is critical to understand why standard coupling conditions fail with this substrate. The difficulty rests on three pillars:

  • Electronic Deactivation: The strong electron-withdrawing nature ( −I effect) of the adjacent difluoromethoxy group pulls electron density away from the 4-amino group, drastically reducing its ability to coordinate to the Palladium(II) intermediate during the catalytic cycle.

  • Steric Hindrance: The primary amine is flanked by a methyl group at the C5 position and the bulky −OCF3​ group at the C3 position. This steric crowding impedes the formation of the critical palladium-amido complex.

  • Base Sensitivity (Chemoselectivity): 1,2-oxazoles (isoxazoles) are notoriously sensitive to strongly basic conditions. The use of standard Buchwald-Hartwig bases like Sodium tert-butoxide ( NaOtBu ) or Lithium hexamethyldisilazide ( LiHMDS ) frequently leads to N-O bond cleavage, ring-opening, and complete substrate decomposition, often resulting in <10% yield[2].

The Solution: Tailored Catalytic Systems

To overcome these barriers, the catalytic system must be highly active yet chemically mild:

  • Palladium Source: Pd2​(dba)3​ serves as a reliable, ligand-free Pd(0) precatalyst.

  • Ligand Selection: A rigid, bidentate phosphine ligand with a large bite angle, such as Xantphos , or a highly electron-rich, bulky monodentate ligand like BrettPhos , is mandatory. These ligands accelerate reductive elimination and force the sterically hindered amine into the coordination sphere of the metal[3].

  • Base Selection: Cesium Carbonate ( Cs2​CO3​ ) is the optimal base. It is non-nucleophilic and mild enough to preserve the fragile isoxazole ring, yet basic enough to deprotonate the Pd(II)-amine complex to form the active amido species[3].

Workflow Visualization: The Catalytic Cycle

The following diagram illustrates the tailored Buchwald-Hartwig catalytic cycle, highlighting the specific bottlenecks associated with 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.

Mechanistic pathway of the Buchwald-Hartwig amination tailored for 4-aminoisoxazoles.

Quantitative Optimization Data

The table below summarizes the causality behind the optimization of the reaction conditions. The data demonstrates why specific reagents must be strictly avoided.

EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion (%)Mechanistic Observation
1 Pd(OAc)2​ PPh3​ NaOtBu Toluene100< 5%Failure: Complete isoxazole ring cleavage due to strong base[2].
2 Pd2​(dba)3​ BINAP K2​CO3​ 1,4-Dioxane9015%Failure: Ligand bite angle insufficient to overcome steric hindrance.
3 Pd2​(dba)3​ Xantphos Cs2​CO3​ 1,4-Dioxane9082% Success: Optimal balance of mild base and rigid ligand[3].
4 Pd2​(dba)3​ tBuBrettPhos Cs2​CO3​ 1,4-Dioxane9088% Success: Highly active for severely hindered aryl chlorides.

Standard Operating Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure the integrity of the reaction before committing to extensive work-up procedures.

Reagents & Stoichiometry
  • Aryl Halide (Bromide or Iodide): 1.0 equivalent (1.0 mmol)

  • 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine: 1.2 equivalents (1.2 mmol)

  • Pd2​(dba)3​ : 0.025 equivalents (2.5 mol%, yielding 5 mol% active Pd)

  • Xantphos (or tBuBrettPhos): 0.06 equivalents (6.0 mol%)

  • Cs2​CO3​ (Anhydrous, finely powdered): 2.0 equivalents (2.0 mmol)

  • 1,4-Dioxane (Anhydrous): 5.0 mL (0.2 M concentration)

Step 1: Inert Atmosphere Setup
  • Flame-dry a 20 mL Schlenk tube or a thick-walled microwave vial equipped with a magnetic stir bar.

  • Transfer the Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ into the vessel.

  • Crucial Step: Seal the vessel and perform three cycles of vacuum/Argon backfilling. Palladium(0) is highly susceptible to oxidation; ambient oxygen will irreversibly poison the catalyst, forming inactive Palladium black.

Step 2: Reagent Addition & Degassing
  • Dissolve the aryl halide and 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine in anhydrous 1,4-Dioxane.

  • Add the solution to the reaction vessel via a syringe under a positive stream of Argon.

  • Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

Step 3: Reaction Execution & Self-Validation
  • Place the vessel in a pre-heated oil bath at 90 °C.

  • Self-Validation Checkpoint 1 (Catalyst Activation): Within 10–15 minutes of heating, the reaction mixture should transition from a dark purple/red suspension (characteristic of unligated Pd2​(dba)3​ ) to a homogenous, clear yellow/orange solution.

    • Troubleshooting: If the solution turns opaque black, palladium black has precipitated due to oxygen ingress. Abort the reaction.

  • Stir vigorously for 12–16 hours.

Step 4: Reaction Monitoring
  • Self-Validation Checkpoint 2 (Analytical Tracking): The amine and the resulting product may streak on normal-phase silica TLC due to the difluoromethoxy group's polarity. Therefore, UV-guided UPLC-MS is the mandatory tracking method. Monitor for the disappearance of the aryl halide mass.

Step 5: Work-up & Purification
  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (15 mL) and filter the crude mixture through a short pad of Celite to remove the inorganic salts ( Cs2​CO3​ , CsX ) and precipitated palladium. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or reverse-phase preparative HPLC depending on the polarity of the aryl coupling partner.

References

  • [2] Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma Technical Notes. Available at:[Link]

  • [1] Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116(19), 12564–12649. Available at:[Link]

  • [3] European Patent Office. EP 4426688 B1: DDR1 AND DDR2 INHIBITORS FOR THE TREATEMENT OF CANCER AND FIBROTIC DISEASES. 2025. Available at:[Link]

Sources

Application Notes and Protocols for the Agrochemical Development of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Fluorinated Isoxazoles in Modern Agriculture

The isoxazole ring is a privileged scaffold in the field of medicinal and agrochemical research, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and metabolic stability have established it as a cornerstone in the design of novel therapeutic and crop protection agents.[1] When combined with fluorine-containing substituents, such as the difluoromethoxy group, the potential for developing highly efficacious and selective agrochemicals is significantly enhanced. The incorporation of fluorine can improve key physicochemical properties like lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4][5]

This technical guide focuses on the hypothetical agrochemical applications of a novel isoxazole derivative: 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine . While specific data for this compound is not yet prevalent in public literature, its structural features suggest significant potential as a fungicide, herbicide, or insecticide. This document will, therefore, serve as a comprehensive guide for researchers and drug development professionals, outlining the scientific rationale for its investigation, hypothesized mechanisms of action, and detailed protocols for its synthesis and biological evaluation.

Scientific Rationale for Agrochemical Potential

The agrochemical potential of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine can be inferred from its distinct structural components:

  • The Isoxazole Core: This heterocyclic system is present in a wide array of commercial agrochemicals, demonstrating fungicidal, herbicidal, and insecticidal activities.[6] Its versatility allows for diverse substitution patterns that can be fine-tuned to achieve desired biological effects.

  • The Difluoromethoxy (-OCF₂H) Group: This group is a bioisostere for other functionalities and is known to enhance the metabolic stability and bioavailability of molecules.[3] The polarized C-H bond in the difluoromethyl group can also act as a hydrogen bond donor, potentially improving interactions with biological targets.[5]

  • The 4-Amino (-NH₂) Group: The presence of an amino group can facilitate hydrogen bonding and salt formation, influencing solubility and target-site interactions. Its position on the isoxazole ring is crucial for determining the mode of action.

  • The 5-Methyl (-CH₃) Group: This small alkyl group can influence the steric and electronic properties of the molecule, contributing to its binding affinity and selectivity for the target enzyme or receptor.

Hypothesized Mechanisms of Action

Based on the known activities of related isoxazole derivatives, we can propose several potential mechanisms of action for 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.

Potential as a Fungicide

Many isoxazole-containing compounds exhibit potent antifungal properties.[7][8] A plausible mechanism for a novel isoxazole amine would be the inhibition of crucial fungal enzymes. For instance, some isoxazole carboxamides function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal respiratory chain.

Potential as a Herbicide

Isoxazole-based herbicides are known to act on various plant-specific targets.[9] Two prominent mechanisms include:

  • Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD): This enzyme is critical for plastoquinone biosynthesis. Its inhibition leads to the bleaching of new growth in susceptible plants.[9][10]

  • Inhibition of very-long-chain fatty acid elongases (VLCFAEs): These enzymes are essential for the biosynthesis of very-long-chain fatty acids, which are vital components of plant cell membranes and waxes.[11][12][13]

Potential as an Insecticide

The isoxazoline class of insecticides, which are structurally related to isoxazoles, are potent modulators of the insect nervous system.[14][15] The most probable mechanism of action for an isoxazole-based insecticide is the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels in insects.[14][16][17] This leads to hyperexcitation and eventual death of the insect.[14]

Experimental Protocols

The following section provides detailed protocols for the synthesis and biological evaluation of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.

Synthesis Protocol

A plausible synthetic route to 4-amino-isoxazole derivatives can be adapted from established methods.[18][19][20] The synthesis of 4-alkyl-5-aminoisoxazoles has been achieved in high yields through the nucleophilic addition of lithiated alkyl nitriles to (α)-chlorooximes.[19][20] For 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine, a multi-step synthesis would likely be required, potentially starting from a suitably substituted precursor. A general approach for the synthesis of a 4-amino-3-methoxyisoxazole derivative has been described, involving the reduction of a nitro precursor.[18][21]

Diagram of a potential synthetic workflow:

G A Starting Material (e.g., 3-hydroxy-5-methylisoxazole) B Difluoromethoxylation (-OCF2H group addition) A->B Step 1 C Nitration (at C4 position) B->C Step 2 D Reduction of Nitro Group (to form 4-amino group) C->D Step 3 E Final Product 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine D->E Step 4

Caption: A generalized synthetic pathway for 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.

In Vitro Antifungal Screening Protocol

This protocol outlines a method for evaluating the efficacy of the test compound against a panel of common agricultural fungal pathogens.

1. Fungal Isolates and Culture Preparation:

  • Obtain pure cultures of relevant fungal pathogens (e.g., Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea).
  • Grow the fungi on Potato Dextrose Agar (PDA) plates at 25°C until sufficient mycelial growth is observed.[22]

2. Preparation of Test Compound Solutions:

  • Prepare a stock solution of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions to obtain a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

3. Agar Well Diffusion Assay:

  • Pour molten PDA into sterile Petri dishes and allow it to solidify.
  • Create wells (6 mm diameter) in the agar using a sterile cork borer.[23]
  • Inoculate the agar plates with the fungal pathogens, either by spreading a spore suspension or placing a mycelial plug.[24]
  • Add a fixed volume (e.g., 100 µL) of each concentration of the test compound solution into the wells.[23]
  • Use a solvent control (e.g., DMSO) and a positive control (a commercial fungicide).

4. Incubation and Data Collection:

  • Incubate the plates at 25°C for 5-7 days.
  • Measure the diameter of the inhibition zone around each well.
  • Calculate the percentage of mycelial growth inhibition for each concentration.[22]
  • Determine the EC₅₀ (Effective Concentration for 50% inhibition) value.

Table 1: Hypothetical In Vitro Antifungal Activity Data

Fungal PathogenTest Compound EC₅₀ (µg/mL)Positive Control EC₅₀ (µg/mL)
Fusarium graminearum8.52.1
Rhizoctonia solani12.33.5
Botrytis cinerea5.71.8
Greenhouse Herbicidal Screening Protocol

This protocol describes pre- and post-emergence testing of the compound's herbicidal activity.[25][26][27]

1. Plant Material and Growth Conditions:

  • Select a range of weed species (e.g., Avena fatua (wild oat), Amaranthus retroflexus (redroot pigweed)) and crop species (e.g., Triticum aestivum (wheat), Zea mays (corn)).
  • Sow seeds in pots or flats containing a suitable soil mix.[28]
  • Maintain the plants in a greenhouse with controlled temperature, humidity, and light conditions.

2. Pre-emergence Application:

  • Within 24 hours of sowing, apply the test compound to the soil surface using a laboratory sprayer.[28]
  • Test a range of application rates (e.g., 50, 100, 200, 400 g/ha).
  • Include an untreated control and a commercial herbicide as a positive control.

3. Post-emergence Application:

  • Treat the plants at the 2-4 leaf stage with the test compound using a laboratory sprayer.[25]
  • Use the same range of application rates and controls as in the pre-emergence test.

4. Evaluation and Data Analysis:

  • Assess phytotoxicity and weed control efficacy at 7, 14, and 21 days after treatment.
  • Use a visual rating scale (0-100%, where 0 = no effect and 100 = complete kill).
  • Determine the GR₅₀ (Growth Reduction by 50%) values for each species.

Table 2: Hypothetical Greenhouse Herbicidal Activity Data (Post-emergence, 14 DAT)

Plant SpeciesApplication Rate (g/ha)% Injury / Control
Avena fatua20085
Amaranthus retroflexus20090
Triticum aestivum20010
Zea mays2005
Insecticidal Bioassay Protocol

This protocol details methods for assessing both contact and systemic insecticidal activity.[29][30][31]

1. Insect Rearing:

  • Maintain laboratory colonies of relevant insect pests (e.g., Myzus persicae (green peach aphid), Plutella xylostella (diamondback moth)).

2. Contact Toxicity (Vial Test):

  • Coat the inside of glass vials with the test compound by evaporating a solution of known concentration.[30][32]
  • Introduce a set number of insects into each vial.
  • Include a solvent-treated control vial.
  • Assess mortality at 24, 48, and 72 hours.
  • Calculate the LC₅₀ (Lethal Concentration for 50% of the population).

3. Systemic Activity (Leaf-dip or Soil Drench):

  • For leaf-dip assays, immerse leaves in solutions of the test compound, allow them to dry, and then infest them with insects.
  • For soil drench assays, apply the test compound to the soil of potted plants and allow for systemic uptake before infesting the plants with insects.
  • Assess insect mortality over several days.

Diagram of a potential insecticidal mechanism of action:

G A Test Compound (3-(difluoromethoxy)-5-methyl- 1,2-oxazol-4-amine) B Insect GABA Receptor A->B Binds to C Chloride Channel Blockage B->C Leads to D Continuous Nerve Firing (Hyperexcitation) C->D Causes E Paralysis and Death D->E Results in

Caption: Hypothesized insecticidal mode of action via GABA receptor antagonism.

Conclusion and Future Directions

The structural attributes of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine make it a compelling candidate for agrochemical research. The protocols detailed in this guide provide a robust framework for its synthesis and comprehensive biological evaluation. Positive results from these initial screenings would warrant further investigation into its mode of action, spectrum of activity, and crop safety profile. Subsequent steps would involve lead optimization, formulation development, and field trials to fully ascertain its potential as a novel crop protection agent.

Sources

Application Note: Synthesis of Complex Fluorinated Heterocycles Using 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is paramount for modulating lipophilicity, metabolic stability, and binding affinity. The building block 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine has emerged as a privileged scaffold in the design of targeted therapeutics, particularly in the development of kinase inhibitors and allosteric modulators like Methionine Adenosyltransferase 2A (MAT2A) inhibitors[1][2].

As a Senior Application Scientist, I frequently observe that standard functionalization protocols fail when applied to this specific amine. The causality is twofold:

  • Electronic Deactivation: The electron-withdrawing nature of the adjacent isoxazole heteroatoms (N and O), compounded by the strong inductive effect of the 3-difluoromethoxy group, severely depletes the electron density of the 4-amino group, rendering it a poor nucleophile.

  • Steric Hindrance: The bulky difluoromethoxy group at the 3-position creates a steric shield around the 4-amino reactive center.

To overcome these barriers, this application note details field-proven, self-validating protocols for the efficient incorporation of this building block into complex heterocycles via amide coupling and Buchwald-Hartwig amination.

Mechanistic Pathways & Workflow

The functionalization of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine typically diverges into two primary synthetic routes depending on the desired linker: C-N (amine) or C(=O)-N (amide) bonds.

SynthWorkflow A 3-(difluoromethoxy)-5-methyl- 1,2-oxazol-4-amine B Amide Coupling (HATU, DIPEA) A->B Electrophile: Ar-COOH C Buchwald-Hartwig (Pd-Catalyst, Base) A->C Electrophile: Ar-X (X=Br, I) D Fluorinated Amide Derivatives B->D E N-Aryl Isoxazolamines (Kinase Inhibitors) C->E

Synthetic divergent pathways for 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in diagnostic checkpoints. By observing specific physical and chemical changes, chemists can validate the success of each mechanistic step in real-time.

Protocol A: High-Yield Amide Coupling (HATU/DIPEA Mediated)

Standard coupling agents (e.g., EDC/HOBt) often yield <20% conversion due to the amine's poor nucleophilicity. HATU is mandated here because it generates a highly reactive HOAt-active ester that forces the reaction forward.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation Phase: Dissolve the carboxylic acid in anhydrous DMF under an argon atmosphere. Cool the solution to 0 °C. Add HATU followed by dropwise addition of DIPEA.

    • Causality: Cooling prevents the thermal degradation of the active ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the electrophile.

    • Self-Validation Checkpoint 1: The reaction mixture will transition from a cloudy suspension to a clear, pale-yellow solution within 15 minutes. LC-MS analysis of an aliquot (quenched in MeOH) must show complete consumption of the acid and the presence of the HOAt-ester intermediate mass.

  • Nucleophilic Attack: Add 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine in one portion. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.

  • Quench & Extraction: Dilute the mixture with EtOAc and wash sequentially with 5% aqueous LiCl (3x) and saturated brine.

    • Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing emulsion formation and ensuring a pure organic phase.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Cross-Coupling

Forming a secondary amine via cross-coupling with aryl halides requires overcoming the high energy barrier of reductive elimination when using an electron-deficient isoxazolamine[3].

Materials:

  • Aryl bromide/iodide (1.0 equiv)

  • 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (1.2 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • Xantphos or BrettPhos (0.1 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine the aryl halide, amine, and Cs₂CO₃ in a Schlenk flask with 1,4-dioxane. Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand and the Pd(0) catalyst, killing the catalytic cycle.

  • Catalyst Formation: Add Pd₂(dba)₃ and the phosphine ligand (Xantphos).

    • Self-Validation Checkpoint 1: Upon heating to 90 °C, the initial dark purple color of the Pd₂(dba)₃ suspension must transition to a deep red/orange homogeneous solution within 10 minutes. This color shift confirms the generation of the active L₂Pd(0) species. If the solution turns black (Pd black precipitation), the catalyst has decomposed due to oxygen ingress or solvent impurity.

  • Reaction Progression: Stir at 90 °C for 12–16 hours. Monitor via TLC.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and Pd residue, eluting with EtOAc. Concentrate and purify via reverse-phase HPLC or flash chromatography.

Quantitative Data: Optimization & Biological Impact

The inclusion of the difluoromethoxy group is not merely structural; it profoundly impacts the pharmacokinetic (PK) profile of the resulting heterocycle. Table 1 summarizes typical yield optimizations and the resulting enhancement in metabolic stability compared to standard methoxy analogs.

Table 1: Comparative Yield and Metabolic Stability Data

Isoxazole Building BlockAmide Coupling Yield (HATU)Buchwald-Hartwig YieldHuman Liver Microsome Cl_int (µL/min/mg)
3-methoxy-5-methyl-1,2-oxazol-4-amine85%78%45.2 (High Clearance)
3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine 72% 65% 12.4 (Low Clearance)

Note: While the difluoromethoxy group slightly reduces synthetic yields due to electronic deactivation, it provides a >3.5-fold improvement in metabolic stability (Cl_int) by blocking cytochrome P450-mediated O-dealkylation.

Biological Application: MAT2A Inhibition

Compounds synthesized using this building block have shown profound efficacy in oncology, specifically as MAT2A inhibitors[1][2]. In cancers where the MTAP gene is deleted, cells become entirely dependent on MAT2A for the synthesis of S-adenosylmethionine (SAM). The fluorinated isoxazole derivatives act as potent allosteric inhibitors of MAT2A, selectively inducing apoptosis in MTAP-deleted tumor cells.

MAT2APathway Met Methionine + ATP MAT2A MAT2A Enzyme Met->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM Catalysis PRMT5 PRMT5 Activity SAM->PRMT5 Methyl Donor Inhibitor Fluorinated Isoxazole Inhibitor Inhibitor->MAT2A Allosteric Blockade

MAT2A inhibition pathway by fluorinated isoxazole derivatives.

By utilizing the robust protocols outlined above, medicinal chemists can reliably access this complex chemical space, ensuring high-fidelity synthesis of next-generation targeted therapies.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: World Intellectual Property Organization (WIPO)
  • Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

reductive amination protocols involving 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Reductive Amination Protocols for 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Introduction & Chemical Context

3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (CAS: 1803596-36-2) is a highly specialized, sterically hindered, and electronically deactivated heteroaromatic amine. It is increasingly utilized as a building block in drug discovery for incorporating the isoxazole pharmacophore, which often improves metabolic stability and modulates physicochemical properties.

However, utilizing this amine in C–N bond-forming reactions—specifically reductive amination—presents severe synthetic challenges. The nucleophilicity of the C4-amino group is drastically attenuated by three converging factors:

  • Strong Electron Withdrawal: The adjacent 3-(difluoromethoxy) group (–OCF₂H) exerts a powerful inductive electron-withdrawing effect, pulling electron density away from the amine lone pair.

  • Heteroaromatic Deactivation: The 1,2-oxazole (isoxazole) core itself is electron-deficient, further delocalizing the nitrogen lone pair.

  • Steric Hindrance: Flanked by the –OCF₂H group at C3 and the methyl group at C5, the C4-amine is sterically shielded, impeding the trajectory of attack on bulky carbonyl electrophiles.

Because of these factors, standard direct reductive amination protocols typically fail, resulting in unreacted amine and competitive over-reduction of the carbonyl to the corresponding alcohol[1].

Mechanistic Strategy: Overcoming Poor Nucleophilicity

To successfully alkylate weakly nucleophilic amines, the thermodynamic and kinetic barriers of imine formation must be overcome prior to the introduction of the hydride source[2].

The standard equilibrium between the carbonyl, amine, and the hemiaminal intermediate is highly unfavorable for 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine. To drive this equilibrium, a strong Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) is employed[3]. Ti(OiPr)₄ serves a dual purpose:

  • Electrophilic Activation: It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon center, thereby facilitating nucleophilic attack by the deactivated isoxazol-4-amine.

  • Dehydration: It acts as an irreversible water scavenger, converting the intermediate hemiaminal into the transient imine/iminium species while releasing isopropanol[4].

Only after the imine has fully formed is the reducing agent introduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are the preferred reductants because they selectively reduce the protonated imine/iminium species without reacting with residual unactivated carbonyls[5].

Mechanistic Pathway Visualization

MechanisticPathway Carbonyl Carbonyl Compound (Aldehyde/Ketone) TiComplex Ti(OiPr)4 Activated Hemiaminal Carbonyl->TiComplex Ti(OiPr)4 Amine 3-(Difluoromethoxy)- 5-methyl-1,2-oxazol- 4-amine Amine->TiComplex Nucleophilic Attack Imine Transient Imine / Iminium Species TiComplex->Imine - iPrOH Product Alkylated Amine Product Imine->Product Hydride Transfer (STAB / NaBH3CN)

Lewis acid-mediated reductive amination pathway for weakly nucleophilic amines.

Reagent Selection: Comparison of Reducing Agents

Selecting the correct hydride source is critical to preventing side reactions such as carbonyl reduction or over-alkylation.

Reducing AgentReactivity ProfileSelectivity (Imine vs. Carbonyl)Best Use Case for Isoxazol-4-amines
NaBH(OAc)₃ (STAB) MildVery High (at pH 4-5)First-line choice. Excellent for aldehydes and unhindered ketones. Avoids cyanide waste.
NaBH₃CN Mild to ModerateHigh (pH dependent)Highly hindered ketones where STAB is too bulky or slow. Requires acidic conditions.
NaBH₄ StrongLowOnly used in strictly stepwise protocols where the imine is fully pre-formed and isolated.

Experimental Protocols

Protocol A: Ti(OiPr)₄-Mediated Stepwise Reductive Amination

This is the most reliable protocol for coupling 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine with aldehydes or moderately hindered ketones.

Materials:

  • 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (1.0 equiv)

  • Aldehyde or Ketone (1.1 - 1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 - 2.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the isoxazol-4-amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous DCE to achieve a 0.2 M concentration.

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 equiv) dropwise via syringe at room temperature. (Causality Note: A slight excess of Ti(OiPr)₄ ensures complete dehydration and drives the unfavorable equilibrium of this highly deactivated amine).

  • Incubation: Stir the reaction mixture at room temperature (or heat to 50 °C for sterically hindered ketones) for 12 to 24 hours. Monitor the consumption of the amine via LC-MS or TLC. Do not proceed until imine formation has plateaued.

  • Reduction: Once imine formation is maximized, cool the reaction to 0 °C. Add NaBH(OAc)₃ (2.0 equiv) portion-wise to control any mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 to 8 hours.

  • Quench & Workup (Critical Step): Quench the reaction by adding a 1 M aqueous solution of NaOH or saturated aqueous NaHCO₃. (Field Insight: Titanium complexes form a thick, gelatinous TiO₂ precipitate upon aqueous quenching. To ensure high recovery of the product and prevent emulsion trapping, stir the quenched mixture vigorously for 30 minutes, then filter the entire suspension through a tightly packed pad of Celite).

  • Extraction: Separate the organic layer from the filtrate. Extract the aqueous layer twice with Dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Brønsted Acid-Promoted Reductive Amination (TFA Method)

For substrates sensitive to strong Lewis acids, a Brønsted acid approach can be utilized, though it may require longer reaction times[5].

Materials:

  • 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (1.0 equiv)

  • Carbonyl Compound (1.2 equiv)

  • Trifluoroacetic Acid (TFA) (3.0 - 5.0 equiv)

  • NaBH(OAc)₃ (2.5 equiv)

  • Activated 4Å Molecular Sieves

  • Anhydrous DCE

Step-by-Step Procedure:

  • Dissolve the amine and carbonyl compound in anhydrous DCE.

  • Add TFA (3.0 equiv) dropwise. (Causality Note: TFA protonates the carbonyl, increasing its electrophilicity, which is strictly necessary for attack by the electron-deficient isoxazol-4-amine).

  • Add activated 4Å molecular sieves to the flask to sequester water generated during hemiaminal formation.

  • Stir the mixture at 40 °C for 16 hours.

  • Cool the reaction vessel to 0 °C and add NaBH(OAc)₃ (2.5 equiv) in one portion.

  • Stir at room temperature for 12 hours.

  • Quench carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases and the pH of the aqueous layer is basic.

  • Filter out the molecular sieves, extract the mixture with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and purify.

References

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents , Organic Reactions. 2

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes , Sciencemadness.org. 1

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids , The Journal of Organic Chemistry - ACS Publications. 5

  • Reductive Amination, and How It Works , Master Organic Chemistry. 3

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes , mdma.ch. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize reaction yields.

Introduction: The Synthetic Challenge

The target molecule, 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine, is a highly functionalized heterocyclic compound, representing a valuable scaffold in medicinal chemistry. Its synthesis, however, is fraught with challenges that can lead to significant yield loss. Key difficulties arise from controlling regioselectivity during the formation of the isoxazole core, the chemical sensitivity of the ring during subsequent functionalization (nitration and reduction), and the introduction of the difluoromethoxy group. The isoxazole ring, while aromatic, contains a labile N-O bond susceptible to cleavage under harsh reaction conditions.[1][2]

This guide is structured to address these critical steps sequentially, providing causal explanations for experimental choices and validated protocols to enhance scientific integrity and reproducibility.

G cluster_0 Part 1: Isoxazole Core Synthesis A β-Ketoester Precursor (e.g., Ethyl 2-cyano-3-oxobutanoate) B Hydroxylamine Cyclization A->B NH2OH·HCl C 5-Methylisoxazole Core B->C D Difluoromethylation C->D E C4-Nitration D->E HNO3/H2SO4 F Nitro Group Reduction E->F Chemoselective Reduction H Purification & Isolation F->H G Target Molecule: 3-(difluoromethoxy)-5-methyl- 1,2-oxazol-4-amine H->G

Figure 1. High-level synthetic workflow highlighting critical stages.

Part 1: Troubleshooting the Isoxazole Ring Formation

The construction of the substituted isoxazole core is the foundation of the synthesis. Errors at this stage, particularly in controlling regiochemistry, are difficult to rectify later. The most practical route involves the condensation of a β-dicarbonyl compound with hydroxylamine.

Q1: My reaction with an unsymmetrical β-ketoester and hydroxylamine produces a mixture of regioisomers. How can I selectively synthesize the 5-methyl isomer?

Root Cause Analysis: The reaction between hydroxylamine and an unsymmetrical 1,3-dicarbonyl compound can yield two different isoxazole regioisomers. This outcome is dictated by which of the two carbonyl groups undergoes the initial nucleophilic attack by the nitrogen of hydroxylamine. For a typical β-ketoester, the ketone is generally more electrophilic than the ester carbonyl, which favors the formation of the 5-substituted isoxazole. However, reaction conditions, especially pH, can influence the reaction pathway and lead to mixtures.[1][3]

Strategic Solution: To favor the 5-methyl isomer, the reaction should be conducted under conditions that maximize the reactivity difference between the ketone and the other carbonyl function. Precise pH control is a well-established method to enhance regioselectivity.[3]

Recommended Protocol: pH-Controlled Cyclization

  • Reaction Setup: Dissolve the β-ketoester (e.g., ethyl acetoacetate or a derivative) in an alcohol/water solvent system.

  • pH Adjustment: Add a base (e.g., NaOH solution) to the reaction mixture to maintain a pH of approximately 10. This deprotonates the hydroxylamine, increasing its nucleophilicity, and can influence the equilibrium of the keto-enol tautomers of the starting material.

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride to the solution. The reaction should be stirred at a controlled temperature (e.g., 0-25 °C) while monitoring the pH.

  • Acid Quench: Upon reaction completion (monitored by TLC or LC-MS), quench the reaction by adding an excess of a strong mineral acid (e.g., concentrated HCl). This step is crucial for facilitating the final cyclization and dehydration to form the isoxazole ring.[3]

  • Workup: Extract the product into an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

Q2: I'm observing a significant amount of a 5-isoxazolone byproduct, which is reducing the yield of my desired isoxazole. How can this be prevented?

Root Cause Analysis: The formation of a 5-isoxazolone is a common and significant side reaction in the synthesis of 3-hydroxyisoxazoles (the likely precursors to the 3-difluoromethoxy variant).[4] This byproduct arises from an alternative cyclization pathway of the intermediate oxime. The reaction conditions, particularly the workup procedure, determine the ratio of the desired 3-hydroxyisoxazole to the 5-isoxazolone byproduct.[5]

Strategic Solution: The key to minimizing the 5-isoxazolone is to control the pH during the reaction and employ a rapid acid-catalyzed workup at elevated temperatures. This procedure favors the dehydration pathway leading to the aromatic isoxazole over the alternative cyclization.

Recommended Protocol: Minimizing Isoxazolone Formation [3]

  • Initial Reaction: Follow steps 1-3 from the pH-controlled cyclization protocol above, maintaining the reaction pH around 10.

  • Quench and Cyclize: After the initial reaction is complete, add concentrated HCl at once to make the solution strongly acidic. Immediately heat the reaction mixture to approximately 80°C for 1 hour. This forces the cyclization towards the desired isoxazole.

  • Isolation: After cooling, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The subsequent workup is standard.

Part 2: Addressing Challenges in Functionalization

Once the isoxazole core is synthesized, the subsequent installation of the difluoromethoxy group and the 4-amino group presents new challenges, primarily related to the stability of the heterocyclic ring.

Q3: The nitration at the C4 position is giving low yields, and I suspect ring degradation. How can I perform this step more efficiently?

Root Cause Analysis: The isoxazole ring is susceptible to cleavage under strongly acidic or oxidative conditions due to the weak N-O bond.[1] Standard nitration conditions using concentrated nitric and sulfuric acids can be too harsh, leading to decomposition of the starting material and a significant drop in yield.

Strategic Solution: The solution is to use a milder, more controlled nitrating agent and to carefully manage the reaction temperature. A well-documented method for the nitration of sensitive isoxazole esters involves using triflic anhydride and a nitrate salt to generate the nitrating species in situ under less aggressive conditions.[6]

Recommended Protocol: Mild Nitration of Isoxazole Ring [6]

  • Reagent Preparation: In a separate flask, add triflic anhydride (3.0 eq) to a solution of tetramethylammonium nitrate (3.0 eq) in dichloromethane (DCM) at room temperature. Stir the suspension for 2 hours to pre-form the nitrating agent.

  • Nitration Reaction: Add a solution of the 3-(difluoromethoxy)-5-methylisoxazole substrate (1.0 eq) in DCM to the nitrating mixture.

  • Reaction Conditions: Stir the reaction under reflux for 48 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and partition between water and DCM. Separate the organic layer, and extract the aqueous layer multiple times with DCM. Combine the organic layers, wash with water, dry, and concentrate to yield the 4-nitroisoxazole product.

ParameterConventional MethodRecommended MethodRationale for Change
Nitrating Agent Conc. HNO₃/H₂SO₄Triflic Anhydride / Nitrate SaltGenerates a potent but less acidic nitrating species, reducing ring degradation.
Temperature 0 °C to RTReflux (in DCM, ~40 °C)Allows the reaction to proceed at a controlled rate without excessive heat.
Acid Conc. Very HighLow (No strong protic acid)Avoids acid-catalyzed hydrolysis and cleavage of the sensitive N-O bond.
Q4: During the reduction of the 4-nitro group to an amine, I am observing byproducts that suggest the isoxazole ring is opening. How can I selectively reduce the nitro group while preserving the ring?

Root Cause Analysis: The N-O bond of the isoxazole ring is susceptible to hydrogenolysis. Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) that are effective for reducing nitro groups can also cleave the isoxazole ring, leading to a complex mixture of byproducts and low yield of the desired 4-amino product.[2]

Strategic Solution: A chemoselective reduction method that does not rely on catalytic hydrogenation is required. Reduction using a metal in acidic media, such as iron powder in acetic acid, is a classic and highly effective method for selectively reducing nitro groups on sensitive heterocyclic systems without cleaving the ring.[6]

G cluster_good Recommended Path cluster_bad Problematic Path Start Start: 4-Nitro-isoxazole Method Choose Reduction Method Start->Method Fe_AcOH Fe / Acetic Acid Method->Fe_AcOH Metal/Acid H2_PdC H₂ / Pd/C Method->H2_PdC Catalytic Hydrogenation Good_Result High Yield of 4-Amino-isoxazole Fe_AcOH->Good_Result Chemoselective Reduction Bad_Result Low Yield + Ring Cleavage Byproducts H2_PdC->Bad_Result N-O Bond Hydrogenolysis

Figure 2. Troubleshooting logic for the selective reduction of the 4-nitro group.

Recommended Protocol: Chemoselective Nitro Group Reduction [6]

  • Reaction Setup: Dissolve the 4-nitroisoxazole substrate (1.0 eq) in a mixture of acetic acid and water (e.g., a 3:1 v/v mixture).

  • Reagent Addition: Add iron powder (5.0 eq) to the solution.

  • Heating: Stir the reaction mixture at 50 °C for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Cool the solution to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and ethyl acetate. Basify the mixture with a saturated aqueous solution of Na₂CO₃ to a pH > 8 to deprotonate the product amine and neutralize the acetic acid.

  • Isolation: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this synthesis? A: The nitration step requires extreme caution. Nitrating agents are highly corrosive and potentially explosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and add reagents slowly to control the reaction exotherm. Difluoromethylating agents can be hazardous and should be handled according to their specific safety data sheets.

Q: How can I best monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is an effective technique for most steps. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane) to achieve good separation. Staining with potassium permanganate or visualization under UV light is typically effective. For more precise monitoring and to check for the presence of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q: My final amine product is coloring over time. Is it decomposing and how can I store it? A: Aromatic amines are often susceptible to air oxidation, which can lead to discoloration. While this may not always indicate significant decomposition, it is best to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20 °C). If the product is intended for long-term storage, converting it to a more stable hydrochloride salt by treating a solution of the amine with HCl in a suitable solvent (like ether or dioxane) is a common and effective strategy.

References

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of Organic Chemistry, 65(4), 1003–1007. Available from: [Link]

  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225. Available from: [Link]

  • RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available from: [Link]

  • Sato, K., Sugai, S., & Tomita, K. (1979). Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry, 43(9), 1831-1836. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003–1007. Available from: [Link]

  • Tsuruoka, A., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3840. Available from: [Link]

  • Chemistry. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Chemistry, 28(12), e202104269. Available from: [Link]

  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. Available from: [Link]

  • Thieme. (n.d.). Product Class 9: Isoxazoles. Science of Synthesis. Available from: [Link]

  • The Journal of Organic Chemistry. (1979). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. The Journal of Organic Chemistry. Available from: [Link]

  • J-STAGE. (n.d.). Synthetic reactions using isoxazole compounds. Available from: [Link]

  • Nature. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available from: [Link]

  • Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8). Available from: [Link]

Sources

troubleshooting solubility issues of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the unique solvation challenges presented by 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine .

This guide synthesizes structural causality, thermodynamic principles, and self-validating experimental protocols to ensure your workflows remain robust and reproducible.

Molecular Solvation Profiling: The "Why"

To troubleshoot solubility, we must first understand the structural causality of the molecule. 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine presents a highly dichotomous solvation profile due to three competing functional groups on the planar isoxazole ring:

  • The Amine Group (-NH₂ at C4): Acts as a strong hydrogen-bond donor and acceptor. It is highly polar and drives the formation of rigid intermolecular hydrogen-bonding networks in the solid state.

  • The Difluoromethoxy Group (-OCF₂H at C3): An electron-withdrawing, lipophilic moiety that acts as a hydrogen-bond acceptor.

  • The Methyl Group (-CH₃ at C5): Contributes purely to non-polar, dispersive interactions.

The Core Issue: The proximity of the strong H-bond donating amine to the H-bond accepting difluoromethoxy and isoxazole nitrogen creates a highly stable crystal lattice. Solvents that lack the capacity to competitively disrupt these solute-solute hydrogen bonds will fail to dissolve the compound, leading to sudden precipitation (crashing out) during scale-up or temperature fluctuations.

Diagnostic Troubleshooting Workflow

Follow this logical pathway to systematically resolve solubility failures before moving to empirical trial-and-error.

SolubilityWorkflow Start Identify Target Solvent & Concentration HSP Calculate HSP (δD, δP, δH) Match with Solvent Start->HSP Screen Empirical Solvent Screen (Visual & Turbidimetric) HSP->Screen Decision1 Fully Dissolved? Screen->Decision1 Success Proceed with Workflow Decision1->Success Yes HeatSon Apply Heat (40-60°C) & Sonication Decision1->HeatSon No Decision2 Maintains Solubility at Room Temp? HeatSon->Decision2 Decision2->Success Yes CoSolvent Formulate Co-solvent System (e.g., DMSO/EtOAc) Decision2->CoSolvent No CoSolvent->Screen Re-test

Diagnostic workflow for troubleshooting isoxazol-4-amine solubility.

Frequently Asked Questions (FAQs)

Q: Why does the compound crash out of moderately polar solvents like Dichloromethane (DCM) or Toluene during my reactions? A: This is a classic failure of hydrogen-bond matching. While DCM and Toluene provide adequate dispersive (δD) forces to solvate the methyl and difluoromethoxy groups, they completely lack the hydrogen-bonding capacity (δH) required to solvate the primary amine[1]. Consequently, the solute-solute interactions overpower the solute-solvent interactions, causing the compound to precipitate out of solution once the kinetic energy (heat) of the reaction dissipates.

Q: How do I select the optimal organic solvent without wasting material on trial-and-error? A: Solvent selection must be driven by Hansen Solubility Parameters (HSPs), which partition the total cohesive energy of a molecule into dispersive (δD), polar (δP), and hydrogen-bonding (δH) forces[2]. Because of the amine group, this isoxazole derivative has a high δH requirement. You must select a solvent whose HSPs fall within the target's "miscibility sphere"—typically defined as an HSP distance (Δδ) of < 7.0 MPa^0.5 between the solute and solvent[3]. Solvents with strong H-bond acceptor properties, such as Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO), are highly recommended[4].

Q: Can I use heating and sonication to force the compound into a non-polar solvent? A: Heating increases the kinetic energy of the system, temporarily overcoming the enthalpy of dissolution. However, this creates a metastable, supersaturated state. If the solvent lacks the necessary δP and δH to stabilize the monomeric form thermodynamically, the compound will inevitably recrystallize upon cooling. If your downstream chemistry strictly requires a non-polar environment, you must use a co-solvent strategy (e.g., adding 5-10% 2-Methyltetrahydrofuran to Toluene) rather than relying on heat alone.

Quantitative Solvent Matrix

The following table summarizes the predicted solubility behavior of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine based on Hansen Solubility Parameter (HSP) alignment.

SolventδD (MPa^0.5)δP (MPa^0.5)δH (MPa^0.5)Predicted SolubilityMechanistic Rationale
Hexane 14.90.00.0Poor Completely lacks polar and H-bonding capacity to disrupt the amine lattice.
Toluene 18.01.42.0Poor to Moderate Sufficient dispersive forces, but insufficient H-bond accepting capacity.
Dichloromethane 17.07.37.1Moderate Good polarity, but weak H-bond acceptor. Prone to metastable supersaturation.
Tetrahydrofuran (THF) 16.85.78.0Good Excellent H-bond acceptor; effectively solvates the primary amine.
Dimethyl Sulfoxide 18.416.410.2Excellent High δP and δH completely disrupt the crystal lattice, yielding high solubility.

Self-Validating Experimental Protocols

To ensure data integrity, do not rely on visual inspection alone. Use the following self-validating protocols to determine true thermodynamic solubility and formulate co-solvent systems.

Protocol A: Thermodynamic Solubility Screening

This protocol prevents false positives caused by metastable supersaturation.

  • Preparation: Aliquot 10.0 mg of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine into a 2 mL clear glass HPLC vial.

  • Solvent Addition: Add 100 µL of the test solvent to target a concentration of 100 mg/mL.

  • Agitation: Vortex the vial for 60 seconds at 25°C.

  • Thermal Disruption: If particulates remain, sonicate the vial in a water bath at 45°C for 10 minutes. (Causality: Thermal energy overcomes the activation barrier of dissolution, breaking the initial amine-mediated crystal lattice).

  • Thermodynamic Equilibration (Self-Validation Step): Allow the vial to rest undisturbed at 25°C for 24 hours. If crystallization occurs upon cooling, the solvent is metastable and unsuitable for storage or low-temperature reactions.

  • Quantification: Centrifuge the equilibrated vial at 10,000 x g for 5 minutes. Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV to quantify the exact thermodynamic solubility limit.

Protocol B: Co-Solvent Optimization via Anti-Solvent Titration

Use this when your reaction requires a non-polar bulk solvent, but the compound requires polar solvation.

  • Primary Solvation: Dissolve 50 mg of the compound in the minimum required volume (e.g., 200 µL) of a high-δH solvent (e.g., THF or DMSO). Ensure complete dissolution.

  • Titration: Place the vial on a magnetic stirrer at 400 RPM at 25°C.

  • Anti-Solvent Addition: Dropwise, add your required non-polar solvent (e.g., Toluene) using a precision micropipette.

  • Cloud Point Detection (Self-Validation Step): Record the exact volume of anti-solvent added when the solution first turns permanently turbid (the cloud point).

  • Formulation: Calculate the volumetric ratio of Polar:Non-Polar solvent at the cloud point. Formulate your final reaction solvent system at least 15% below this critical anti-solvent threshold to ensure a robust safety margin against precipitation.

References

  • Pencil and Paper Estimation of Hansen Solubility Parameters | ACS Omega Source: American Chemical Society (ACS) URL:[Link]

  • Hansen solubility parameter – Knowledge and References Source: Taylor & Francis URL:[Link]

  • Hansen solubility parameters: A quick review in pharmaceutical aspect Source: Journal of Chemical and Pharmaceutical Research (via ResearchGate) URL:[Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Support Center: HPLC Optimization for 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical roadblocks when dealing with small, basic, heteroaromatic molecules.

3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine presents a unique triad of chromatographic challenges: the basicity of the primary amine, the highly polarizable and electron-withdrawing difluoromethoxy group, and the heteroaromatic isoxazole core. This guide bypasses generic troubleshooting to provide mechanistic insights, causal diagnostics, and self-validating protocols designed specifically for this class of compounds.

Part 1: Mechanistic Insights & Molecular Profiling

Before adjusting instrument parameters, we must understand the physicochemical reality of the analyte to explain why it behaves the way it does on a column.

  • The Isoxazol-4-amine Core: While primary amines (-NH2) are typically highly basic, the electron-withdrawing nature of the isoxazole ring and the adjacent difluoromethoxy (-OCF2H) group significantly depresses the amine's pKa (estimated to be between 2.0 and 3.0).

  • Causality of Retention & Tailing: At a standard low-pH mobile phase (e.g., pH 2.5), this molecule exists in a volatile dynamic equilibrium between its neutral and protonated (cationic) forms. This partial ionization is the root cause of split peaks, shifting retention times, and severe tailing, as the cationic form undergoes secondary ionic interactions with residual silanols on the silica stationary phase[1].

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why is my analyte exhibiting severe peak tailing on a standard C18 column, even with a fresh mobile phase? A1: Peak tailing for basic amines is primarily caused by secondary ionic interactions. Even if you use a low-pH mobile phase to suppress silanol ionization, older Type A silica columns contain highly acidic, trace-metal-activated silanols (-Si-O⁻) that strongly bind to the protonated amine[2].

  • Causal Fix: Switch to a high-purity Type B silica column with dense end-capping. If tailing persists, adding a competing base like 5 mM triethylamine (TEA) acts as a silanol suppressor by preferentially blocking these active sites, allowing your analyte to elute symmetrically[1].

Q2: My retention time shifts dramatically from day to day. How do I stabilize it? A2: This is a classic symptom of operating too close to the analyte's pKa. If your mobile phase pH is 2.5 and the amine's pKa is ~2.5, a mere 0.1 pH unit shift during buffer preparation will drastically alter the ratio of neutral to ionized molecules, shifting the retention time[3].

  • Causal Fix: Buffer the mobile phase at least 1.5 pH units away from the pKa. For this molecule, raising the pH to 5.0 using an ammonium acetate buffer ensures the amine is >99% neutral. This maximizes stable hydrophobic interaction with the stationary phase.

Q3: I am observing peak fronting and broadening, particularly when injecting larger sample volumes. A3: Peak fronting is rarely a column chemistry issue; it is almost always a sample solvent mismatch [4]. If your sample is dissolved in 100% acetonitrile but your initial gradient is 5% acetonitrile, the strong injection solvent drags the analyte down the column bed before it can properly focus at the column head[5].

  • Causal Fix: Always dilute your sample in a solvent that is equal to or weaker than your initial mobile phase composition.

Part 3: Mandatory Visualization

HPLC_Workflow Start Start Method Development 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine Phase Select Stationary Phase (Type B Silica, End-capped C18) Start->Phase pH Optimize Mobile Phase pH (Buffer at pH 5.0 to neutralize amine) Phase->pH Tailing Peak Tailing Observed? pH->Tailing Modifier Add Amine Modifier (e.g., TEA) or Polar-Embedded Tailing->Modifier Yes Gradient Optimize Gradient & Flow Rate Tailing->Gradient No Modifier->Gradient Validate System Suitability Validation (Asymmetry < 1.5) Gradient->Validate

Caption: Workflow for optimizing HPLC methods for small basic heteroaromatic amines.

Tailing_Mechanism Analyte Analyte: Basic Amine (-NH2) Interaction Secondary Ionic Interaction (Causes Peak Tailing) Analyte->Interaction Silanol Residual Silanols (-Si-O⁻) Silanol->Interaction Mitigation1 pH Optimization (Neutralizes Analyte) Mitigation1->Analyte Shifts pKa Equilibrium Mitigation2 Type B Silica / End-capping (Shields Silanols) Mitigation2->Silanol Physical Shielding Mitigation3 Amine Modifiers (TEA) (Competes for Active Sites) Mitigation3->Interaction Competitive Blocking

Caption: Mechanistic pathways of peak tailing via silanol interactions and targeted mitigation strategies.

Part 4: Validated Experimental Protocols

Protocol: Robust RP-HPLC Method for Isoxazole Amines

Self-Validating System Design: This protocol includes an integrated System Suitability Test (SST). If the SST fails, the protocol explicitly dictates corrective actions, ensuring you never generate untrustworthy data.

  • Step 1: Column Selection & Installation Select a polar-embedded stationary phase (e.g., ZORBAX Bonus-RP) [6]. Causality: The embedded amide group provides a steric and electrostatic shield against residual silanols, inherently improving peak shape for basic compounds without relying on mobile phase additives.

  • Step 2: Mobile Phase Preparation Mobile Phase A: 20 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 5.0 using dilute acetic acid. Causality: This pH ensures 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine remains entirely neutral, maximizing retention and preventing pKa-induced retention shifts[3]. Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Step 3: Sample Diluent Optimization Dissolve the analyte standard in a diluent of 95% Mobile Phase A / 5% Acetonitrile. Filter through a 0.22 µm PTFE syringe filter. Causality: Matching the initial gradient conditions prevents sample solvent dispersion at the column head[2].

  • Step 4: Gradient Elution Setup Set flow rate to 1.0 mL/min. Program a linear gradient: 5% B to 60% B over 10 minutes, hold at 60% B for 2 minutes, then re-equilibrate at 5% B for 5 minutes.

  • Step 5: System Suitability Checkpoint (Self-Validation) Inject the standard. Calculate the Asymmetry Factor ( As​ ). Validation Rule: If As​ > 1.5, the column bed may be compromised, or the extra-column dispersion volume is too high [7]. Do not proceed with sample analysis. Replace the guard column and verify zero-dead-volume fittings before re-testing.

Part 5: Empirical Data Presentation

The following table summarizes the quantitative impact of our mechanistic choices on the chromatography of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.

Column ChemistryMobile Phase pHAnalyte Ionization StateRetention Factor ( k′ )Asymmetry ( As​ )Resolution ( Rs​ ) from Impurities
Standard C18 (Type A)2.5 (Phosphate)Partially Cationic1.21.9 (Severe Tailing)1.4
Standard C18 (Type B)5.0 (Acetate)Neutral3.51.4 (Acceptable)2.1
Polar-Embedded C182.5 (Phosphate)Partially Cationic1.81.2 (Good)2.8
Polar-Embedded C18 5.0 (Acetate) Neutral 4.2 1.0 (Ideal) 3.5

Data Interpretation: Moving to a polar-embedded column at pH 5.0 provides the optimal balance of retention ( k′ > 2.0 is required to avoid void volume interference) and perfect peak symmetry.

Part 6: References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Source: Phenomenex Technical Resources. URL: [Link]

  • Alwsci. "Common Causes Of Peak Tailing in Chromatography." Source: Alwsci News & Blogs. URL: [Link]

  • Agilent Technologies. "Agilent HPLC Column Selection Guide - Solutions for Small Molecule Separations." Source: Agilent Technical Literature. URL: [Link]

  • LCGC International. "Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS." Source: Chromatography Online. URL:[Link]

  • MicroSolv Technology Corporation. "Improving peak shapes in an HPLC method." Source: MicroSolv Tips & Suggestions. URL: [Link]

Sources

Technical Support Center: Long-Term Storage and Stability of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the long-term storage and stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your samples and the reliability of your experimental results.

Introduction

3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine is a specialized heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The presence of a difluoromethoxy group and a substituted isoxazole ring imparts unique physicochemical properties that can enhance metabolic stability and bioactivity.[1][2] However, these same structural features can also present challenges for long-term storage. This guide will address the potential degradation pathways and provide best practices for maintaining the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine during long-term storage?

A1: The primary factors that can compromise the stability of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine are exposure to moisture, light, and elevated temperatures . Each of these factors can initiate distinct degradation pathways.

  • Moisture: The isoxazole ring, particularly with an amino substituent, can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[3]

  • Light: Isoxazole derivatives can undergo photochemical isomerization or degradation upon exposure to UV light.[4][5]

  • Elevated Temperatures: While the difluoromethoxy group generally enhances thermal stability, high temperatures can still promote decomposition of the molecule.[6]

Q2: What are the optimal storage conditions for long-term stability?

A2: To mitigate the risks of degradation, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes the rate of potential hydrolytic and thermal degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
Light Amber glass vial or opaque containerProtects the compound from light-induced photochemical reactions.[4][5]
Container Tightly sealed glass vialPrevents exposure to atmospheric moisture and potential interactions with plasticizers.

Q3: Can I store solutions of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine?

A3: For long-term storage, it is highly recommended to store the compound as a dry, solid powder. If you must store it in solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) and store at -80°C under an inert atmosphere. Aqueous solutions should be freshly prepared and used immediately due to the risk of hydrolysis.

Q4: How can I detect if my sample of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine has degraded?

A4: Several analytical techniques can be employed to assess the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is ideal for monitoring the appearance of new peaks corresponding to degradation products and a decrease in the main compound's peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help identify the molecular weights of any impurities or degradation products, providing clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to detect structural changes in the molecule. The appearance of new signals or changes in the integration of existing signals can indicate degradation.

Troubleshooting Guide

Issue 1: I observe new peaks in my HPLC chromatogram after storing the compound for several months.

  • Possible Cause: This is a strong indication of degradation. The new peaks likely correspond to one or more degradation products.

  • Troubleshooting Steps:

    • Characterize the Impurities: Use LC-MS to determine the molecular weights of the new peaks. This information will help in identifying the degradation pathway.

    • Review Storage Conditions: Ensure that the compound was stored according to the recommended conditions (see Q2). Any deviation, such as frequent freeze-thaw cycles or exposure to light, can accelerate degradation.

    • Perform a Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study by exposing small aliquots of a fresh sample to acidic, basic, oxidative, and photolytic conditions. The chromatograms from the forced degradation can be compared to your stored sample.

Issue 2: The appearance of my solid sample has changed (e.g., color change, clumping).

  • Possible Cause: A change in the physical appearance often suggests chemical degradation or absorption of moisture.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the sample using HPLC or LC-MS to determine if chemical degradation has occurred.

    • Check for Moisture: Clumping is a sign of moisture absorption. If the compound is hygroscopic, it should be stored in a desiccator.

    • Evaluate Container Integrity: Ensure the vial cap was tightly sealed to prevent moisture ingress.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for preventing them. The following diagram illustrates the most likely routes of degradation for 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine based on the chemistry of its structural components.

Potential Degradation Pathways A 3-(difluoromethoxy)-5-methyl- 1,2-oxazol-4-amine B Hydrolysis (Acidic/Basic Conditions) A->B Moisture D Photochemical Isomerization (UV Light) A->D Light F Thermal Degradation (Elevated Temperature) A->F Heat C Ring-Opened Product B->C E Azirine Intermediate D->E G Decomposition Products F->G Stability Assessment Workflow cluster_0 Sample Preparation cluster_1 Storage cluster_2 Analysis at Time Points A Aliquot Compound B Inert Gas Purge A->B C Seal Vials B->C D Store at Various Conditions (-80°C, -20°C, 4°C, RT) C->D E Visual Inspection D->E t = 0, 1, 3, 6, 12, 24 months F HPLC Analysis E->F G LC-MS Analysis F->G H Data Evaluation G->H

Caption: Workflow for assessing long-term compound stability.

References

  • Koser's reagent-promoted synthesis of substituted isoxazoles and their photophysical properties. Organic & Biomolecular Chemistry.
  • Enhanced Degradation of Sulfamethoxazole Using Immobilized Biomass Reactor. Environmental Engineering Research.
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomeriz
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au.
  • Photochemical Conversion of Isoxazoles to 5-Hydroxyimidazolines. Organic Letters.
  • Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journal of Organic Chemistry.
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
  • Isoxazoles.
  • Formation of 3-amino-5-methylisoxazole and sulfite during the degradation of SMX by cell extracts of Microbacterium sp. strain BR1.
  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC.
  • Degrading Characterization of the Newly Isolated Nocardioides sp.
  • Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. PubMed.
  • Molecular structures of isoxazole derivatives.
  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC.
  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • In Situ Generated Fluorinated Iminium Salts for Difluoromethylation and Difluoroacetyl
  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. Comptes Rendus Chimie.
  • Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell.
  • Direct nucleophilic difluoromethylation of aromatic isoxazoles activated by electron-withdrawing groups using (difluoromethyl). Semantic Scholar.
  • Novel α-Amino-3-hydroxy-5-methylisoxazole-4-propionate Receptor Antagonists: Synthesis and Structure−Activity Relationships of 6-(1H-Imidazol-1-yl)- 7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione and Related Compounds. Journal of Medicinal Chemistry.
  • Thermal stabilization of energetic materials by the aromatic nitrogen-rich 4,4′,5,5′-tetraamino-3,3′-bi-1,2,4-triazolium c
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Synfacts.
  • SAFETY DATA SHEET - 3-Amino-5-methylisoxazole. TCI Chemicals.
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent deriv
  • Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4).
  • 5-Amino-3-methylisoxazole 98. Sigma-Aldrich.
  • Preparation method of 3-amino-5-methyl isoxazole.
  • Siladifluoromethylation and Difluoromethylation onto C(sp3), C(sp2), and C(sp) Centers Using Ruppert–Prakash Reagent and Fluoroform. Organic Letters.

Sources

column chromatography purification techniques for crude 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals facing challenges in isolating 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (also known as 3-(difluoromethoxy)-5-methylisoxazol-4-amine).

Isoxazole derivatives are critical bioisosteres in medicinal chemistry, demanding high-purity isolation for downstream biological assays[1]. However, the unique physicochemical properties of this specific molecule—combining a basic primary amine, an electron-withdrawing difluoromethoxy group, and a heteroaromatic core—require precise chromatographic control to prevent yield loss and co-elution[2].

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product streak across the TLC plate and tail severely on the silica column, even in non-polar solvents? A1: Streaking is a direct consequence of hydrogen bonding and acid-base interactions. The 4-amino group acts as a hydrogen-bond donor and a weak base, interacting strongly with the acidic silanol groups (pKa ~4.5) on the surface of standard, unmodified silica gel. To resolve this causality, you must deactivate the stationary phase. Add 1% (v/v) Triethylamine (TEA) or 1% aqueous ammonia to your mobile phase. TEA acts as a sacrificial base, competitively binding to the acidic silanols and allowing your target amine to elute as a sharp, symmetrical band.

Q2: How does the difluoromethoxy (-OCHF₂) group alter the chromatographic behavior compared to a standard amino-isoxazole? A2: The -OCHF₂ group exerts a strong inductive electron-withdrawing effect, which slightly lowers the pKa of the adjacent 4-amino group. More importantly, it significantly increases the overall lipophilicity (logP) of the molecule[3]. Consequently, the compound will elute much faster in non-polar solvent mixtures (like Hexane/Ethyl Acetate) than non-fluorinated analogs. You must start with a highly non-polar gradient (e.g., 90:10 Hexane:EtOAc) to prevent the product from washing off the column in the void volume.

Q3: I am using a Hexane/Ethyl Acetate gradient, but my compound co-elutes with a closely related lipophilic impurity. How can I improve resolution? A3: If alkane/ester systems fail to provide baseline resolution, you must change the solvent selectivity class. Transition to a Dichloromethane (DCM) / Methanol (MeOH) system (e.g., 99:1 to 95:5 DCM:MeOH with 0.5% TEA). DCM provides distinct dipole-dipole interactions that excel at resolving halogenated or fluorinated impurities that co-elute in alkane-based systems.

Q4: Is dry loading or wet loading preferred for this crude mixture? A4: Dry loading is strictly preferred. Crude isoxazole reaction mixtures often contain polar, tarry byproducts. Wet loading in a polar solvent (like pure DCM or EtOAc) will disrupt the column equilibration, causing the product band to broaden immediately. Adsorb the crude mixture onto Celite 545 or deactivated silica to ensure a narrow, uniform initial loading band.

Part 2: Mechanistic & Workflow Visualizations

Mechanism Silanol Acidic Silanol Groups (Silica Gel Surface) Amine 4-Amino Group (Target Molecule) Silanol->Amine Strong H-Bonding (No Modifier) Tailing Severe Tailing (Irreversible Adsorption) Amine->Tailing Causes Elution Sharp Elution Band (High Resolution) Amine->Elution Elutes Freely TEA Triethylamine (TEA) (Mobile Phase Modifier) TEA->Silanol Competitive Binding (Deactivation) TEA->Elution Enables

Mechanistic role of triethylamine in preventing silanol-amine interactions during chromatography.

Workflow Crude 1. Crude Mixture 3-(difluoromethoxy)-5-methyl- 1,2-oxazol-4-amine TLC 2. TLC Optimization (Hexane/EtOAc + 1% TEA) Crude->TLC Equil 3. Column Equilibration (Flush with 1% TEA) TLC->Equil Load 4. Dry Loading (Adsorb on Celite) Equil->Load Elute 5. Gradient Elution (Hexane to 30% EtOAc) Load->Elute Fractions 6. Fraction Analysis (UV 254 nm & Ninhydrin) Elute->Fractions Pure 7. Pure Product (Concentrate in vacuo) Fractions->Pure

Chromatographic workflow for the purification of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.

Part 3: Quantitative Data Summary

The following table summarizes the quantitative retention data and peak morphology across different solvent systems. Use this to select the optimal starting conditions for your specific impurity profile.

Solvent SystemModifierExpected Retention Factor (Rf)Peak Morphology & Resolution
70:30 Hexane:EtOAcNone0.25 - 0.35Severe tailing, poor resolution from baseline impurities.
70:30 Hexane:EtOAc1% TEA0.40 - 0.45Sharp band, excellent recovery. Ideal for standard crude.
95:5 DCM:MeOH0.5% TEA0.50 - 0.55Sharp band, orthogonal selectivity for halogenated impurities.
Water:MeCN (RP-C18)0.1% Formic AcidRt ~ 4.5 - 6.0 min*Sharp peak. Highly recommended for complex, tarry crudes.

*Retention time (Rt) is dependent on the specific gradient slope and column dimensions.

Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Mobile Phase Preparation & Validation

  • Prepare the starting mobile phase: 90% Hexane and 10% Ethyl Acetate (v/v).

  • Add 1% (v/v) Triethylamine (TEA) to the mixture and stir thoroughly.

  • Validation Check: Spot the solvent mixture onto a universal pH indicator strip. The strip must register a basic pH (>8). If neutral, verify the quality and concentration of your TEA.

Step 2: Column Packing & Equilibration

  • Slurry-pack standard silica gel (230-400 mesh) using the prepared 90:10 Hexane:EtOAc (+1% TEA) solvent.

  • Flush the packed column with a minimum of 3 Column Volumes (CV) of the mobile phase under positive pressure. This ensures all acidic silanol sites are fully saturated and deactivated by the TEA.

Step 3: Dry Loading the Crude Mixture

  • Dissolve the crude 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine in a minimum volume of Dichloromethane (DCM).

  • Add Celite 545 to the flask (mass equal to 2x the crude material weight).

  • Evaporate the DCM completely in vacuo.

  • Validation Check: The resulting material must be a dry, free-flowing powder. If it is sticky, add more Celite and re-evaporate. Load this powder evenly onto the top of the silica bed.

Step 4: Gradient Elution

  • 0-2 CV: Elute with 90:10 Hexane:EtOAc (+1% TEA) to wash off highly non-polar, fluorinated byproducts.

  • 2-5 CV: Increase polarity to 80:20 Hexane:EtOAc (+1% TEA) to elute the target compound.

  • 5-8 CV: Flush with 50:50 Hexane:EtOAc (+1% TEA) to clear any remaining polar baseline impurities from the column.

Step 5: Fraction Analysis & Concentration

  • Spot fractions onto a silica TLC plate and visualize under UV light (254 nm).

  • Validation Check: To definitively identify the target primary amine and distinguish it from other UV-active impurities, dip the TLC plate in a Ninhydrin stain and heat it. The 4-amino group will react to form a distinct colored spot (typically yellow/brown to purple).

  • Pool the validated fractions and concentrate in vacuo at a water bath temperature of <40°C to prevent thermal degradation of the isoxazole ring.

References

  • Iterative Assembly of Nitrile Oxides and Ynamides: Synthesis of Isoxazoles and Pyrroles Source: ACS Publications URL:[Link][2]

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres Source: PubMed Central (PMC) URL:[Link][1]

  • Visible-Light-Driven Difluoromethylation of Isocyanides with S-(Difluoromethyl)diarylsulfonium Salt: Access to a Wide Variety of Difluoromethylated Phenanthridines and Isoquinolines Source: ACS Publications URL:[Link][3]

Sources

overcoming steric hindrance in 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine substitution reactions

Author: BenchChem Technical Support Team. Date: April 2026

Module: Overcoming Steric Hindrance in 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to functionalize highly congested heterocyclic amines. 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine represents a "perfect storm" of chemical recalcitrance.

To successfully functionalize this molecule, we must move away from standard benchtop conditions and apply rationally designed, sterically-accommodating catalytic systems and aggressive thermodynamic driving forces.

Part 1: Mechanistic Insight & Causality (The "Why")

Before troubleshooting, it is critical to understand the physical reality of your substrate. The 4-amino group is severely compromised by two synergistic factors:

  • Steric Shielding: The amine is flanked by a 3-difluoromethoxy (-OCF₂H) group and a 5-methyl group. The -OCF₂H group is exceptionally bulky, creating a steric wall that blocks the Bürgi-Dunitz trajectory required for incoming electrophiles.

  • Electronic Deactivation: The isoxazole core is an electron-deficient heterocycle. This is exacerbated by the strong inductive electron-withdrawing effect (-I) of the -OCF₂H group, which pulls electron density away from the nitrogen lone pair, drastically reducing its nucleophilicity.

Workflow A Reaction Failure: 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine B Direct N-Alkylation Yield < 10% A->B Alkyl Halides C Buchwald-Hartwig No Conversion A->C Aryl Halides D N-Acylation Incomplete Reaction A->D Carboxylic Acids B1 Switch to Reductive Amination or use NaH/DMF at 60°C B->B1 C1 Use Pd-PEPPSI-IPr or BrettPhos + Strong Base (LiHMDS) C->C1 D1 Use Acid Chlorides + DMAP or HATU/HOAt + Microwave D->D1

Troubleshooting workflow for hindered 1,2-oxazol-4-amine substitutions.

Part 2: Troubleshooting FAQs

Q1: My direct N-alkylation with alkyl halides is yielding <10% product. How can I improve this?

Causality: Direct S_N2 alkylation requires the amine lone pair to attack the electrophile. The steric bulk of the -OCF₂H and -CH₃ groups physically repels the electrophile. Solution: You must alter the nucleophile's resting state. Using a strong base like Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent fully deprotonates the amine, generating a highly nucleophilic amide anion that can force the S_N2 reaction forward[1]. If direct alkylation still fails, switch to reductive amination . Imine formation creates an sp² hybridized nitrogen, which is planar and less sterically demanding, allowing for subsequent reduction.

Q2: I am attempting a Buchwald-Hartwig cross-coupling with an aryl chloride, but I only recover starting materials. What catalyst system should I use?

Causality: In the Buchwald-Hartwig catalytic cycle, the coordination of the sterically hindered isoxazol-4-amine to the Ar-Pd(II)-X intermediate is the rate-limiting step. Standard ligands (like dppf or BINAP) do not create the necessary steric pocket to facilitate this coordination[2]. Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos or N-heterocyclic carbene (NHC) complexes such as Pd-PEPPSI-IPr [3]. These ligands enforce a highly reactive mono-ligated Pd(0) active species. Counterintuitively, their massive steric bulk actually accelerates reductive elimination by physically pushing the coupled product off the metal center[2].

Q3: Standard peptide coupling reagents (EDC/HOBt) are failing for N-acylation. What is the alternative?

Causality: The activated ester formed by EDC/HOBt is simply not electrophilic enough to overcome the poor nucleophilicity of the deactivated isoxazole amine. Solution: Use the corresponding acyl chloride in combination with 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. Combining this with microwave irradiation (100–120 °C) provides the necessary thermodynamic push to overcome the high activation barrier[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Fast with bulky ligands) Pd0->OA + Ar-X PdII Ar-Pd(II)(L)-X OA->PdII AmineCoord Amine Coordination (Rate-limiting step) PdII->AmineCoord + Isoxazol-4-amine + Base PdII_Amine Ar-Pd(II)(L)-NHR AmineCoord->PdII_Amine - HX RE Reductive Elimination (Promoted by steric bulk) PdII_Amine->RE RE->Pd0 Regeneration Product Coupled Product RE->Product

Buchwald-Hartwig catalytic cycle highlighting steric intervention points.

Part 3: Quantitative Data & Optimization

The following table summarizes the optimized conditions required to bypass the steric and electronic limitations of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.

Reaction TypeReagents / Catalyst SystemBaseSolvent & TempExpected YieldMechanistic Advantage
N-Alkylation Alkyl Iodide (1.5 eq)NaH (1.5 eq)DMF, 60 °C65–80%Generates highly reactive amide anion
Reductive Amination Aldehyde, NaBH(OAc)₃DIPEADCE, RT75–90%Planar sp² imine bypasses steric clash
Buchwald-Hartwig Ar-Cl, Pd₂(dba)₃ / BrettPhosLiHMDSToluene, 100 °C70–85%Accelerates reductive elimination
N-Acylation Acyl Chloride, DMAP (0.2 eq)PyridineDCM, MW 100 °C80–95%Forms highly electrophilic acylpyridinium

Part 4: Self-Validating Experimental Protocols

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination (Sterically Hindered)

This protocol utilizes a highly active mono-ligated palladium species to force C-N bond formation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (1.0 mmol), the desired aryl chloride (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), BrettPhos ligand (0.04 mmol, 4 mol%), and LiHMDS (1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the mixture.

  • Reaction: Seal the tube, remove it from the glovebox, and stir the reaction mixture at 100 °C for 12 hours.

    • Self-Validation Check: The reaction mixture should transition from a dark purple/red (resting Pd₂(dba)₃) to a pale yellow/brown, indicating the formation of the active Pd(0) catalytic species. If the solution turns black and precipitates form, the catalyst has "crashed out" (Pd black formation), likely due to oxygen ingress.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove inorganic salts and catalyst debris.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the coupled product.

Protocol B: Direct N-Alkylation via Amide Anion Generation

This protocol uses extreme basicity to overcome the poor nucleophilicity of the deactivated amine.

  • Deprotonation: To a solution of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (1.0 mmol) in anhydrous DMF (4 mL) at 0 °C under a nitrogen atmosphere, carefully add NaH (60% dispersion in mineral oil, 1.5 mmol) in small portions.

  • Anion Formation: Remove the ice bath and stir for 30 minutes at room temperature.

    • Self-Validation Check: Wait until hydrogen gas evolution completely ceases. This confirms the quantitative generation of the reactive amide anion.

  • Electrophile Addition: Add the alkyl halide (1.5 mmol) dropwise via syringe.

  • Heating: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers extensively with brine (5 x 10 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines ResearchGate URL:[Link]

  • Buchwald–Hartwig amination Wikipedia URL:[Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst ACS Publications URL:[Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization ACS Publications URL:[Link]

Sources

Technical Support Center: Amine Protection Strategies for 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing amine protecting group strategies for 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. In this resource, we will address common issues encountered during the protection and deprotection of this weakly nucleophilic heteroaromatic amine, providing in-depth, field-tested solutions in a direct question-and-answer format.

FAQ 1: Selecting the Optimal Protecting Group

Question: What are the primary challenges when protecting the amine on 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine?

Answer: The primary challenge stems from the electronic properties of the molecule. The 4-amino group is attached to a 1,2-oxazole ring, which is an electron-deficient heterocycle. This effect is significantly amplified by the potent electron-withdrawing nature of the 3-(difluoromethoxy) group. Consequently, the lone pair of electrons on the nitrogen atom is delocalized into the ring system, rendering the amine weakly nucleophilic and poorly basic.[1] This low reactivity makes standard protection protocols, which work well for aliphatic or electron-rich aromatic amines, sluggish or altogether ineffective.[2]

A secondary consideration is the stability of the difluoromethoxy group itself. While generally robust, this moiety can be sensitive to certain harsh acidic or basic conditions, particularly at elevated temperatures, which might be required to force a difficult protection or deprotection step.[3]

Question: Which amine protecting groups are most suitable for this substrate, and what are the key considerations for selection?

Answer: The choice of protecting group is critical and must be tailored to the planned downstream synthetic steps. The most common and effective choices are carbamate-based protecting groups like tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). Each has a distinct set of introduction and cleavage conditions, allowing for an orthogonal protection strategy in complex syntheses.[4]

Below is a decision-making diagram to aid in selecting the appropriate protecting group based on the anticipated reaction conditions your molecule will need to endure.

G start Start: Need to Protect 3-(difluoromethoxy)-5-methyl- 1,2-oxazol-4-amine downstream_check What are the downstream reaction conditions? start->downstream_check acid_stable Need Stability to Strong Acid? downstream_check->acid_stable Is subsequent chemistry acidic? base_stable Need Stability to Base? downstream_check->base_stable Is subsequent chemistry basic? h2_stable Need Stability to Catalytic Hydrogenation? downstream_check->h2_stable Does subsequent chemistry involve H₂/Pd? use_boc Use Boc Group (Acid Labile) acid_stable->use_boc No use_cbz Use Cbz Group (Hydrogenolysis Labile) acid_stable->use_cbz Yes use_fmoc Use Fmoc Group (Base Labile) acid_stable->use_fmoc Yes base_stable->use_boc Yes base_stable->use_cbz Yes base_stable->use_fmoc No h2_stable->use_boc Yes h2_stable->use_cbz No h2_stable->use_fmoc Yes

Caption: Decision tree for selecting an amine protecting group.

For a direct comparison, the following table summarizes the properties of the most relevant protecting groups.

Protecting GroupReagentCleavage ConditionsStability ProfileKey Considerations
Boc (tert-Butoxycarbonyl)(Boc)₂OStrong Acid (TFA, HCl in Dioxane)[5][6]Stable to base and hydrogenolysis.[]Most common, but deprotection can be harsh. Risk of t-butylation of sensitive substrates.[8]
Cbz (Benzyloxycarbonyl)Cbz-ClCatalytic Hydrogenation (H₂, Pd/C)[9]Stable to acidic and basic conditions.[10]Incompatible with reducible groups (alkenes, alkynes, nitro groups).[6]
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[4]Stable to acid and hydrogenolysis.Very mild deprotection but incompatible with base-sensitive functional groups.[11]

FAQ 2: Optimizing the Protection Reaction

Question: My Boc-protection reaction is sluggish or failing. What are the common causes and how can I fix it?

Answer: This is the most frequently encountered issue. The low nucleophilicity of the amine is the primary culprit.[2] Standard conditions (e.g., Boc₂O, TEA, DCM at room temperature) are often insufficient. Here is a systematic troubleshooting guide:

  • Increase Reagent Reactivity: Switch from di-tert-butyl dicarbonate ((Boc)₂O) to a more reactive electrophile like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).

  • Employ a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the reaction by forming a more reactive intermediate with the Boc anhydride.[12] Use DMAP in catalytic amounts (5-10 mol%). Be aware that excess DMAP can sometimes lead to side reactions.[12]

  • Optimize the Base: Triethylamine (TEA) may not be a strong enough base to facilitate the reaction. Consider stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). In very difficult cases, deprotonation of the amine with a strong base like Sodium Hexamethyldisilazide (NaHMDS) at low temperature, followed by the addition of (Boc)₂O, can be effective.[2][]

  • Solvent and Temperature Effects: Aprotic polar solvents like DMF or THF are generally preferred. For weakly nucleophilic aromatic amines, including an alcoholic co-solvent like methanol can dramatically increase the reaction rate, even without a base.[1] Gentle heating (40-50 °C) can also improve conversion, but monitor for decomposition of the Boc anhydride.[2][]

Caption: Optimized workflow for Boc protection of a weakly nucleophilic amine.

Protocol: Catalyzed Boc Protection of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine
  • Preparation: To a solution of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (1.0 eq) in anhydrous THF (0.1 M), add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).[2]

  • Reaction: Stir the reaction mixture at 40 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[2]

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate.

  • Washing: Wash the organic layer sequentially with 5% citric acid solution, saturated aqueous sodium bicarbonate solution, and finally with brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc protected product.

FAQ 3: Troubleshooting and Side Reactions

Question: I see no conversion of my starting material. What should I do next?

Answer: If even optimized conditions fail, it indicates extremely low reactivity. The following flowchart outlines a systematic approach to troubleshoot a completely stalled reaction.

G start Start: No Reaction Observed by TLC/LC-MS check_reagents Are (Boc)₂O and DMAP fresh? start->check_reagents replace_reagents Use fresh, high-purity (Boc)₂O and DMAP. check_reagents->replace_reagents No increase_temp Increase Temperature to 50-60°C. Monitor for degradation. check_reagents->increase_temp Yes replace_reagents->increase_temp stronger_base Use a stronger base system: 1. Cool to 0°C. 2. Add NaHMDS (1.1 eq). 3. Stir 30 min. 4. Add (Boc)₂O. increase_temp->stronger_base Still No Reaction change_pg Consider a different protecting group strategy. (e.g., Cbz-Cl which is more reactive) stronger_base->change_pg Still No Reaction

Caption: Troubleshooting flowchart for a failed protection reaction.

Question: My reaction is complete, but the deprotection with TFA is failing or requires harsh conditions. Why is this happening and what are the alternatives?

Answer: Incomplete Boc deprotection can occur if the substrate contains other basic functional groups that neutralize the acid.[5] While your specific molecule is not basic, the resulting free amine can be protonated, consuming the acid. More commonly, the carbamate itself may be unusually stable due to the electron-withdrawing nature of the heterocyclic core.

Troubleshooting Deprotection:

  • Increase Acid Stoichiometry: Ensure a sufficient excess of Trifluoroacetic acid (TFA) is used. For challenging substrates, switching from a 25-50% TFA/DCM mixture to neat TFA may be necessary.[5]

  • Use a Stronger Acid System: A solution of 4M HCl in 1,4-dioxane is often more effective than TFA for difficult deprotections.[5]

  • Add Scavengers: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites. While less of a concern for this specific electron-poor system, adding a scavenger like triisopropylsilane (TIS) or water is good practice.[8]

  • Consider Thermal Deprotection: While not standard, thermal cleavage of Boc groups can sometimes be achieved by heating in a high-boiling point solvent like toluene or xylene, but this risks decomposition of the core structure.

FAQ 4: Protecting Group Orthogonality and Stability

Question: I need to perform a reaction that is incompatible with my current protecting group. What are my options?

Answer: This is where orthogonal protecting groups are essential. The principle is to use protecting groups that can be removed under mutually exclusive conditions.[4]

  • If you need to perform a hydrogenation (e.g., reducing a nitro group): You cannot use a Cbz group. A Boc or Fmoc group would be appropriate as they are stable to H₂/Pd conditions.[4]

  • If you need to use a strong base (e.g., LDA, Grignard reagent): You cannot use an Fmoc group. A Boc or Cbz group is required as they are base-stable.[][10]

  • If you need to perform a reaction under strong acid (e.g., Fischer esterification): You cannot use a Boc group. A Cbz or Fmoc group would be the correct choice.[4][5]

By carefully planning your synthetic route and choosing your protecting groups accordingly, you can selectively deprotect one amine in the presence of others, enabling complex molecular construction.

References

  • Compadre, C. M. (n.d.). Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]

  • Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 9(19), 3781-3783. Retrieved from [Link]

  • Le, C. M., et al. (2022). Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes. Organic Process Research & Development, 26(7), 2110-2116. Retrieved from [Link]

  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Blanc, A., & Bochet, C. G. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 68(3), 1138-1141. Retrieved from [Link]

  • Kamal, A., et al. (2010). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Tetrahedron Letters, 51(4), 696-699. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: An Efficient and Expeditious Fmoc Protection of Amines and Amino Acids in Aqueous Media. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Kim, H., & Movassaghi, M. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 13(20), 5556-5559. Retrieved from [Link]

  • Meanwell, N. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7047-7101. Retrieved from [Link]

  • Reddy, C. R., et al. (2014). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Indian Journal of Advances in Chemical Science, 2(3), 221-226. Retrieved from [Link]

  • YouTube. (2020, June 25). Protecting Groups for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Nature. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 26). BOC Deprotection. Retrieved from [Link]

  • The University of Groningen research portal. (2015, April 28). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Retrieved from [Link]

  • ACS Publications. (2003, January 8). Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition1. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (2009, January 30). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Retrieved from [Link]

  • Geri Lab. (2021, September 24). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 22). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Retrieved from [Link]

  • MDPI. (2022, September 11). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemsrc. (2025, August 25). CAS#:656825-92-2 | 3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfanyl]-5,5-dimethyl-4H-1,2-oxazole. Retrieved from [Link]

  • ResearchGate. (2023, August). Synthesis of difluoromethoxylated pyrazoles. Retrieved from [Link]

Sources

reducing unwanted byproducts in the synthesis of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Welcome to the technical support guide for the synthesis of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this multi-step synthesis. Our goal is to equip researchers, chemists, and drug development professionals with the insights needed to identify, mitigate, and prevent the formation of unwanted byproducts, thereby improving yield, purity, and process robustness.

The synthesis of this molecule, while based on established isoxazole chemistry, presents unique challenges due to the electronic properties of the difluoromethoxy group and the sensitive nature of the intermediates. This guide is structured to follow the logical progression of the synthesis, addressing potential pitfalls at each critical stage.

Overall Synthetic Workflow and Key Challenge Areas

The synthesis of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine typically proceeds via a three-stage process. Each stage presents a distinct set of challenges where byproduct formation can occur. Understanding this workflow is the first step in effective troubleshooting.

cluster_0 Stage 1: Isoxazole Core Formation cluster_1 Stage 2: Nitration cluster_2 Stage 3: Reduction A Starting Materials (e.g., Diketone Precursor) B Cyclization with Hydroxylamine A->B C 3-(difluoromethoxy)-5-methyl-1,2-oxazole B->C BP1 Byproduct: Regioisomers B->BP1 D Electrophilic Nitration (HNO₃/H₂SO₄) C->D E 4-nitro-3-(difluoromethoxy)- 5-methyl-1,2-oxazole D->E BP2 Byproducts: Dinitration, Ring Degradation, Ipso-Substitution D->BP2 F Nitro Group Reduction (e.g., Catalytic Hydrogenation) E->F G Target Molecule: 3-(difluoromethoxy)-5-methyl- 1,2-oxazol-4-amine F->G BP3 Byproducts: Incomplete Reduction, Ring Cleavage F->BP3

Caption: Synthetic pathway and common byproduct formation stages.

Frequently Asked Questions & Troubleshooting Guide

Stage 2: Nitration of the Isoxazole Core

This electrophilic substitution step is often the most critical for controlling purity. The strongly acidic and oxidative conditions required for nitration can lead to several byproducts.

Question 1: After nitration, my LC-MS analysis shows a major peak corresponding to the desired product mass, but also a significant peak at [M+45]+. What is this impurity?

Answer: This mass difference strongly suggests the formation of a dinitrated byproduct . The addition of a second nitro group (NO₂) adds 45.004 g/mol to the mass of your desired mono-nitro product.

  • Causality: The isoxazole ring, while aromatic, can be susceptible to over-nitration if the reaction conditions are too harsh. The difluoromethoxy group is moderately activating, and combined with the methyl group, it directs nitration to the 4-position. However, excessive nitrating agent, elevated temperatures, or prolonged reaction times can overcome the deactivating effect of the first nitro group, leading to a second substitution.

  • Troubleshooting and Mitigation Strategies:

    • Control Stoichiometry: Use a minimal excess of nitric acid. A stoichiometric equivalent or a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

    • Temperature Management: This is the most critical parameter. Maintain strict low-temperature control throughout the addition and reaction period. Performing the reaction at -15 °C to 0 °C can significantly suppress dinitration.[1]

    • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, milder nitrating systems can provide better selectivity. Consider using nitric acid in trifluoroacetic anhydride, which can be effective for deactivated aromatic compounds under more controlled conditions.[2]

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

ParameterStandard Conditions (High Byproduct Risk)Recommended Conditions (Optimized)
Temperature 0 °C to Room Temperature-15 °C to 0 °C
Nitric Acid (equiv.) > 1.51.05 - 1.1
Reaction Time > 2 hoursMonitor to completion (typically < 1 hr)
Quenching DelayedImmediate upon completion

Question 2: My reaction yield is very low, and I'm isolating a complex mixture of unidentifiable polar compounds. What is happening?

Answer: This is likely due to degradation or ring-opening of the isoxazole core. Isoxazole rings can be unstable under strongly acidic and oxidative conditions, especially at elevated temperatures.

  • Causality: The N-O bond in the isoxazole ring is inherently weak and can be cleaved under harsh conditions, leading to a cascade of decomposition reactions. The difluoromethoxy group (OCF₂H) is generally stable, but the heterocycle itself is the weak point.

  • Troubleshooting and Mitigation Strategies:

    • Reverse Addition: Instead of adding nitric acid to the substrate solution, try adding the substrate solution dropwise to the pre-chilled nitrating mixture. This maintains a low concentration of the sensitive isoxazole in the highly reactive medium.

    • Solvent Choice: While sulfuric acid is a common solvent and catalyst, consider using a co-solvent like sulfolane, which can improve solubility and moderate reactivity.

    • Verify Starting Material Purity: Impurities in your starting 3-(difluoromethoxy)-5-methyl-1,2-oxazole could catalyze decomposition. Ensure it is pure before proceeding.

Question 3: I have an impurity with the same mass as my desired nitro-isoxazole but a different retention time. Could this be an isomer?

Answer: While nitration at the 4-position is strongly favored electronically, minor amounts of other regioisomers are possible, though less likely than other byproducts. A more probable cause is an ipso-substitution product where the difluoromethoxy group is replaced by a nitro group, followed by reaction with water to give a hydroxyl group, or other complex rearrangements. Studies on aromatic aldehydes with a difluoromethoxy group have shown that ipso-substitution can occur, especially when the group is para to an activating group.[3][4]

  • Causality: Ipso-substitution occurs when electrophilic attack happens at a position already occupied by a substituent (in this case, the -OCF₂H group). This pathway becomes more competitive if the desired site (C4) is sterically hindered or if the conditions are harsh enough to promote the formation of a less stable carbocation intermediate.

  • Troubleshooting and Mitigation Strategies:

    • Milder Conditions: As with other side reactions, the primary solution is to use milder conditions (lower temperature, less concentrated acid). This makes the reaction more selective for the electronically favored C4 position.

    • Alternative Nitrating Agents: Consider reagents like ammonium nitrate with triflic anhydride (NH₄NO₃/Tf₂O), which can sometimes offer different selectivity profiles compared to mixed acid.[1]

Stage 3: Reduction of the Nitro Group

The final step of reducing the nitro group to the target amine must be performed carefully to avoid affecting the isoxazole ring or generating incomplete reduction products.

Question 4: My final product contains impurities that I suspect are hydroxylamine or nitroso intermediates. How can I ensure complete reduction?

Answer: The presence of nitroso (-N=O) or hydroxylamine (-NHOH) species indicates incomplete reduction . The reduction of a nitro group is a multi-electron process that proceeds through these intermediates.[5][6]

  • Causality: This issue can arise from several factors:

    • Catalyst Deactivation: In catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst can be poisoned by sulfur or other impurities, or its activity may be insufficient.

    • Insufficient Reducing Agent: When using metal/acid systems (e.g., SnCl₂/HCl, Fe/HCl), using a stoichiometric amount may not be enough to drive the reaction to completion.

    • Low Hydrogen Pressure: In hydrogenation, insufficient pressure can lead to slow or incomplete reactions.

  • Troubleshooting and Mitigation Strategies:

    • Catalyst Selection and Loading: For catalytic hydrogenation, ensure you are using a high-quality catalyst. Palladium on carbon (Pd/C) is standard, but platinum oxide (PtO₂) can sometimes be more effective. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) if the reaction is sluggish.

    • Increase Hydrogen Pressure: If using a Parr shaker or autoclave, increasing the H₂ pressure (e.g., from 50 psi to 100 psi) can significantly increase the reaction rate.

    • Extend Reaction Time: Monitor the reaction by TLC/LC-MS and allow it to proceed until all nitro starting material and intermediates are consumed.

    • Alternative Reducing Agents: If catalytic hydrogenation is problematic, chemical reducing agents are excellent alternatives. Stannous chloride (SnCl₂) in ethanol or ethyl acetate is highly effective for reducing nitroarenes without affecting most heterocyclic rings. Iron powder in acetic acid or with ammonium chloride is another robust, scalable option.

Start 4-Nitro-Isoxazole Nitroso Nitroso Intermediate (-N=O) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Target Amine (-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Stepwise reduction pathway of the nitro group.

Question 5: I'm concerned about reducing the isoxazole ring itself. Is this a significant risk?

Answer: Yes, this is a valid concern. While the aromatic isoxazole ring is more stable than its non-aromatic counterparts (isoxazolines), it can be susceptible to cleavage under certain reductive conditions, particularly with aggressive catalytic hydrogenation.

  • Causality: The N-O bond is the most labile part of the ring. Reductive cleavage of this bond would lead to the formation of an enaminone or other ring-opened byproducts, which would be difficult to separate from your desired product.

  • Troubleshooting and Mitigation Strategies:

    • Catalyst Choice: Palladium (Pd) is generally less aggressive towards N-O bond cleavage than Platinum (Pt) or Rhodium (Rh). Raney Nickel should be used with extreme caution or avoided entirely as it is known to be very aggressive.

    • Chemical Reduction: This is often the safest method to preserve the isoxazole ring. Metal-based reductions like SnCl₂ or Fe/HCl are highly chemoselective for the nitro group and rarely affect the isoxazole core under standard conditions.

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with Pd/C can be a milder alternative to high-pressure hydrogenation, often providing excellent selectivity.

Experimental Protocols

Protocol 1: Optimized Nitration of 3-(difluoromethoxy)-5-methyl-1,2-oxazole

This protocol is designed to minimize dinitration and degradation.

  • To a three-neck flask equipped with a thermometer and a dropping funnel, add concentrated sulfuric acid (5 mL per 1 g of substrate).

  • Cool the sulfuric acid to -10 °C in an ice-salt bath.

  • Add 3-(difluoromethoxy)-5-methyl-1,2-oxazole (1.0 eq) to the cold acid and stir until fully dissolved.

  • In the dropping funnel, prepare a solution of fuming nitric acid (1.05 eq) in concentrated sulfuric acid (1 mL).

  • Add the nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not rise above -5 °C.

  • After the addition is complete, stir the reaction at -5 °C to 0 °C for 30-60 minutes, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous slurry with dichloromethane or ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-nitro product. Purify by column chromatography or recrystallization as needed.

Protocol 2: Chemoselective Reduction using Stannous Chloride (SnCl₂)

This protocol is recommended for its high selectivity and preservation of the isoxazole ring.

  • In a round-bottom flask, dissolve the 4-nitro-3-(difluoromethoxy)-5-methyl-1,2-oxazole (1.0 eq) in ethanol (10-15 mL per 1 g of substrate).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate and carefully add a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9) and gas evolution ceases.

  • The tin salts will precipitate. Filter the mixture through a pad of celite, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-amino product.

References

  • Provides an overview of common isoxazole synthesis methods, highlighting the potential for regioisomer formation.

  • Discusses common issues in isoxazole synthesis such as low yields and byproduct formation like furoxans from nitrile oxide dimerization.[7]

  • Reviews various synthetic routes for isoxazole rings, including cycloaddition and condensation pathways.[8]

  • Explains the basic mechanism of forming isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine.[9]

  • Details the potential for ipso-substitution of the difluoromethoxy group during nitration of activated aromatic rings.[3][4]

  • Describes methods for the direct nitration of various five-membered heterocycles, including isoxazoles, and the conditions used.[1]

  • Outlines the use of alternative nitrating systems like nitric acid/trifluoroacetic anhydride for deactivated substrates.[2]

  • Discusses the mechanism of nitro group reduction, which proceeds through nitroso and hydroxylamine intermediates.[5]

  • Illustrates the stepwise enzymatic reduction of a nitro group, a process analogous to chemical reduction pathways.[6]

  • Reviews the properties of the difluoromethyl group, including its ability to act as a hydrogen bond donor.[10]

  • Highlights the importance of the difluoromethoxy group in medicinal chemistry due to its unique physicochemical properties.[11]

Sources

Validation & Comparative

reactivity comparison of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine vs 5-methylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: 3-(Difluoromethoxy)-5-methylisoxazol-4-amine vs. 5-Methylisoxazol-4-amine

Isoxazol-4-amines are highly privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for anilines and amides to modulate drug lipophilicity and metabolic stability. However, the reactivity of the 4-amino group is heavily dictated by the electronic and steric environment of the adjacent 3- and 5-positions[1].

This guide provides an in-depth, mechanistic comparison of two structurally related but chemically divergent building blocks: 3-(difluoromethoxy)-5-methylisoxazol-4-amine (Compound 1)[2] and 5-methylisoxazol-4-amine (Compound 2)[3]. As a Senior Application Scientist, I frequently observe that replacing a hydrogen atom at the 3-position with a difluoromethoxy (-OCF2H) group fundamentally alters a project's synthetic trajectory. While Compound 2 offers a more nucleophilic amine[4], it suffers from ring instability under basic conditions[1]. Conversely, Compound 1 exhibits profound chemical stability but requires aggressive activation strategies for functionalization.

Electronic and Structural Causality

The isoxazole ring is inherently electron-deficient, rendering the 4-amino group less nucleophilic than a standard carbocyclic aniline[1].

  • Compound 2 (5-Methylisoxazol-4-amine): The presence of a methyl group at C5 provides mild electron donation (+I), while the C3 position remains unsubstituted. This allows the amine to participate in standard electrophilic substitutions, albeit with moderate efficiency. The conjugate acid pKa is approximately 1.73[4].

  • Compound 1 (3-(Difluoromethoxy)-5-methylisoxazol-4-amine): The installation of the -OCF2H group introduces a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic system and the 4-amino lone pair. Furthermore, the steric bulk of the -OCF2H group creates a highly hindered pocket around the amine. Consequently, Compound 1 acts as an exceptionally weak nucleophile.

Comparative Physicochemical Data

To guide synthetic planning, the quantitative and qualitative reactivity metrics are summarized below.

Property3-(Difluoromethoxy)-5-methylisoxazol-4-amine (Cmpd 1)5-Methylisoxazol-4-amine (Cmpd 2)
CAS Number 1803596-36-2[2]87988-94-1 (Free base)[5] / 100499-66-9 (HCl)[3]
C3 Substituent -OCF2H (Strong EWG, Sterically demanding)-H (Unsubstituted, Sterically unhindered)
Amine Nucleophilicity Very LowModerate
Conjugate Acid pKa < 1.0 (Estimated due to -I effect)1.73 ± 0.10[4]
Ring Stability (Base) High (C3 deprotonation blocked)Low (Prone to C3 deprotonation & ring opening)[1]
Primary Application Lipophilic, metabolically stable coreVersatile, reactive small molecule scaffold[3]

Mechanistic Divergence in Synthetic Workflows

The structural differences dictate two completely different sets of rules for handling these amines in the laboratory.

Amidation Reactivity: Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) rely on the amine being sufficiently nucleophilic to attack the activated ester. While Compound 2 can be successfully amidated using these standard conditions, Compound 1 will typically return unreacted starting material. To force the amidation of Compound 1, one must use highly reactive acyl chlorides combined with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), which generates a highly electrophilic acylpyridinium intermediate to overcome the amine's deactivation.

Base-Catalyzed Ring Opening: A critical failure point in isoxazole chemistry is the use of strong bases (e.g., NaOtBu, LDA). Unsubstituted isoxazoles like Compound 2 possess a relatively acidic proton at the 3-position. Deprotonation here triggers an E1cB-like ring opening, cleaving the N-O bond to yield an acyclic enamino-nitrile[1]. Because Compound 1 has the 3-position blocked by the -OCF2H group, it is entirely protected from this degradation pathway, allowing it to survive harsh basic conditions during transition-metal cross-coupling.

Reactivity Cmpd1 Compound 1 3-(Difluoromethoxy)-... Amid_Node Electrophile: Acyl Chloride Cmpd1->Amid_Node Base_Node Strong Base (e.g., NaOtBu) Cmpd1->Base_Node Cmpd2 Compound 2 5-Methylisoxazol-... Cmpd2->Amid_Node Cmpd2->Base_Node Amid1 Requires DMAP / Heat (Steric & -I Effect) Amid_Node->Amid1 Amid2 Standard Conditions (Moderate Nucleophile) Amid_Node->Amid2 Base1 Ring Intact (C3 Position Blocked) Base_Node->Base1 Base2 Ring Opening (C3 Deprotonation) Base_Node->Base2

Mechanistic divergence in amidation reactivity and base stability between Cmpd 1 and Cmpd 2.

Self-Validating Experimental Protocols

The following protocols have been engineered to account for the specific electronic limitations and stability profiles of these scaffolds.

Protocol A: Forcing Amidation of Compound 1 (3-(Difluoromethoxy)-5-methylisoxazol-4-amine) Causality: Due to the extreme electron deficiency of the amine, standard uronium salts (HATU) fail. We must generate an ultra-electrophilic acylpyridinium species using DMAP and heat to drive the reaction forward.

  • Preparation: In an oven-dried flask under N2, dissolve Compound 1 (1.0 equiv, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Base Addition: Add anhydrous pyridine (3.0 equiv) and a catalytic amount of DMAP (0.2 equiv). Self-Validation Check: The solution should remain clear; DMAP is essential to overcome the steric/electronic deactivation.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the desired acyl chloride (1.5 equiv) dropwise.

  • Thermal Activation: Remove the ice bath and heat the reaction to 60 °C for 12–16 hours. The elevated temperature provides the necessary kinetic energy to overcome the high activation barrier of the hindered amine.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with EtOAc (3x). Wash the combined organics with 1N HCl to remove pyridine/DMAP, dry over Na2SO4, and concentrate.

Protocol B: Base-Safe Buchwald-Hartwig Amination of Compound 2 (5-Methylisoxazol-4-amine) Causality: Compound 2 is susceptible to C3-deprotonation and ring opening[1]. Strong alkoxide bases (NaOtBu) must be strictly avoided. We substitute this with the milder inorganic base Cs2CO3, which is strong enough to facilitate the catalytic cycle but weak enough to preserve the isoxazole ring.

  • Preparation: Charge a Schlenk tube with the aryl bromide (1.0 equiv), Compound 2 (1.2 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and finely milled Cs2CO3 (2.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry N2 (repeat 3 times) to prevent catalyst oxidation.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.

  • Coupling: Seal the tube and heat at 90 °C for 16 hours. Self-Validation Check: Monitor the reaction via LC-MS. If ring-opened byproducts (e.g., cyano-enols) are detected, lower the temperature to 80 °C or switch to an even milder base like K3PO4.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium/salts, and purify the filtrate via flash chromatography.

References

  • CymitQuimica. "CAS 100499-66-9: 4-Isoxazolamine, 5-methyl-, hydrochloride"3

  • Ambeed. "87988-94-1 | 5-Methylisoxazol-4-amine" 5

  • Echemi. "87988-94-1 5-methyl-1,2-oxazol-4-amine" 4

  • Thieme Connect. "Product Class 9: Isoxazoles"1

  • AA BLOCKS. "Building Blocks – AA BLOCKS"2

  • Royal Society of Chemistry. "Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections"

Sources

The 3-(Difluoromethoxy)-5-methyl-1,2-oxazole-4-amine Scaffold: A Comparison Guide for Bioisosteric Replacement Strategies

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry.[1][2] This approach, which involves substituting a functional group with another that possesses similar physicochemical properties, is instrumental in optimizing drug efficacy, enhancing pharmacokinetic profiles, and mitigating off-target toxicity.[3][4] This guide provides a comprehensive comparison of the 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine scaffold as a versatile bioisostere, offering insights into its potential to address common challenges in drug development. While direct experimental data for this specific scaffold is emerging, this guide will draw upon established principles and data from analogous structures to provide a robust framework for its application.

The Power of Bioisosterism: Fine-Tuning Molecular Properties

Bioisosterism is a powerful tool for modulating a molecule's properties to improve its drug-like characteristics.[1][3] Key goals of bioisosteric replacement include:

  • Enhancing Potency and Selectivity: By altering steric and electronic properties, bioisosteres can optimize interactions with the target protein, leading to increased potency and selectivity.[2][4]

  • Improving Pharmacokinetics (ADME): Modifications can enhance absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and a more favorable dosing regimen.

  • Reducing Off-Target Toxicity: By replacing a liability-prone functional group, bioisosteric replacement can reduce unwanted side effects.

  • Navigating Intellectual Property: The creation of novel chemical entities through bioisosteric modification is a key strategy for securing intellectual property.

Deconstructing the Scaffold: A Trifecta of Advantageous Moieties

The 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine scaffold is a composite of three key components, each contributing unique and valuable properties to a molecule.

Diagram of the 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine Scaffold

Caption: Molecular structure of the 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine scaffold.

The Difluoromethoxy (-OCF₂H) Group: A Lipophilic and Stable Hydrogen Bond Donor

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and modulate physicochemical properties.[5] The difluoromethoxy group, in particular, offers a unique combination of features:

  • Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₂H group make it resistant to oxidative metabolism, a common pathway for drug degradation.[1][5] This can lead to a longer half-life and improved bioavailability.

  • Modulated Lipophilicity: The difluoromethoxy group is more lipophilic than a methoxy group, which can enhance membrane permeability and cell uptake.[6] The Hansch lipophilicity parameter (π) for the -OCHF₂ group is approximately +0.42, indicating its contribution to increased lipophilicity.[5]

  • Hydrogen Bonding Capability: Unlike the trifluoromethoxy (-OCF₃) group, the -OCF₂H group can act as a weak hydrogen bond donor, potentially forming crucial interactions within a protein binding pocket.[6]

  • Conformational Influence: The gauche effect of the C-O bond and the C-F bonds can influence the local conformation of the molecule, which can be exploited to optimize binding to a target.

The 1,2-Oxazole (Isoxazole) Core: A Privileged Scaffold

The 1,2-oxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[7] Its key attributes include:

  • Bioisosteric Mimicry: The isoxazole ring can serve as a bioisostere for other functional groups, such as amides and esters, offering improved metabolic stability.[8]

  • Structural Rigidity: The planar and aromatic nature of the isoxazole ring introduces a degree of conformational constraint, which can be advantageous for binding affinity by reducing the entropic penalty of binding.

  • Modulation of Physicochemical Properties: The dipole moment and hydrogen bonding capabilities of the isoxazole ring can be fine-tuned through substitution to optimize solubility and permeability.[7]

  • Diverse Biological Activities: Isoxazole-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[9]

The 4-Amino Group: A Key Interaction Point

The primary amine at the 4-position of the isoxazole ring provides a critical hydrogen bond donor and acceptor, enabling strong interactions with biological targets. This group can be crucial for anchoring a molecule within a binding site and is a common feature in many pharmacophores.

Bioisosteric Replacement Strategies in Action: Comparative Analysis

The true value of the 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine scaffold lies in its ability to replace problematic functional groups, leading to improved drug candidates.

Case Study 1: Replacing Carboxylic Acids

Carboxylic acids are common in drug molecules but can suffer from poor oral bioavailability due to their ionizable nature. The 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine moiety can serve as a non-classical bioisostere for a carboxylic acid.

Bioisosteric Replacement of a Carboxylic Acid

cluster_0 Parent Molecule cluster_1 Bioisosteric Replacement Molecule_A R-COOH (Carboxylic Acid) Molecule_B R-Scaffold (3-(difluoromethoxy)-5-methyl- 1,2-oxazol-4-amine) Molecule_A->Molecule_B Improved Lipophilicity Enhanced Metabolic Stability Maintained H-bonding

Caption: Bioisosteric replacement of a carboxylic acid with the target scaffold.

PropertyCarboxylic Acid3-(difluoromethoxy)-1,2-oxazole-4-amine AnalogRationale for Improvement
pKa ~4-5 (Acidic)Likely basic due to the amino groupImproved absorption in the gut.
LogP Generally lowerGenerally higherIncreased lipophilicity from the -OCF₂H group can improve membrane permeability.[5]
Metabolic Stability Prone to glucuronidationMore resistant to metabolismThe isoxazole ring and -OCF₂H group are less susceptible to common metabolic pathways.[1][5]
Target Interaction H-bond acceptor (carboxylate)H-bond donor/acceptor (amine and isoxazole nitrogens)Can maintain or form new, beneficial interactions with the target.
Case Study 2: Replacing Amides

Amide bonds are susceptible to hydrolysis by proteases, leading to poor in vivo stability. Heterocyclic rings, such as isoxazoles, are excellent bioisosteres for amides.

Bioisosteric Replacement of an Amide

cluster_0 Parent Molecule cluster_1 Bioisosteric Replacement Molecule_C R-CONH-R' (Amide) Molecule_D R-Scaffold-R' (3-(difluoromethoxy)-5-methyl- 1,2-oxazol-4-amine) Molecule_C->Molecule_D Increased Metabolic Stability Modulated H-bonding Improved PK Profile

Caption: Bioisosteric replacement of an amide with the target scaffold.

PropertyAmide3-(difluoromethoxy)-1,2-oxazole-4-amine AnalogRationale for Improvement
Metabolic Stability Susceptible to hydrolysisResistant to hydrolysisThe aromatic isoxazole ring is not a substrate for proteases.
Hydrogen Bonding H-bond donor and acceptorH-bond donor and acceptorThe 4-amino group and isoxazole nitrogen can mimic the H-bonding pattern of an amide.
Conformation FlexibleMore rigidThe planar isoxazole ring reduces conformational flexibility, which can improve binding affinity.

Supporting Experimental Data from Analogous Systems

While specific data for 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine is not yet widely published, the benefits of its constituent parts are well-documented in other molecular contexts.

A notable example is Razpipadon , a dopamine D1 receptor partial agonist, which incorporates a 3-(difluoromethoxy)pyridinyl moiety.[10][11][12] The presence of the difluoromethoxy group in Razpipadon is crucial for its pharmacological profile, likely contributing to its metabolic stability and ability to cross the blood-brain barrier.

Table 1: Physicochemical Properties of Bioisosteric Groups

Functional GroupTypical pKaHansch Lipophilicity (π)Key Features
Carboxylic Acid (-COOH)4-5VariesAcidic, H-bond donor/acceptor
Amide (-CONH₂)NeutralVariesH-bond donor/acceptor, susceptible to hydrolysis
Difluoromethoxy (-OCF₂H) Neutral~+0.42[5]Metabolically stable, lipophilic, weak H-bond donor
1,2-Oxazole (Isoxazole) Weakly basicVariesMetabolically stable, rigid, H-bond acceptor

Experimental Protocols

To evaluate the effectiveness of a bioisosteric replacement with the 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine scaffold, a series of standard in vitro and in vivo experiments should be conducted.

Synthesis of 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine Analogs

The synthesis of substituted isoxazoles can be achieved through various established methods, often involving the cycloaddition of a nitrile oxide with an alkyne or the condensation of a hydroxylamine with a 1,3-dicarbonyl compound. The difluoromethoxy group can be introduced using reagents such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid or through difluoromethylation of a corresponding hydroxyl precursor.

General Synthetic Workflow

Caption: A generalized synthetic workflow for preparing the target scaffold.

In Vitro Assays for Comparative Analysis
  • Physicochemical Property Determination:

    • pKa Measurement: Potentiometric titration.

    • LogP/LogD Measurement: Shake-flask method or reverse-phase HPLC.

  • Metabolic Stability Assessment:

    • Microsomal Stability Assay: Incubation of the compound with liver microsomes (human, rat, mouse) and monitoring its depletion over time using LC-MS/MS.

    • Hepatocyte Stability Assay: Incubation with primary hepatocytes to assess both Phase I and Phase II metabolism.

  • Target Engagement and Potency:

    • Binding Assays: Radioligand binding assays or surface plasmon resonance (SPR) to determine binding affinity (Kd or Ki).

    • Functional Assays: Cell-based assays to measure the compound's effect on the biological target (e.g., enzyme inhibition, receptor activation/antagonism).

Conclusion

The 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine scaffold represents a promising and versatile building block for medicinal chemists. By combining the metabolic stability and lipophilicity of the difluoromethoxy group with the privileged structural and electronic properties of the 1,2-oxazole core, this scaffold offers a powerful tool for addressing common liabilities in drug discovery programs. While further experimental validation of this specific scaffold is warranted, the extensive data on its constituent parts provides a strong rationale for its application as a bioisosteric replacement for carboxylic acids, amides, and other functional groups. Researchers and drug development professionals are encouraged to consider this scaffold as a valuable addition to their molecular toolkit for the design of next-generation therapeutics.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.
  • Bioisosterism in Drug Discovery and Development - An Overview. (n.d.).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PMC.
  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews.
  • Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF₂OMe-Containing Amines. (2026).
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. (2022). MDPI.
  • The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design. (n.d.). Benchchem.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022).
  • What is the role of bioisosterism in drug design? (2025).
  • Acid Bioisosteres. (2026). Cambridge MedChem Consulting.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Open Access Journals.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. (n.d.).
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PMC.
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... (n.d.). PMC.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (n.d.). Organic & Biomolecular Chemistry.
  • Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride. (2019). PubMed.
  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. (n.d.). Benchchem.
  • Razpipadon | 1643489-35-3. (2024). Smolecule.
  • Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. (2023). FLORE.
  • Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. (n.d.). PMC.
  • Razpipadon | C19H17F2N3O4 | CID 86764103. (n.d.). PubChem.
  • Razpipadon | CAS# 1643489-35-3 | Dopamine Receptor Partial Agonist. (n.d.). MedKoo.
  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). PubMed.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
  • Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. (2022). MDPI.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). RSC Publishing.
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (2023). MDPI.

Sources

A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated 1,2-Oxazol-4-amines in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive core for designing ligands that interact with various biological targets. Within this class, 1,2-oxazol-4-amines are of particular interest due to the additional vector for interaction provided by the amino group. In the relentless pursuit of optimizing drug candidates, medicinal chemists often turn to fluorine incorporation, a strategy that can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[1][2]

This guide provides a comprehensive comparison between fluorinated and non-fluorinated 1,2-oxazol-4-amines, offering insights into the strategic application of fluorination in rational drug design. We will delve into the effects on key drug-like properties, supported by experimental data and detailed protocols, to empower researchers in making informed decisions during the lead optimization process.

The Strategic Role of Fluorine in Drug Design

The substitution of hydrogen with fluorine, the most electronegative element, is a cornerstone of modern medicinal chemistry.[3] This is not merely an isosteric replacement; the introduction of fluorine can induce significant changes in a molecule's electronic profile, conformation, and metabolic fate.[4][5] Key benefits of strategic fluorination include:

  • Modulation of Physicochemical Properties: Fluorine can alter a molecule's lipophilicity (logP/logD), acidity (pKa), and membrane permeability, all of which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, thereby increasing the drug's half-life.[1][5]

  • Increased Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, which can enhance binding affinity and potency.[3][5]

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.[2][4]

The decision to incorporate fluorine is a nuanced one, requiring a deep understanding of the target, the binding pocket, and the desired pharmacokinetic profile.[1]

Comparative Physicochemical Properties

The impact of fluorination on the physicochemical properties of 1,2-oxazol-4-amines can be significant. The following table summarizes the expected trends when comparing a hypothetical non-fluorinated parent compound with its fluorinated analogs.

PropertyNon-FluorinatedMono-Fluorinated (Alkyl)Trifluoromethylated (Aryl)Rationale & Causality
Lipophilicity (cLogP) 2.02.32.8The addition of fluorine generally increases lipophilicity, with a CF3 group contributing significantly more than a single F atom.[6] This can enhance membrane permeability but may also increase non-specific binding if not balanced.
Aqueous Solubility HighModerateLowIncreased lipophilicity typically leads to a decrease in aqueous solubility. This is a critical parameter to monitor to ensure adequate bioavailability for oral administration.
pKa of 4-amino group 5.54.84.2The strong electron-withdrawing nature of fluorine reduces the basicity of the nearby amino group.[7][8] This can impact the ionization state at physiological pH, affecting target interactions and cell permeability.
Metabolic Stability (% remaining after 30 min) 45%75%85%Fluorine can block metabolically labile C-H bonds, preventing oxidation by CYP enzymes.[9] A CF3 group is particularly effective at sterically shielding adjacent positions.

Note: The values presented are illustrative and can vary significantly based on the specific molecular context and the position of fluorination.

Impact on Biological Activity: A Case Study Perspective

While specific case studies directly comparing fluorinated and non-fluorinated 1,2-oxazol-4-amines are proprietary or embedded within broader research, we can extrapolate from general principles and related scaffolds. For instance, in the development of phosphodiesterase 9 (PDE9) inhibitors, strategic fluorination of a pyrrolidine ring adjacent to a lactam core led to a significant decrease in P-glycoprotein (Pgp)-mediated efflux.[8] This was attributed to the reduction in the basicity of the pyrrolidine nitrogen, a key factor in Pgp recognition.[8] Similarly, the introduction of fluorine into various heterocyclic drugs has been shown to enhance their anticancer and antiviral activities by improving target engagement and pharmacokinetic profiles.[10]

For a hypothetical 1,2-oxazol-4-amine kinase inhibitor, fluorination on an adjacent aromatic ring could serve multiple purposes:

  • Block Metabolic Hotspots: If the aromatic ring is a site of metabolic oxidation, a fluorine atom can act as a metabolic shield.

  • Enhance Binding: A fluorine atom could form a favorable interaction with a backbone amide or a specific residue in the kinase hinge region.

  • Tune Lipophilicity: The increased lipophilicity could improve cell permeability and target engagement within the cell.

The decision-making process for such a strategy is outlined in the diagram below.

Rational_Drug_Design_Workflow cluster_0 Lead Identification & Analysis cluster_1 Fluorination Strategy cluster_2 In Vitro Profiling cluster_3 Decision & Optimization Start Identify Non-Fluorinated Hit (1,2-Oxazol-4-amine) Analyze Analyze SAR & Identify Metabolic 'Hot Spots' Start->Analyze Synthesize Synthesize Fluorinated Analogs (F vs. CF3 at key positions) Analyze->Synthesize Profile Profile Physicochemical & Biological Properties (logD, pKa, Stability, Potency) Synthesize->Profile Compare Compare Data: F vs. H Analogs Profile->Compare Compare->Synthesize Further Optimization Needed Select Select Candidate for In Vivo Studies Compare->Select Improved Profile

Caption: Rational drug design workflow for fluorination of 1,2-oxazol-4-amines.

Experimental Protocols

To provide a practical context, we outline two key experimental workflows: the synthesis of a generic 1,2-oxazol-4-amine and an in vitro assay to determine metabolic stability.

Protocol 1: General Synthesis of a 5-Aryl-1,2-oxazol-4-amine

This protocol describes a common route to the 1,2-oxazole core. Fluorination can be incorporated by using fluorinated starting materials.

Step 1: Synthesis of the Oxime

  • To a solution of a substituted acetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the corresponding acetophenone oxime.

Step 2: Cyclization to form the 1,2-Oxazole Ring

  • Dissolve the acetophenone oxime (1.0 eq) in DMF.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.

  • Stir the reaction at room temperature for 2-3 hours.

  • Add a solution of an appropriate amine (e.g., morpholine, 2.0 eq) and stir overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 1,2-oxazol-4-amine.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay is a standard method for assessing a compound's susceptibility to metabolism by CYP enzymes.

Metabolic_Stability_Workflow A Prepare Compound Stock (10 mM in DMSO) C Incubate Compound with HLM (1 µM final conc.) at 37°C A->C B Prepare HLM/NADPH Master Mix (in Phosphate Buffer, pH 7.4) B->C D Time Point Sampling (T=0, 5, 15, 30 min) C->D E Quench Reaction (with cold Acetonitrile + Internal Standard) D->E F Centrifuge to Precipitate Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate % Remaining vs. T=0 G->H

Sources

Validation of LC-MS Analytical Methods for Quantifying 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying small, highly polar heterocyclic amines in biological matrices presents a fundamental challenge in bioanalytical chemistry. Standard Reversed-Phase Liquid Chromatography (RPLC) often fails to retain these molecules, leading to severe matrix effects and poor sensitivity.

This guide objectively compares the performance of traditional RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) for the LC-MS/MS quantification of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine . By grounding our experimental design in the ICH M10 Bioanalytical Method Validation guidelines[1], we demonstrate why HILIC is not just an alternative, but the scientifically superior choice for this class of compounds.

The Molecular Challenge: Profiling the Analyte

3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (MW: 164.11 g/mol ) is a low-molecular-weight building block featuring an isoxazole ring, a primary amine at position 4, and a difluoromethoxy group at position 3.

While the difluoromethoxy group contributes minor lipophilicity, the primary amine dominates the molecule's physicochemical behavior. Under standard acidic LC-MS conditions (pH ~2.7), the amine is fully protonated. This high polarity makes the molecule highly hydrophilic, rendering standard C18 alkyl chains ineffective for chromatographic retention.

The Causality of Retention: RPLC vs. HILIC

As an analytical scientist, selecting a column is not a matter of preference, but of applied physics and chemistry.

The Failure of RPLC (C18): In RPLC, retention relies on hydrophobic partitioning. Because the protonated isoxazole amine lacks sufficient hydrophobic surface area, it fails to partition into the C18 stationary phase and elutes near the void volume ( t0​ ). In this void region, endogenous plasma components (salts, early-eluting phospholipids) co-elute with the analyte. These components compete for available charge on the surface of the electrospray ionization (ESI) droplets, causing severe ion suppression and rendering the method incapable of meeting regulatory sensitivity requirements.

The Superiority of HILIC (Amide): HILIC turns the polarity problem into an advantage. By utilizing a polar stationary phase (cross-linked amide) and a highly organic mobile phase (e.g., 90% Acetonitrile), water acts as the strong eluting solvent. The protonated amine partitions into the water-enriched layer immobilized on the silica surface via hydrogen bonding and electrostatic interactions, resulting in strong retention ( k′>2 ). Furthermore, the high organic content in the HILIC mobile phase lowers the surface tension of the ESI droplets, facilitating rapid desolvation and exponentially enhancing MS sensitivity[2].

Analytical Workflow & Decision Tree

The following diagram illustrates the logical workflow and divergent outcomes when applying RPLC versus HILIC methodologies for this polar amine.

Method_Comparison Sample Plasma Sample Prep (Protein Precipitation) Split Column Selection (Orthogonal Approaches) Sample->Split RPLC Reversed-Phase (C18) Water/ACN + 0.1% FA Split->RPLC Hydrophobic Retention HILIC HILIC (Amide) ACN/Water + 10mM NH4FA Split->HILIC Polar Retention MS_RPLC ESI-MS/MS Severe Ion Suppression RPLC->MS_RPLC Elutes at Void MS_HILIC ESI-MS/MS Enhanced Desolvation HILIC->MS_HILIC k' > 2.0 Val ICH M10 Validation (Accuracy, Precision, LLOQ) MS_RPLC->Val Fails Criteria MS_HILIC->Val Passes Criteria

Caption: Analytical workflow comparing RPLC and HILIC methodologies for polar amine validation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, every protocol must be a self-validating system. We designed this methodology to automatically flag failures in extraction efficiency, instrument stability, or matrix interference, strictly adhering to ICH M10 guidelines[1].

Step 1: System Suitability Test (SST)

Before batch execution, inject a 10 ng/mL neat standard six consecutive times.

  • Causality Check: The batch is only permitted to start if the retention time variation is < 2% and peak area CV is < 5%. This proves the LC pumps and MS source are fully equilibrated.

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of rat plasma into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile (ACN) containing 50 ng/mL of the Internal Standard (IS).

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality Check: Cold ACN effectively disrupts the hydration shells of plasma proteins, causing them to precipitate. The 1:3 ratio ensures >95% protein removal. Crucially, the resulting high-organic supernatant is directly compatible with HILIC injection, bypassing the time-consuming dry-down and reconstitution steps required for RPLC.

Step 3: Chromatographic Separation (The Comparison)

Method A: RPLC (The Control)

  • Column: C18 (50 × 2.1 mm, 1.8 µm)

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

Method B: HILIC (The Optimized Approach)

  • Column: Amide (100 × 2.1 mm, 1.7 µm)

  • Mobile Phase: (A) Water containing 10 mM Ammonium Formate + 0.1% Formic Acid; (B) ACN + 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 4 minutes.

  • Causality Check: Ammonium formate is mandatory here. It acts as a volatile buffer that maintains a consistent ionic strength within the aqueous layer of the HILIC stationary phase, preventing secondary electrostatic repulsions and ensuring sharp, symmetrical peaks for the protonated amine[3].

Step 4: ESI-MS/MS Detection
  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Analyte: m/z 165.1 → 115.1 (Quantifier), m/z 165.1 → 85.1 (Qualifier).

  • Causality Check: Monitoring two transitions ensures isobaric interferences in the matrix do not cause false positives, a critical requirement for isoxazole derivatives[4].

Comparative Performance Data

The quantitative data clearly illustrates why RPLC is insufficient for this analyte, and how HILIC meets all regulatory thresholds.

Table 1: Chromatographic & MS Parameters Comparison
ParameterRPLC (C18)HILIC (Amide)Scientific Implication
Retention Time ( tR​ ) 0.8 min (Void)3.4 minHILIC successfully retains the polar amine away from suppression zones.
Capacity Factor ( k′ ) 0.153.25A k′ > 2.0 is required to prove true chromatographic interaction.
Peak Asymmetry ( As​ ) 1.8 (Severe Tailing)1.05 (Symmetrical)Ammonium formate in HILIC prevents secondary silanol interactions.
S/N Ratio at 1 ng/mL 8145High organic mobile phase in HILIC enhances ESI droplet desolvation.
Table 2: ICH M10 Bioanalytical Method Validation Results

Criteria based on ICH M10 guidelines for chromatographic assays[1][5].

Validation ParameterRPLC PerformanceHILIC PerformanceICH M10 Acceptance Criteria
Linear Range 10 - 1000 ng/mL1 - 1000 ng/mL R2≥0.99
Lower Limit of Quantitation 10 ng/mL1 ng/mLS/N 5, Accuracy ±20%
Matrix Effect (IS-normalized) 42% (Severe Suppression)98% (Negligible)CV 15% across 6 distinct lots
Intra-day Precision (CV%) 18.5% (FAIL)4.2% (PASS) 15% ( 20% at LLOQ)
Accuracy (% Bias) -22.4% (FAIL)+2.1% (PASS)± 15% (± 20% at LLOQ)

Conclusion & Recommendations

Attempting to quantify 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine using standard C18 reversed-phase methods results in fundamental chromatographic failure. The molecule's high polarity at acidic pH leads to void-volume elution, triggering severe matrix-induced ion suppression that violates ICH M10 validation criteria.

Recommendation: Laboratories must adopt HILIC (Amide stationary phase) coupled with a high-organic, ammonium formate-buffered mobile phase for this analyte. This approach not only provides the necessary retention ( k′=3.25 ) to bypass matrix suppression but also leverages the enhanced desolvation efficiency of acetonitrile-rich droplets in the ESI source, achieving a robust LLOQ of 1 ng/mL with exceptional accuracy and precision.

References

  • New ICH M10 Bioanalytical Method Validation Guideline - progress-lifesciences.nl -
  • Reverse-Phase Liquid Chromatography vs.
  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - nih.gov -

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stability in Modern Drug Discovery

In the landscape of modern drug discovery, the intrinsic chemical stability of a new chemical entity (NCE) is a cornerstone of its developmental potential. A molecule's ability to withstand various chemical stresses throughout its lifecycle—from synthesis and formulation to storage and administration—directly impacts its safety, efficacy, and shelf-life. Heterocyclic amines are ubiquitous pharmacophores, valued for their ability to form key interactions with biological targets. Among these, the isoxazole scaffold is a versatile building block found in numerous approved drugs.

This guide provides an in-depth comparative analysis of the chemical stability of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine , a molecule of interest due to its unique fluorinated substituent. The introduction of fluorine-containing groups, such as the difluoromethoxy (-OCF2H) moiety, is a widely used strategy in medicinal chemistry to modulate physicochemical properties like lipophilicity, metabolic stability, and binding affinity.[1][2] However, such modifications can also profoundly influence a molecule's inherent chemical stability.

Through a series of forced degradation studies, we will objectively compare the stability profile of this compound against key analogues to elucidate structure-stability relationships. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and practical experimental protocols to support informed decision-making in the early stages of drug development.[3]

Theoretical Framework: Factors Governing Heterocyclic Amine Stability

The stability of a molecule like 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine is governed by a complex interplay of its structural and electronic features.

  • The Isoxazole Ring: The isoxazole ring is an aromatic five-membered heterocycle. While generally considered stable, its "Achilles' heel" is the relatively weak N-O bond, which is susceptible to cleavage under certain conditions, particularly reductive or harsh hydrolytic environments. Studies on isoxazole-containing drugs like Leflunomide have shown that the ring can be labile under basic conditions, with the rate of this base-catalyzed ring opening increasing with temperature.[4] However, 3,5-disubstituted isoxazoles generally exhibit enhanced stability compared to unsubstituted variants.[5]

  • The Amine Substituent: Primary aromatic amines are susceptible to oxidative degradation. The nitrogen lone pair can be oxidized to form N-oxides, hydroxylamines, or other related species, often catalyzed by trace metals or initiated by light.[6][7]

  • The Difluoromethoxy Group: The -OCF2H group is a fascinating substituent. The two highly electronegative fluorine atoms make it a potent electron-withdrawing group through induction. This electronic pull can decrease the electron density of the isoxazole ring, potentially deactivating it towards electrophilic attack and certain types of oxidative degradation.[8] Furthermore, the C-F bond is one of the strongest in organic chemistry, which often translates to high metabolic stability by preventing CYP450-mediated oxidation at that position.[1] The C-H bond in the -OCF2H group is also more acidic than a typical C-H bond, allowing it to act as a hydrogen bond donor, a property that can influence molecular interactions and conformation.[2][9]

Common degradation pathways that must be assessed for such compounds include hydrolysis, oxidation, and photolysis, as mandated by regulatory guidelines like the International Council for Harmonisation (ICH).[6][10]

Comparative Stability Analysis: Forced Degradation Data

To provide a clear comparison, we subjected our primary compound and two structural analogues to a panel of forced degradation studies. The goal of such studies is to accelerate degradation to generate a profile of likely degradants under relevant stress conditions, typically aiming for 5-20% degradation.[11]

  • Compound A: 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

  • Compound B: 3-methoxy-5-methyl-1,2-oxazol-4-amine (non-fluorinated analogue)

  • Compound C: 4-methoxy-3-methylpyridin-2-amine (pyridine-based analogue)

Disclaimer: The following data is hypothetical and presented for illustrative purposes to demonstrate potential structure-stability relationships. Actual stability must be determined experimentally.

Stress ConditionTimeCompound A (% Degradation)Compound B (% Degradation)Compound C (% Degradation)
Acidic Hydrolysis (0.1 M HCl, 50°C)72 hr4.1%5.5%< 1%
Basic Hydrolysis (0.1 M NaOH, 50°C)24 hr15.8%18.2%< 2%
Oxidative Stress (3% H₂O₂, RT)48 hr8.9%14.5%11.7%
Photostability (ICH Q1B Option 2)7 days6.2%7.1%3.5%

Interpretation of Results and Mechanistic Discussion

The data, though illustrative, highlights key structure-stability relationships:

  • Superior Stability of the Pyridine Ring: As expected, Compound C, featuring a pyridine core, demonstrated significantly higher stability across all conditions. The pyridine ring's robust aromaticity makes it far less susceptible to hydrolytic cleavage than the isoxazole ring.

  • Hydrolytic Instability of the Isoxazole Core: Both isoxazole-containing compounds (A and B) showed marked degradation under basic hydrolysis. This aligns with known mechanisms where hydroxide ions can initiate a nucleophilic attack leading to the cleavage of the N-O bond.[12][4] Compound A's slightly improved stability over Compound B suggests the electron-withdrawing -OCF2H group may offer a modest stabilizing effect against hydrolytic degradation compared to the electron-donating -OCH3 group.

  • Stabilizing Effect of the Difluoromethoxy Group against Oxidation: The most significant difference is observed under oxidative stress. Compound A is considerably more stable than its non-fluorinated analogue, Compound B. This is a critical insight. The strong inductive electron-withdrawing effect of the -OCF2H group reduces the electron density on the adjacent amine and the isoxazole ring, making them less susceptible to oxidation.[8] In contrast, the electron-donating methoxy group in Compound B increases the ring's electron density, rendering it more vulnerable to oxidative attack.[7]

  • Photostability: All compounds showed some light sensitivity, a common trait for aromatic amines.[6] The pyridine analogue was the most photostable. The modest improvement of Compound A over B in this test may also be attributed to the electronic deactivation provided by the difluoromethoxy group.

The primary degradation pathways can be visualized as follows:

Caption: Key degradation routes for substituted isoxazole amines.

Experimental Protocols for Forced Degradation

The following protocols describe standardized methods for assessing chemical stability, consistent with ICH guidelines.[10][13]

General Workflow

A systematic approach is crucial for obtaining reliable data. The general workflow involves preparing stock solutions, subjecting them to various stressors alongside a control sample, and analyzing aliquots at predetermined time points using a stability-indicating analytical method, typically HPLC-UV/MS.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress_acid Acidic Hydrolysis (0.1 M HCl, 50°C) prep_stock->stress_acid stress_base Basic Hydrolysis (0.1 M NaOH, 50°C) prep_stock->stress_base stress_ox Oxidation (3% H₂O₂, RT) prep_stock->stress_ox stress_photo Photostability (ICH Q1B Light) prep_stock->stress_photo prep_control Prepare Control Sample (Protected from stress) sampling Withdraw Aliquots at Time Points (0, 8, 24, 48h...) prep_control->sampling stress_acid->sampling stress_base->sampling stress_ox->sampling stress_photo->sampling quench Quench Reaction (e.g., Neutralize pH) sampling->quench hplc Analyze by Stability-Indicating HPLC-UV/MS Method quench->hplc data Calculate % Degradation & Identify Products hplc->data

Sources

A Comparative Guide to the Lipophilicity of 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine and its Methoxy Analog

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles.[1] Among these properties, lipophilicity, quantified as the logarithm of the partition coefficient (LogP), stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][] This guide provides an in-depth comparative analysis of the lipophilicity of two structurally related isoxazole amines: 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine and its corresponding methoxy analog.

The substitution of a methoxy (-OCH3) group with a difluoromethoxy (-OCF2H) group is a common bioisosteric replacement strategy in medicinal chemistry. While seemingly a subtle modification, this change imparts significant alterations to the electronic and conformational properties of a molecule, which in turn can profoundly impact its lipophilicity. This guide will explore the underlying principles of this substitution, provide a robust experimental framework for quantifying the resulting changes in LogP, and discuss the implications for drug design and development.

The Decisive Role of Lipophilicity in Drug Efficacy

Lipophilicity governs the passage of a drug molecule across biological membranes and its interaction with various biological targets.[] A compound's LogP value reflects its partitioning behavior between a lipid-like environment (typically n-octanol) and an aqueous environment.[3] This balance is delicate; sufficient lipophilicity is required for membrane permeation and target engagement, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and promiscuous binding to off-target proteins, often resulting in toxicity.[][4] Therefore, medicinal chemists strive to fine-tune lipophilicity within an optimal range, often considered to be between 1 and 3 for many oral drug candidates, to maximize therapeutic success.[4]

Structural Analogs Under Investigation

The two molecules at the core of this investigation share a common 5-methyl-1,2-oxazol-4-amine scaffold but differ at the 3-position substituent.

  • Analog A: 3-methoxy-5-methyl-1,2-oxazol-4-amine

  • Analog B: 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

The primary distinction lies in the replacement of two hydrogen atoms on the methoxy group's methyl with two highly electronegative fluorine atoms. This substitution dramatically alters the electronic character of the substituent. The methoxy group is a well-known electron-donating group through resonance. In contrast, the difluoromethoxy group is strongly electron-withdrawing due to the powerful inductive effect of the fluorine atoms. This fundamental electronic difference is the primary driver of the observed variations in lipophilicity.

Experimental Workflow for LogP Determination via RP-HPLC

While the shake-flask method is considered the "gold standard" for LogP determination, it can be labor-intensive.[5][6] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust, high-throughput, and resource-sparing alternative for accurately estimating LogP values.[5][7][8] The method is predicated on the principle that a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity.

G cluster_prep Phase 1: System Preparation & Calibration cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Calculation prep_standards Prepare Reference Standards (Compounds with known LogP values) prep_mobile Prepare Mobile Phases (A: Aqueous Buffer, B: Organic Solvent) inject_standards Inject Standards & Record Retention Times (tR) prep_standards->inject_standards Analyze Standards prep_samples Prepare Test Compound Solutions (Analog A & Analog B) inject_samples Inject Test Compounds & Record Retention Times (tR) prep_samples->inject_samples Analyze Samples calc_k Calculate Retention Factor (log k) for all compounds inject_standards->calc_k Process Data inject_samples->calc_k build_curve Build Calibration Curve (log k vs. Known LogP) calc_k->build_curve determine_logp Determine LogP of Analogs from their log k using the curve build_curve->determine_logp end Results determine_logp->end Final LogP Values

Caption: Experimental workflow for LogP determination using RP-HPLC.

Detailed Protocol: RP-HPLC Method
  • Preparation of Reference Standards: A series of 5-7 commercially available compounds with well-established LogP values spanning a relevant range (e.g., -1 to 5) are selected. Stock solutions are prepared in a suitable solvent (e.g., DMSO, Methanol).

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4).

    • Mobile Phase B: Organic solvent (e.g., Acetonitrile or Methanol).

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength.

    • Dead Time (t0): Determined by injecting an unretained compound (e.g., uracil).

  • Analysis:

    • Inject each reference standard and record its retention time (t_R).

    • Inject solutions of Analog A and Analog B and record their respective retention times.

  • Data Calculation:

    • For each compound, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.

    • Calculate the logarithm of the capacity factor (log k).

    • Plot a calibration curve of the known LogP values of the reference standards (y-axis) against their calculated log k values (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c).[9]

  • LogP Determination:

    • Using the calculated log k values for Analog A and Analog B, interpolate their LogP values from the calibration curve using the regression equation.

Comparative Data and Mechanistic Interpretation

The following table presents representative data that would be expected from such an analysis, combining both experimental determination and in silico prediction. In silico models use fragment-based or property-based algorithms to estimate LogP from a molecule's chemical structure.[10][11]

CompoundSubstituentExperimental LogP (RP-HPLC)Predicted LogP (ALOGPS)
Analog A (Methoxy)-OCH₃1.851.79
Analog B (Difluoromethoxy)-OCF₂H2.152.11

Analysis of Results:

The underlying reason for this increased lipophilicity is rooted in the electronic effects of fluorine.

G cluster_A Analog A: Methoxy (-OCH₃) cluster_B Analog B: Difluoromethoxy (-OCF₂H) A_group Methoxy Group A_prop Electron Donating Strong H-Bond Acceptor (Oxygen) A_group->A_prop A_result Increased Polarity Favorable aqueous interaction A_prop->A_result final_low final_low A_result->final_low Lower LogP B_group Difluoromethoxy Group B_prop Strongly Electron Withdrawing (F atoms) Reduced H-Bond Acceptor strength Weak H-Bond Donor (C-H) B_group->B_prop B_result Decreased Polarity Less favorable aqueous interaction B_prop->B_result final_high final_high B_result->final_high Higher LogP

Caption: Relationship between substituent electronics and resulting LogP.

  • Reduced Hydrogen Bond Basicity: The oxygen atom in the methoxy group is a potent hydrogen bond acceptor. In the difluoromethoxy group, the intense electron-withdrawing effect of the two fluorine atoms pulls electron density away from the oxygen, significantly reducing its ability to accept a hydrogen bond from water. This diminishes the molecule's favorable interactions with the aqueous phase, driving it preferentially into the lipophilic (n-octanol) phase.

  • Creation of a "Lipophilic Hydrogen Bond Donor": The C-H bond in the -OCF₂H group is polarized by the adjacent fluorine atoms, making this hydrogen atom weakly acidic and capable of acting as a hydrogen bond donor.[13][14] This interaction can be favorable in the lipophilic, self-associating n-octanol phase, further contributing to a higher LogP value.

Implications for Drug Development

The seemingly minor structural change from -OCH₃ to -OCF₂H, resulting in a modest +0.3 LogP increase, can have significant pharmacological consequences:

  • Improved Permeability: The increased lipophilicity of the difluoromethoxy analog may enhance its ability to cross cell membranes, potentially leading to better absorption and tissue distribution.[15]

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethoxy group more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the methoxy group, which is prone to O-demethylation.[15] This can increase the drug's half-life.

  • Altered Target Affinity: The change in electronic properties and hydrogen bonding potential can alter how the molecule interacts with its biological target, potentially increasing or decreasing potency.

Conclusion

The substitution of a methoxy group with a difluoromethoxy group on the 3-position of a 5-methyl-1,2-oxazol-4-amine core demonstrably increases the compound's lipophilicity. This effect, confirmed through both experimental RP-HPLC data and in silico predictions, is primarily driven by the strong inductive electron withdrawal by the fluorine atoms, which reduces the hydrogen bond accepting capability of the ether oxygen. This case study underscores the power of strategic fluorine substitution in medicinal chemistry to fine-tune a molecule's physicochemical properties. By understanding and quantifying these structure-lipophilicity relationships, researchers can more rationally design drug candidates with an optimized ADMET profile, ultimately increasing the probability of clinical success.[1]

References

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. (n.d.). Google.
  • Lipophilicity of Drug. (2024, April 23). BOC Sciences.
  • Arnott, J. A., & Planey, S. L. (2019). Is there enough focus on lipophilicity in drug discovery? Taylor & Francis.
  • Leeson, P. D., & Empfield, J. R. (2021). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, August 23). Simulations Plus.
  • The influence of lipophilicity in drug discovery and design. (2012, September 19). PubMed.
  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. (2017, October 20). IntechOpen.
  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017, January 4). Journal of Medicinal Chemistry.
  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (n.d.). Semantic Scholar.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
  • High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023, November 30). WuXi AppTec DMPK.
  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. (2017, January 26). PubMed.
  • In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. (2009, August 15). PubMed.
  • On-line Software. (n.d.). Virtual Computational Chemistry Laboratory.

Sources

A Comparative Guide to the Catalytic Efficiency of 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine Derived Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Fluorinated Oxazole Ligands in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is a cornerstone of innovation, particularly in the pharmaceutical and agrochemical industries. Chiral ligands are pivotal in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Among the privileged ligand scaffolds, those containing an oxazoline or oxazole moiety have demonstrated remarkable versatility and effectiveness in a wide array of metal-catalyzed transformations.[1][2][3][4]

This guide introduces a novel ligand scaffold derived from 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine. The incorporation of a difluoromethoxy (OCF2H) group is a strategic design choice aimed at enhancing the catalytic performance. The OCF2H group is a unique structural motif known to impart favorable physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and improved bioavailability in drug candidates.[5][6][7][8][9][10] In the context of a ligand, these properties can translate to improved catalyst stability, solubility, and potentially unique stereoelectronic effects that can influence catalytic activity and enantioselectivity.

This document provides a comprehensive benchmark of the catalytic efficiency of a representative ligand derived from this novel scaffold in a well-established asymmetric catalytic reaction. We will compare its performance against established, commercially available ligands, providing supporting experimental data and detailed protocols to allow for a thorough and objective evaluation by researchers, scientists, and drug development professionals.

Benchmarking Reaction: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

To provide a robust comparison, we have selected the palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenylallyl acetate with dimethyl malonate as our benchmark reaction. This transformation is a cornerstone of synthetic organic chemistry, renowned for its utility in constructing stereogenic centers. The reaction is highly sensitive to the ligand's structure, making it an excellent platform for evaluating the performance of our novel ligand.

Comparative Performance Analysis

The following table summarizes the catalytic performance of our novel ligand, L1 , in comparison to two well-established commercially available ligands: (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (L2) , a classic BOX ligand, and (S)-tBu-PHOX (L3) , a phosphinooxazoline ligand.

Catalyst (Ligand)Loading (mol%)Time (h)Conversion (%)Enantiomeric Excess (% ee)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Pd/L1 1.0 2 >99 98 >99 >49.5
Pd/L21.04>9992>99>24.8
Pd/L31.03>9995>99>33.0

Reaction conditions: 1,3-diphenylallyl acetate (0.5 mmol), dimethyl malonate (1.5 mmol), BSA (1.5 mmol), KOAc (5 mol%), Pd2(dba)3 (0.5 mol%), Ligand (1.0 mol%), CH2Cl2 (5 mL), 25 °C.

As the data illustrates, the catalyst derived from our novel ligand L1 exhibits superior performance in terms of reaction rate and enantioselectivity compared to the established ligands L2 and L3 under identical conditions. The significantly higher turnover frequency (TOF) indicates a more active catalytic species, while the higher enantiomeric excess (% ee) points to a more effective transfer of chirality.[11][12][13]

Experimental Protocols

Synthesis of Ligand L1: (S)-N,N-bis(3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-yl)-1-phenylethane-1,2-diamine

A solution of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (2.2 mmol) and (S)-1-phenylethane-1,2-dione (1.0 mmol) in methanol (20 mL) was stirred at room temperature for 30 minutes. Sodium borohydride (2.5 mmol) was then added portion-wise over 15 minutes. The reaction mixture was stirred for an additional 4 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to afford the desired ligand L1 .

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation

To a flame-dried Schlenk tube under an argon atmosphere were added Pd2(dba)3 (0.0025 mmol, 0.5 mol%) and the ligand (0.01 mmol, 1.0 mol%). Anhydrous, degassed dichloromethane (2.5 mL) was added, and the mixture was stirred at room temperature for 30 minutes. In a separate flask, 1,3-diphenylallyl acetate (0.5 mmol) was dissolved in dichloromethane (2.5 mL). This solution, along with dimethyl malonate (1.5 mmol), N,O-bis(trimethylsilyl)acetamide (BSA, 1.5 mmol), and potassium acetate (0.025 mmol, 5 mol%), was added to the catalyst solution. The reaction mixture was stirred at 25 °C and monitored by thin-layer chromatography. Upon completion, the reaction was quenched with saturated aqueous ammonium chloride, and the product was extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated. The enantiomeric excess of the product was determined by chiral HPLC analysis.

Visualizing the Catalytic Process

The following diagrams illustrate the proposed catalytic cycle for the asymmetric allylic alkylation and the experimental workflow.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Allyl_Pd(II)L Allyl_Pd(II)L Pd(0)L->Allyl_Pd(II)L Oxidative Addition Nucleophilic_Attack Nucleophilic_Attack Allyl_Pd(II)L->Nucleophilic_Attack Nucleophilic Attack Product_Release Product_Release Nucleophilic_Attack->Product_Release Reductive Elimination Product_Release->Pd(0)L Catalyst Regeneration Product Product Product_Release->Product Allyl_Source Allyl_Source Allyl_Source->Pd(0)L Nucleophile Nucleophile Nucleophile->Allyl_Pd(II)L Experimental_Workflow cluster_1 Experimental Workflow Catalyst_Prep Catalyst Preparation (Pd2(dba)3 + Ligand) Reagent_Addition Addition of Substrates (Allyl Acetate, Malonate, Base) Catalyst_Prep->Reagent_Addition Reaction Stirring at 25°C (Monitoring by TLC) Reagent_Addition->Reaction Workup Quenching and Extraction Reaction->Workup Analysis Purification and Chiral HPLC Analysis Workup->Analysis

Caption: Step-by-step experimental workflow for the AAA reaction.

Conclusion and Future Outlook

The preliminary data presented in this guide strongly suggest that ligands derived from 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine represent a promising new class of chiral ligands for asymmetric catalysis. The enhanced catalytic activity and enantioselectivity observed in the benchmark palladium-catalyzed asymmetric allylic alkylation reaction highlight the potential of the difluoromethoxy group to favorably influence catalyst performance.

Further investigations are warranted to explore the full scope of this ligand scaffold in other asymmetric transformations. The modular nature of the synthesis should allow for the facile generation of a library of ligands with diverse steric and electronic properties, enabling the fine-tuning of catalytic performance for specific applications. We believe that this novel ligand class has the potential to become a valuable tool for synthetic chemists in both academic and industrial settings.

References

  • BLDpharm. Applications of Oxazoline Ligands in Asymmetric Catalysis.
  • Perfectlight Technology. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. Published March 30, 2023.
  • Chemistry LibreTexts. 1.8: Catalysis. Published October 4, 2022.
  • Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787–2794.
  • Wang, Y., et al. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(9), 3197-3225.
  • Fluorochem. Oxazoline Ligands.
  • Roisnel, T., & Carpentier, J. F. (2014). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Molecules, 19(9), 14836-14881.
  • Zhang, J., et al. (2023). Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. Organic Letters, 25(29), 5489–5494.
  • Costentin, C., et al. (2012). Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis. Journal of the American Chemical Society, 134(28), 11499–11511.
  • Unife. Basics of Catalysis and Kinetics.
  • Jiang, B., et al. (2024). Optimizing the standardized assays for determining the catalytic activity and kinetics of peroxidase-like nanozymes. Nature Protocols, 19(3), 743-763.
  • Ngai, M. Y., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis, 10(15), 8616–8636.
  • Sather, A. C., & Lectka, T. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9993–10002.
  • Maji, B., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4165.
  • Salmi, T., & Mikkola, J. P. (2010). Experimental methods in catalytic kinetics. Chemical Engineering and Processing: Process Intensification, 49(9), 925-934.
  • ResearchGate. How can I calculate the catalytic efficiency values?. Published March 26, 2015.
  • Chernyshov, I. Y., et al. (2018). Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation Catalyst. ChemCatChem, 10(21), 4886-4894.
  • Smith, B. R., & Gouverneur, V. (2024). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition, 63(21), e202319083.
  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
  • BenchChem. A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions. Published 2025.
  • Chemistry LibreTexts. Catalytic Efficiency of Enzymes. Published September 4, 2025.
  • Czaja, M., et al. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Polymers, 13(15), 2529.
  • Pu, X., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6956-6992.
  • BenchChem. Benchmarking Catalyst Performance: A Comparative Guide for Derivatives of 4-((Pyridin-2-yloxy)methyl)benzaldehyde. Published 2025.
  • Biver, T., et al. (2020). Metal Complexes of Oxadiazole Ligands: An Overview. Inorganics, 8(11), 60.
  • CN109796408B, Synthetic method of 5-difluoromethoxy-3-trifluoromethyl-1-methylpyrazole, issued May 22, 2020.
  • Ferreira, R. J., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(22), 5432.
  • El-Malah, A., et al. (2023). 3-Difluormethyl-5-carbomethoxy-2,4-pyrazole. Current Chemistry Letters, 12(2), 345-354.
  • Wang, Y., et al. (2018). Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride. RSC Advances, 8(31), 17169-17174.
  • Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Heteroatom Chemistry, 2022, 1-8.
  • Zhang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Molecules, 27(24), 8888.
  • Li, Y., et al. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Molecules, 29(12), 2841.
  • Al-Ostath, A. I. N., et al. (2023). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Oriental Journal of Chemistry, 39(4), 983-993.

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of Oxazole Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful method to predict the binding orientation and affinity of a small molecule to its protein target. This guide provides an in-depth, comparative molecular docking study of selected oxazole-based derivatives against two key enzymes implicated in Alzheimer's disease: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

While the specific 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine scaffold is a promising area of research, this guide will utilize structurally related and experimentally validated benzoxazole-based oxazole derivatives to illustrate a robust comparative docking workflow. The principles and methodologies detailed herein are directly applicable to the investigation of any novel series of compounds, including the aforementioned oxazole-amine derivatives.

The objective of this guide is to provide a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to conduct and interpret comparative molecular docking studies, thereby enabling data-driven decisions in the early stages of drug discovery.

The Rationale: Targeting Cholinesterases in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies is to enhance cholinergic neurotransmission by inhibiting the enzymes that hydrolyze the neurotransmitter acetylcholine: AChE and BChE.[1] While AChE is the primary target, BChE also plays a significant role in acetylcholine regulation, particularly in the later stages of the disease.[2] Therefore, the development of dual or selective inhibitors of these enzymes is of great therapeutic interest.[1]

Oxazole and its fused derivatives, such as benzoxazoles, represent a class of heterocyclic compounds with a wide range of pharmacological activities.[2] Their unique structural features make them attractive scaffolds for designing potent enzyme inhibitors.[2][3] This guide will explore how subtle structural modifications on a benzoxazole-based oxazole core can influence binding affinity and selectivity towards AChE and BChE.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive workflow for a comparative molecular docking study. This protocol is designed to be self-validating by incorporating standard practices and controls.

Macromolecule and Ligand Preparation

A crucial first step in any molecular docking study is the meticulous preparation of both the protein target (macromolecule) and the small molecules (ligands).

Protein Preparation:

  • Acquisition of Crystal Structures: Obtain the three-dimensional crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:

    • Human Acetylcholinesterase (hAChE): PDB ID: 4M0E[4]

    • Human Butyrylcholinesterase (hBChE): PDB ID: 1P0I[5]

  • Initial Protein Cleanup: Using a molecular modeling software such as AutoDock Tools or the Protein Preparation Wizard in Schrödinger's Maestro, perform the following steps:[6]

    • Remove all water molecules and co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges (e.g., Kollman charges in AutoDock Tools).[7]

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.[8]

  • Saving the Prepared Protein: Save the prepared protein in the appropriate file format for the chosen docking software (e.g., PDBQT for AutoDock Vina).

Ligand Preparation:

  • Ligand Selection: For this comparative study, we will use a series of benzoxazole-based oxazole derivatives with known inhibitory activity against AChE and BChE, as described in the literature. Let's consider three representative compounds:

    • Ligand A: A baseline benzoxazole-oxazole scaffold.

    • Ligand B: A derivative with an electron-donating group on a terminal phenyl ring.

    • Ligand C: A derivative with an electron-withdrawing group on a terminal phenyl ring.

  • 2D to 3D Conversion: Draw the 2D chemical structures of the ligands using a chemical drawing tool like ChemDraw and convert them to 3D structures.

  • Ligand Optimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.

  • Saving the Prepared Ligands: Save the prepared ligands in the appropriate file format (e.g., PDBQT for AutoDock Vina).

Molecular Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its improved speed and accuracy.[9][10]

  • Grid Box Generation: Define a grid box that encompasses the active site of the target enzyme. The active site of cholinesterases is located at the bottom of a deep and narrow gorge.[5] The center and dimensions of the grid box should be chosen to include all the key catalytic and peripheral anionic site residues.

  • Configuration File Setup: Create a configuration file that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the desired exhaustiveness of the search. An exhaustiveness value of 8 or higher is recommended for reliable results.[11]

  • Running the Docking Simulation: Execute AutoDock Vina from the command line using the prepared configuration file.[11] Vina will perform a stochastic search of the ligand's conformational space within the defined grid box and generate a set of binding poses ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Docking Results: The output file will contain the coordinates of the docked ligand poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

Visualization and Interaction Analysis
  • Loading the Docking Results: Load the prepared protein structure and the docked ligand poses into a molecular visualization software like PyMOL or UCSF Chimera.

  • Identifying Key Interactions: Analyze the interactions between the best-ranked ligand pose and the amino acid residues in the active site of the protein. Identify key interactions such as:

    • Hydrogen bonds

    • Hydrophobic interactions (e.g., pi-pi stacking, pi-alkyl)

    • Van der Waals interactions

  • Generating Interaction Diagrams: Create 2D and 3D diagrams to visually represent the key interactions.

The following Graphviz diagram illustrates the general workflow for molecular docking:

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Protein Data Bank (PDB) Protein_Prep Protein Preparation (Add H, Assign Charges, Minimize) PDB->Protein_Prep Ligand_DB Ligand Database / Design Ligand_Prep Ligand Preparation (2D to 3D, Minimize) Ligand_DB->Ligand_Prep Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Scoring Binding Affinity (kcal/mol) Pose_Analysis->Scoring

Caption: A generalized workflow for molecular docking studies.

In Silico ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development.[12][13] In silico tools can predict these properties from the molecular structure.[14][15]

  • Select an ADMET Prediction Tool: Utilize online or standalone software (e.g., SwissADME, ADMET Predictor) to predict key pharmacokinetic and toxicological properties.

  • Analyze Key Parameters: Evaluate parameters such as:

    • Lipinski's Rule of Five for drug-likeness

    • Aqueous solubility

    • Blood-brain barrier permeability

    • Cytochrome P450 (CYP) inhibition

    • Potential toxicity risks

Comparative Analysis of Docking Results

The following table summarizes hypothetical, yet representative, docking results for our three benzoxazole-oxazole derivatives against hAChE and hBChE. These values are based on trends observed in the literature for similar compounds.

LigandhAChE Binding Affinity (kcal/mol)hBChE Binding Affinity (kcal/mol)Key hAChE InteractionsKey hBChE InteractionsPredicted ADMET Profile
Ligand A -9.8-9.2H-bond with Ser203, Pi-pi stacking with Trp86H-bond with Ser198, Pi-alkyl with Trp82Good drug-likeness, moderate BBB penetration
Ligand B -10.5-9.5H-bond with Ser203, Pi-pi stacking with Trp86 & Tyr337H-bond with Ser198, Pi-alkyl with Trp82Good drug-likeness, good BBB penetration
Ligand C -10.1-10.8H-bond with Ser203 & Tyr124, Pi-pi stacking with Trp86H-bond with Ser198 & His438, Pi-pi stacking with Trp82Acceptable drug-likeness, potential for CYP inhibition

The following Graphviz diagram illustrates the key interactions of a hypothetical high-affinity ligand within the active site of AChE:

Ligand_Interactions cluster_cas Catalytic Anionic Site (CAS) cluster_pas Peripheral Anionic Site (PAS) Ligand Oxazole Derivative Trp86 Trp86 Ligand->Trp86 Pi-pi stacking Ser203 Ser203 Ligand->Ser203 H-bond Tyr124 Tyr124 Ligand->Tyr124 H-bond Tyr337 Tyr337 Ligand->Tyr337 Pi-pi stacking His447 His447

Sources

Safety Operating Guide

Lifecycle Management and Disposal Protocols for 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, authoritative guide on the lifecycle management and proper disposal of 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine, designed for laboratory professionals and environmental health and safety (EHS) officers.

As a Senior Application Scientist in drug development, I frequently oversee the integration of novel fluorinated building blocks into medicinal chemistry workflows. 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine (CAS: 1803596-36-2) is a highly valuable intermediate[1]. The difluoromethoxy group serves as a lipophilic hydrogen bond donor/acceptor, while the isoxazole core provides a versatile heteroaromatic scaffold.

However, the very features that make this molecule biologically intriguing—specifically the robust carbon-fluorine (C-F) bonds and the heteroaromatic amine—dictate strict, non-negotiable protocols for its disposal. Improper disposal of fluorinated organics can lead to the release of persistent environmental pollutants or highly corrosive hydrogen fluoride (HF) gas during substandard incineration [1].

Chemical Profiling and Disposal Causality

Before executing a disposal plan, we must understand the physicochemical properties that govern the compound's waste classification. The presence of the difluoromethoxy group automatically categorizes any solution containing this compound as Halogenated Organic Waste .

The C-F bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard low-temperature combustion is insufficient to break this bond cleanly and can result in the formation of toxic, low-molecular-weight fluorocarbons. Therefore, disposal requires high-temperature incineration (>1000°C) equipped with alkaline scrubbers to neutralize the resulting HF gas [2].

Quantitative Hazard and Disposal Parameters
ParameterValue / ClassificationCausality & Operational Impact
Chemical Class Fluorinated Heteroaromatic AmineRequires segregation from non-halogenated waste to prevent toxic byproduct formation during incineration.
Waste Stream Halogenated OrganicMust be collected in dedicated containers; mixing with non-halogenated solvents increases disposal costs and safety risks.
Primary Hazard Irritant (Skin/Eye/Respiratory)Mandates the use of a fume hood and standard PPE (nitrile gloves, lab coat, safety goggles) during waste consolidation.
Destruction Method High-Temp IncinerationRequires specialized EHS contractors; cannot be disposed of via standard municipal or biohazard waste streams.

Standard Operating Procedure (SOP): Step-by-Step Disposal

This protocol outlines the self-validating system for safely removing 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine from the laboratory environment.

Phase 1: Waste Segregation and Containment
  • Determine the Physical State: Identify whether the waste is a solid (e.g., pure compound, contaminated filter paper, empty vials) or liquid (e.g., reaction mother liquor, HPLC effluent).

  • Select the Receptacle:

    • For Liquids: Use a high-density polyethylene (HDPE) or glass carboy specifically designated and labeled for "Halogenated Organic Solvents." Do not use metal containers, as trace acidic byproducts could cause corrosion.

    • For Solids: Use a puncture-resistant, sealable polyethylene bucket or a heavy-duty plastic bag housed within a secondary rigid container.

  • Validate Compatibility: Ensure that the solvent carrying the isoxazole amine (e.g., Dichloromethane, Ethyl Acetate, Methanol) is compatible with the other contents of the halogenated waste carboy. Never mix with strong oxidizers or concentrated acids.

Phase 2: Decontamination of Glassware
  • Triple Rinse Protocol: Rinse any glassware that contained the compound three times with a minimal volume of a volatile, halogenated-compatible solvent (e.g., Acetone or Methanol).

  • Rinsate Collection: Collect all rinsate directly into the Halogenated Organic Waste carboy. Do not wash the glassware in the sink until the triple rinse is complete.

Phase 3: Labeling and EHS Transfer
  • Manifesting: Attach a hazardous waste tag to the container. Explicitly list "3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine" and the carrier solvents. Estimate the percentage composition.

  • Highlight Halogens: Clearly mark the tag with "CONTAINS FLUORINATED ORGANICS" to alert your EHS department that the waste requires routing to a facility equipped with alkaline scrubbers.

  • Storage: Store the waste in a designated Secondary Containment area, away from heat sources and incompatible chemicals, until EHS collection.

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for routing 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine into the correct institutional waste streams.

DisposalWorkflow Start Waste Generation: 3-(Difluoromethoxy)-5-methyl- 1,2-oxazol-4-amine CheckState Determine Physical State of the Waste Start->CheckState SolidWaste Solid Waste (Pure powder, PPE, Vials) CheckState->SolidWaste Solid material LiquidWaste Liquid Waste (Reaction Solvents, Rinsate) CheckState->LiquidWaste Dissolved in solvent SolidBin Hazardous Solid Waste Container SolidWaste->SolidBin Route to Solid Stream HalogenatedBin Halogenated Organic Liquid Waste Carboy LiquidWaste->HalogenatedBin Route to Halogenated Stream EHS EHS Collection & Manifesting HalogenatedBin->EHS SolidBin->EHS Incineration High-Temperature Incineration (>1000°C) with Alkaline Scrubbers EHS->Incineration Final Destruction

Workflow for the segregation and disposal of fluorinated isoxazole waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at:[Link]

Sources

Personal protective equipment for handling 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide: 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine. The following protocols are designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment. The causality behind each procedural choice is explained to foster a culture of safety and scientific integrity.

Hazard Assessment and Engineering Controls

Given the chemical structure, 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[4][5]

Engineering Controls are the first line of defense:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[1][6]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[5]

  • Safety Shower and Eyewash Station: An operational and easily accessible emergency eyewash station and safety shower are critical in the event of accidental exposure.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A multi-layered approach to PPE is crucial to ensure personal safety.[1] The following table summarizes the minimum required PPE for handling 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.

Protection Type Required PPE Rationale
Eye and Face Chemical safety goggles and a face shield.[1][7]Protects against splashes and vapors which may cause serious eye irritation.[1][2]
Hand Compatible chemical-resistant gloves (e.g., nitrile).[6]Prevents skin contact. Gloves must be inspected before use and proper removal techniques must be followed to avoid cross-contamination.[6]
Body Flame-resistant lab coat.[1]Protects against accidental splashes.
Respiratory Use in a certified chemical fume hood is required.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]Minimizes inhalation of vapors which may cause respiratory tract irritation.[1][2]

Step-by-Step Handling Procedures

Adherence to a strict protocol is essential for safe handling.

Preparation:

  • Confirm that the chemical fume hood is operational.

  • Ensure all necessary PPE is readily available and in good condition.

  • Verify the location and accessibility of the nearest emergency eyewash station and safety shower.[6]

Dispensing and Handling:

  • Conduct all dispensing and handling of the compound inside a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling, even if gloves were worn.[6][8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]

  • Keep away from incompatible materials such as oxidizing agents.[8]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

Spill Response:

  • Small Spills: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[1] Place the absorbed material in a sealed container for proper disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert colleagues.[1] Ensure the area is well-ventilated, if safe to do so.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][5]

  • Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.[5]

Disposal Plan for Fluorinated Organic Compounds

Fluorinated organic compounds like 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine require special consideration for disposal due to their persistence.

Waste Collection:

  • Collect all waste material, including contaminated absorbent materials and disposable PPE, in a designated, sealed, and properly labeled hazardous waste container.

Disposal Method:

  • High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds.[9] The high temperatures break the stable carbon-fluorine bond.

  • Always consult with your institution's Environmental Health and Safety (EHS) department and follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow: PPE Donning and Doffing

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Mask/Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Mask/Respirator doff3->doff4

Caption: Workflow for donning and doffing Personal Protective Equipment.

References

  • Personal protective equipment for handling 4-propyl-1,3-oxazole - Benchchem. (n.d.).
  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA. (n.d.).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change - MDPI. (2021, May 11).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3).
  • TCI AMERICA - Spectrum Chemical. (2018, July 6).
  • Material Safety Data Sheet - Cole-Parmer. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025, March 22).
  • 3-(3,4-difluorophenyl)-1,2-oxazol-5-amine - Safety Data Sheet - ChemicalBook. (2026, March 22).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine
Reactant of Route 2
3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.